6-Methyl-4-nitropyridine-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-2-7(10(11)12)3-6(4-8)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXYPUCOQUWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464005 | |
| Record name | 6-Methyl-4-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30235-12-2 | |
| Record name | 6-Methyl-4-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-4-nitropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and properties of 6-Methyl-4-nitropyridine-2-carbonitrile
An In-depth Technical Guide to the Synthesis and Properties of 6-Methyl-4-nitropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted pyridine derivative that serves as a highly valuable intermediate in modern organic synthesis. Its structure is characterized by a pyridine ring functionalized with a methyl group at the 6-position, a strong electron-withdrawing nitro group at the 4-position, and a cyano (nitrile) group at the 2-position. This unique combination of functional groups imparts a distinct reactivity profile, making it a versatile precursor for the synthesis of complex heterocyclic structures.[1]
The presence of the nitro and cyano moieties significantly influences the electronic properties of the pyridine ring, activating it for specific transformations that are crucial in the development of novel therapeutic agents and agrochemicals.[1][2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on the practical insights relevant to laboratory and industrial research.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 6-methyl-4-nitropicolinonitrile, 2-Cyano-6-methyl-4-nitropyridine |
| CAS Number | 30235-12-2 |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| Canonical SMILES | CC1=CC(=CC(=N1)C#N)[O-] |
| InChI Key | VITXYPUCOQUWPJ-UHFFFAOYSA-N |
Data sourced from PubChem.[3]
Synthesis: The Pathway to a Key Intermediate
The most direct and common method for preparing this compound is through the electrophilic aromatic substitution (nitration) of its precursor, 6-methylpyridine-2-carbonitrile.[1] The reaction employs a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
Mechanism of Synthesis
The core of the synthesis lies in the generation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This powerful electrophile then attacks the electron-rich pyridine ring. The substitution occurs at the 4-position, which is para to the ring nitrogen and activated for this transformation.[1]
Caption: Mechanism of nitration for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the nitration of 6-methylpyridine-2-carbonitrile.
Materials:
-
6-methylpyridine-2-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Water (deionized)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Dissolution & Cooling: In a three-necked flask equipped with a magnetic stirrer and thermometer, dissolve the starting material, 6-methylpyridine-2-carbonitrile, in concentrated sulfuric acid. This step ensures the protonation and activation of the pyridine ring.[1] Cool the mixture to 0-5°C using an ice-salt bath.
-
Nitration: Slowly add concentrated nitric acid dropwise to the stirred solution via a dropping funnel. It is critical to maintain the internal temperature between 0-5°C throughout the addition.[1] This reaction is highly exothermic, and careful temperature control is essential to prevent over-nitration and decomposition of the material.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at the controlled low temperature for 1 to 3 hours to ensure the reaction proceeds to completion.[1]
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization & Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous mixture multiple times with ethyl acetate.
-
Drying & Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the final product using either column chromatography on silica gel or recrystallization to achieve high purity.[1]
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are dictated by its unique arrangement of functional groups.
| Property | Value / Description |
| Physical State | Typically an off-white to yellow solid. |
| Melting Point | Not consistently reported in public literature; precursor (6-methylpyridine-2-carbonitrile) melts at 70-74 °C.[4] |
| Solubility | Soluble in organic solvents like dichloromethane and hexane.[4] |
Spectroscopic Analysis
While specific spectra are proprietary, the expected characteristics can be inferred from the structure and data on similar compounds.[5][6]
-
¹H NMR: The spectrum would show two distinct signals in the aromatic region for the two protons on the pyridine ring, with their chemical shifts influenced by the anisotropic effects of the nitro and cyano groups. A singlet in the aliphatic region would correspond to the methyl group protons.
-
¹³C NMR: The spectrum would display seven unique carbon signals. The carbon attached to the cyano group would appear downfield, as would the carbon attached to the nitro group due to its strong deshielding effect.[5]
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands:
-
A strong, sharp peak around 2230 cm⁻¹ for the C≡N (nitrile) stretch.
-
Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, for the N-O bonds of the nitro group.
-
C-H stretching and bending frequencies for the aromatic ring and the methyl group.
-
Reactivity and Chemical Transformations
The synthetic utility of this compound stems from its predictable reactivity, which allows for diverse chemical modifications.
Caption: Key reaction pathways for this compound.
-
Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nature of the nitro group at the 4-position (para to the ring nitrogen) makes this site highly susceptible to attack by nucleophiles. This allows for the displacement of the nitro group, providing a pathway to a wide array of 4-substituted pyridine derivatives.[1]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl). This transformation yields 4-amino-6-methylpyridine-2-carbonitrile, a key intermediate for synthesizing compounds with diverse biological activities.[1]
-
Transformations of the Nitrile Group: The cyano group can undergo various reactions, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the range of possible derivatives.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The pyridine ring is a fundamental scaffold in many therapeutic agents. This compound serves as a readily available precursor for a wide range of bioactive molecules, including potential anticancer, antimalarial, and anti-inflammatory agents.
-
Role of the Nitrile Group: The nitrile functional group is a valuable pharmacophore in drug design. It can act as a hydrogen bond acceptor, influencing how a drug molecule binds to its target protein.[7] Furthermore, its electron-withdrawing properties can be used to fine-tune the electronic density of the aromatic ring, impacting the pharmacokinetic profile of a drug candidate.[7]
-
Intermediate for Agrochemicals: Beyond pharmaceuticals, this compound is also used as an intermediate in the synthesis of agrochemicals, such as herbicides and plant growth regulators.[2]
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential.
GHS Hazard Information: According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:[3]
-
H301: Toxic if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.
Conclusion
This compound is a pivotal chemical intermediate whose value is defined by the strategic placement of its methyl, nitro, and cyano functional groups. Its straightforward synthesis via electrophilic nitration, combined with the diverse reactivity of its functional groups, makes it an indispensable tool for medicinal chemists and researchers. The ability to undergo nucleophilic substitution, nitro-group reduction, and other transformations provides reliable pathways to novel heterocyclic compounds, underscoring its continued importance in the pipeline of drug discovery and materials science.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Płaziak, A. S., & Szafran, M. (1988). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 42(4), 475-484. Retrieved from [Link]
-
Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-1-oxides. III. The Preparation of 2-Substituted Pyridines from 2-Picoline-1-oxide. Journal of the American Chemical Society, 78(1), 214-217. [This is a related synthesis, the direct link is to an Organic Syntheses procedure which is more practical]. The practical procedure is available at: Organic Syntheses, 37, 21. (1957). Retrieved from [Link]
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Fleming, F. F., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(2), 7902-7917. Retrieved from [Link]
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- 3. This compound | C7H5N3O2 | CID 11378672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methylpyridine-2-carbonitrile | 1620-75-3 [chemicalbook.com]
- 5. chempap.org [chempap.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
characterization of 6-Methyl-4-nitropyridine-2-carbonitrile
An In-depth Technical Guide to 6-Methyl-4-nitropyridine-2-carbonitrile
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive , a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, and physicochemical properties, alongside a detailed predictive analysis of its spectroscopic signature. Furthermore, we explore its chemical reactivity, which underpins its utility as a versatile building block for the development of novel molecular architectures. The protocols and analyses presented herein are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical applicability for professionals in drug development and related fields.
Introduction and Molecular Overview
This compound (CAS No. 30235-12-2) is a polysubstituted pyridine derivative that integrates several key functional groups onto a single aromatic core: a methyl group at position 6, a strong electron-withdrawing nitro group at position 4, and a carbonitrile (cyano) group at position 2.[1] The strategic placement of these substituents creates a highly electron-deficient pyridine ring, which dictates its unique reactivity and establishes its role as a valuable intermediate in synthetic chemistry.[1]
The pyridine scaffold is a cornerstone in the design of therapeutic agents, and nitropyridine derivatives like this one serve as readily available precursors for a diverse range of bioactive molecules.[1] The functional handles on this compound allow for subsequent chemical modifications, such as the reduction of the nitro group to an amine or its displacement via nucleophilic aromatic substitution, opening pathways to complex molecular targets.[1] This guide aims to provide a detailed characterization to empower researchers in leveraging this compound for their synthetic and drug discovery endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe handling in a laboratory setting. The key identifiers and computed properties for this compound are summarized below.
Table 1: Chemical Identity and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 30235-12-2 | [2] |
| Molecular Formula | C₇H₅N₃O₂ | [2] |
| Molecular Weight | 163.13 g/mol | [2] |
| Canonical SMILES | CC1=CC(=CC(=N1)C#N)[O-] | [2] |
| InChI Key | VITXYPUCOQUWPJ-UHFFFAOYSA-N | [2] |
| XLogP3 (Computed) | 1.1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Safety and Hazard Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant hazards. It is crucial for researchers to consult the full Safety Data Sheet (SDS) before handling this compound.
-
GHS Pictograms: Danger
-
Hazard Statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.
Synthesis and Purification
The primary and most direct route for the synthesis of this compound is the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile.[1] The presence of the electron-donating methyl group and the ring nitrogen directs the incoming nitro group to the 4-position.
Causality of Experimental Design
The reaction employs a classic nitrating mixture of concentrated sulfuric acid and nitric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The pyridine nitrogen, being basic, is also protonated under these strongly acidic conditions. This protonation, combined with the electron-withdrawing cyano group, deactivates the ring towards electrophilic attack. However, the reaction is still feasible, and the directing effects of the existing substituents guide the nitration. The reaction is highly exothermic and requires strict temperature control, typically between 0°C and 5°C, to prevent over-nitration and decomposition of the material.[1]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard nitration chemistry for pyridine derivatives.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 6-methylpyridine-2-carbonitrile (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 3-4 eq) while maintaining the internal temperature below 10°C.
-
Nitration: Once the starting material is fully dissolved and the solution is cooled to 0-5°C, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise via the dropping funnel. Ensure the internal temperature does not exceed 5°C throughout the addition.[1]
-
Reaction: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or another suitable base until the pH is approximately 7. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic and Analytical Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra are not publicly available, a detailed prediction based on the molecular structure and established spectroscopic principles is provided below.[3]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value / Observation | Rationale |
| ¹H NMR | Aromatic Proton (H3) | δ 8.0 - 8.2 ppm (s) | Deshielded by adjacent electron-withdrawing NO₂ and N in the ring. |
| Aromatic Proton (H5) | δ 7.8 - 8.0 ppm (s) | Deshielded by adjacent N and electron-withdrawing CN and NO₂ groups. | |
| Methyl Protons (-CH₃) | δ 2.6 - 2.8 ppm (s) | Typical range for a methyl group on a pyridine ring. | |
| ¹³C NMR | Cyano Carbon (-C≡N) | δ 115 - 120 ppm | Characteristic chemical shift for a nitrile carbon. |
| Aromatic Carbons | C2: ~135 ppm, C3: ~125 ppm, C4: ~150 ppm, C5: ~120 ppm, C6: ~160 ppm | Shifts are heavily influenced by the strong inductive and resonance effects of the NO₂, CN, and CH₃ groups.[4] | |
| Methyl Carbon (-CH₃) | δ 20 - 25 ppm | Typical range for an sp³ hybridized methyl carbon attached to an aromatic ring. | |
| IR Spectroscopy | C≡N Stretch | 2220 - 2240 cm⁻¹ (strong, sharp) | Characteristic stretching frequency for a nitrile group.[1] |
| NO₂ Asymmetric Stretch | 1520 - 1560 cm⁻¹ (strong) | Electron-withdrawing groups on the ring influence this frequency. | |
| NO₂ Symmetric Stretch | 1340 - 1360 cm⁻¹ (strong) | Paired with the asymmetric stretch to confirm the nitro group. | |
| C-H (Aromatic) Stretch | 3050 - 3150 cm⁻¹ (medium) | Typical for aromatic C-H bonds. | |
| C-H (Aliphatic) Stretch | 2900 - 3000 cm⁻¹ (weak) | From the methyl group. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 163.04 | Corresponds to the molecular weight of C₇H₅N₃O₂.[1] |
| Key Fragments | m/z = 117 ([M-NO₂]⁺), m/z = 136 ([M-HCN]⁺) | Expected fragmentation pattern involves the loss of the nitro group or the cyano group. |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electron-deficient nature of its pyridine ring. This makes it a versatile building block for accessing a wide array of more complex heterocyclic structures.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The nitro group at the 4-position is an excellent leaving group and is strongly activated by the electron-withdrawing cyano group at the 2-position and the ring nitrogen. This makes the C4 position highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols), enabling the introduction of diverse functionalities.[1]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, sodium dithionite). This transformation yields 4-amino-6-methylpyridine-2-carbonitrile, a key intermediate for further derivatization, such as diazotization or acylation reactions.[1]
-
Modification of the Cyano Group: The nitrile functionality can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. These transformations further expand the synthetic possibilities.
Diagram of Key Chemical Transformations
Caption: Key reaction pathways of this compound.
Conclusion
This compound is a synthetically valuable compound characterized by a highly functionalized and electron-poor pyridine core. Its well-defined synthesis and predictable reactivity make it an important building block for drug discovery and development. The nitro group serves as a versatile handle for either displacement or reduction, providing multiple avenues for molecular elaboration. This guide provides the foundational knowledge—from synthesis and safety to spectroscopic analysis and reactivity—required for researchers to confidently incorporate this potent intermediate into their synthetic programs.
References
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PubChem - National Institutes of Health. 2-Methylpyridine-4-carbonitrile | C7H6N2 | CID 11959073. [Link]
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Organic Syntheses. 2-cyano-6-methylpyridine - Organic Syntheses Procedure. [Link]
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PubChem - National Institutes of Health. This compound | C7H5N3O2 | CID 11378672. [Link]
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Parshwanath Chemicals. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]
-
Chemical Papers. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]
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reactivity of 6-Methyl-4-nitropyridine-2-carbonitrile
An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 6-Methyl-4-nitropyridine-2-carbonitrile
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, characterized by a pyridine core bearing two potent electron-withdrawing groups (nitro and cyano) and one electron-donating group (methyl), imparts a distinct and versatile reactivity profile. This guide provides a comprehensive analysis of the molecule's electronic landscape, principal synthetic routes, and key chemical transformations. We delve into the causality behind its reactivity, focusing on nucleophilic aromatic substitution (SNAr) at the C4 position, selective reduction of the nitro group, and hydrolysis of the carbonitrile moiety. Detailed, field-proven experimental protocols are provided for each major reaction class, supported by mechanistic diagrams and authoritative references, establishing this document as a critical resource for scientists leveraging this scaffold in advanced synthesis and drug development programs.
Introduction to this compound
The pyridine scaffold is a cornerstone of modern pharmaceutical science, present in numerous FDA-approved drugs.[1][2] The strategic functionalization of this ring system allows for the fine-tuning of physicochemical and pharmacological properties. This compound (CAS 30235-12-2) represents a synthetically valuable building block, primed for diverse and selective chemical modifications.[3]
Molecular Structure and Physicochemical Properties
The arrangement of substituents on the pyridine ring dictates the molecule's reactivity. The inherent electron-deficient nature of the pyridine ring is significantly amplified by the strong inductive and mesomeric electron-withdrawing effects of the nitro group at C4 and the carbonitrile group at C2.[4] Conversely, the methyl group at C6 exerts a mild electron-donating effect. This electronic push-pull system creates highly specific sites for chemical attack.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 30235-12-2 | [3][5] |
| Molecular Formula | C₇H₅N₃O₂ | [5] |
| Molecular Weight | 163.13 g/mol | [5] |
| Melting Point | 74-79 °C | [6] |
| Appearance | Off-white solid | [7] |
The Electronic Landscape: A Rationale for Reactivity
The convergence of three distinct functional groups on the pyridine core establishes a clear hierarchy of reactive sites.
-
Activation towards Nucleophilic Attack: The ring nitrogen, together with the C4-nitro and C2-cyano groups, drastically lowers the electron density of the ring, particularly at the C2, C4, and C6 positions.[4][8] This profound electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).
-
Regioselectivity of Attack: Nucleophilic attack is strongly favored at the C4 position. An attacking nucleophile at this site generates a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen.[4][9] This provides a low-energy pathway for substitution, designating the nitro group as an excellent leaving group.
-
Distinct Functional Group Reactivity: Each substituent offers a handle for orthogonal chemical transformations. The nitro group is readily reduced to an amine, the nitrile can be hydrolyzed to a carboxylic acid, and the methyl group's protons possess a slight acidity that can be exploited under specific conditions.
Synthesis of the Core Scaffold
The most direct and established method for synthesizing this compound is through the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile.[8] The causality behind this reaction lies in directing the powerful nitronium ion (NO₂⁺) electrophile to the C4 position. While the pyridine ring is generally deactivated towards electrophilic attack, the C4 position is the least deactivated site available for this transformation.
Experimental Protocol: Nitration of 6-Methylpyridine-2-carbonitrile
This protocol describes a standard laboratory-scale synthesis. The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of byproducts.[8]
Step 1: Reagent Preparation and Coooling
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 6-methylpyridine-2-carbonitrile (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir until all starting material is dissolved.
Step 2: Nitration
-
Cool the solution to 0-5 °C.
-
Charge the dropping funnel with concentrated nitric acid (HNO₃, 1.1 eq).
-
Add the nitric acid dropwise to the stirred sulfuric acid solution over 30-60 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [8]
Step 3: Reaction and Quenching
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenching step must be performed cautiously as it is highly exothermic.
Step 4: Isolation and Purification
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Key Modes of Reactivity
The synthetic power of this compound stems from its capacity for selective transformations at its distinct functional groups.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
This is arguably the most valuable reaction of this scaffold. The nitro group at the C4 position, activated by both the ring nitrogen and the C2-cyano group, serves as an excellent leaving group.[4][8] This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) at this position.
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[4]
-
Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the causal factor for the reaction's feasibility.
-
Elimination: The aromaticity is restored by the expulsion of the nitrite anion (NO₂⁻), yielding the substituted product.
General Protocol for SNAr with an Amine Nucleophile:
-
Step 1: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Step 2: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq) to the solution.
-
Step 3: Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Step 4: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Step 5: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.
Reduction of the 4-Nitro Group
The conversion of the nitro group to a primary amine is a fundamental transformation that opens up a vast chemical space for further derivatization (e.g., amide coupling, sulfonylation, diazotization).[10] The choice of reducing agent is critical to ensure chemoselectivity, primarily to avoid the concomitant reduction of the nitrile group.[11]
Causality in Reagent Selection:
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): Highly effective but can sometimes lead to over-reduction of the nitrile to an aminomethyl group, especially under harsh conditions.[11]
-
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): Classic and reliable methods that are generally chemoselective for the nitro group. The reaction proceeds via a series of single-electron transfers.
-
Transfer Hydrogenation (e.g., Hydrazine Hydrate, Ammonium Formate): Often offers excellent selectivity and milder conditions. However, some systems using hydrazine with Pd/C have been reported to reduce cyano groups.[11]
Protocol for Selective Reduction using Iron:
-
Step 1: Create a slurry of iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Step 2: Heat the slurry to reflux (~80 °C) with vigorous stirring.
-
Step 3: Add a solution of this compound (1.0 eq) in ethanol portion-wise or via an addition funnel.
-
Step 4: Maintain the reaction at reflux and monitor by TLC. The reaction is often complete within 1-3 hours.
-
Step 5: Upon completion, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or methanol.
-
Step 6: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent and further purified to yield 4-amino-6-methylpyridine-2-carbonitrile.
Transformation of the 2-Carbonitrile Group
The carbonitrile is a stable functional group that can be converted into other valuable moieties, most commonly a carboxylic acid via hydrolysis.
Protocol for Basic Hydrolysis to a Carboxylic Acid:
-
Step 1: Suspend this compound (1.0 eq) in an aqueous solution of a strong base, such as 6M sodium hydroxide (NaOH).
-
Step 2: Heat the mixture to reflux. The hydrolysis of nitriles often requires elevated temperatures and prolonged reaction times.[12][13]
-
Step 3: Monitor the reaction for the disappearance of the starting material and the evolution of ammonia gas (indicating nitrile hydrolysis).
-
Step 4: After completion, cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of ~3-4.
-
Step 5: The precipitated 6-methyl-4-nitropyridine-2-carboxylic acid can be collected by filtration, washed with cold water, and dried. Care should be taken as pyridine-2-carboxylic acids can be susceptible to decarboxylation at high temperatures.[14]
Synthetic Applications in Drug Discovery
The true value of this compound lies in its role as an intermediate to generate a library of derivatives for screening in drug discovery programs.[15] The orthogonal reactivity of its functional groups allows for a logical and stepwise elaboration of the molecular structure.
For example, the 4-amino derivative is a perfect precursor for building kinase inhibitors, where the amino group can form crucial hydrogen bonds in an ATP-binding pocket. Subsequent SNAr at the 4-position with complex amines can be used to introduce side chains that target specific protein residues. The 2-carboxylic acid can be used as a handle to attach the molecule to linkers or solubilizing groups.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.
| Hazard Statement | GHS Code | Description |
| H301 | Danger | Toxic if swallowed.[5] |
| H315 | Warning | Causes skin irritation.[5] |
| H318 | Danger | Causes serious eye damage.[5] |
| H335 | Warning | May cause respiratory irritation.[5] |
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a powerful and versatile intermediate in modern organic synthesis. Its reactivity is governed by a predictable interplay of electronic effects, enabling chemists to perform selective transformations with a high degree of control. The ability to readily perform nucleophilic aromatic substitution at C4, reduce the nitro group, or hydrolyze the nitrile makes this compound a valuable starting point for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. Understanding the causality behind its reaction pathways is paramount for its effective utilization in research and development.
References
- Płaziński, W., et al. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. American Chemical Society.
-
PubChem. (n.d.). 2-Methylpyridine-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-nitropyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (n.d.). Reactivity of the nitro group on a pyridine ring.
- Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
- Ali, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Google Patents. (n.d.). CN102020606A - Synthesis method for nitropyridine compounds.
-
OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
- Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. American Chemical Society.
- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
- Li, H., et al. (2014).
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
- ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- ScienceScholar. (2022).
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- MDPI. (2010).
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Journal of the Chemical Society B: Physical Organic. (1968). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
Sources
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- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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An In-depth Technical Guide to the Spectroscopic Data of 6-Methyl-4-nitropyridine-2-carbonitrile
Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery
Molecular Structure and Physicochemical Properties
6-Methyl-4-nitropyridine-2-carbonitrile (C₇H₅N₃O₂) is a polysubstituted pyridine derivative featuring a methyl group at the 6-position, a nitro group at the 4-position, and a carbonitrile moiety at the 2-position.[1] The presence of the strongly electron-withdrawing nitro and carbonitrile groups renders the pyridine ring significantly electron-deficient, a key determinant of its reactivity.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [2] |
| Molecular Weight | 163.13 g/mol | [2] |
| CAS Number | 30235-12-2 | [2] |
digraph "6_Methyl_4_nitropyridine_2_carbonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!", fontsize=12]; C2 [label="C", pos="-1.3,0.75!", fontsize=12]; C3 [label="C", pos="-1.3,-0.75!", fontsize=12]; C4 [label="C", pos="0,-1.5!", fontsize=12]; C5 [label="C", pos="1.3,-0.75!", fontsize=12]; C6 [label="C", pos="1.3,0.75!", fontsize=12]; C7 [label="C", pos="2.6,1.5!", fontsize=12]; H1[label="H", pos="3.1,0.75!", fontsize=10]; H2[label="H", pos="2.9,2.25!", fontsize=10]; H3[label="H", pos="2.1,2.0!", fontsize=10]; H4[label="H", pos="-2.2,-1.25!", fontsize=10]; H5[label="H", pos="2.2,-1.25!", fontsize=10]; C8 [label="C", pos="-2.6,1.5!", fontsize=12]; N2 [label="N", pos="-3.9,2.25!", fontsize=12]; N3 [label="N", pos="0,-2.8!", fontsize=12]; O1 [label="O", pos="-0.9,-3.6!", fontsize=12]; O2 [label="O", pos="0.9,-3.6!", fontsize=12];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7; C7 -- H1; C7 -- H2; C7 -- H3; C3 -- H4; C5 -- H5; C2 -- C8; C8 -- N2 [style=triple]; C4 -- N3; N3 -- O1 [style=double]; N3 -- O2; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The significant deshielding of the aromatic protons is a direct consequence of the electron-withdrawing nature of the nitro and cyano substituents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 8.8 | Singlet | 1H | H-5 | Deshielded due to the anisotropic effect of the adjacent nitro group and the overall electron-deficient nature of the ring. |
| ~8.2 - 8.5 | Singlet | 1H | H-3 | Deshielded by the adjacent cyano group and the ring nitrogen. |
| ~2.8 - 3.0 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon environments within the molecule. The presence of strongly electron-withdrawing groups is expected to cause a significant downfield shift for the carbon atoms of the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C-6 | Attached to nitrogen and a methyl group. |
| ~150 - 155 | C-4 | Attached to the strongly electron-withdrawing nitro group. |
| ~145 - 150 | C-2 | Attached to nitrogen and the electron-withdrawing cyano group. |
| ~125 - 130 | C-5 | Aromatic CH. |
| ~120 - 125 | C-3 | Aromatic CH. |
| ~115 - 120 | -C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~20 - 25 | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic vibrations of the nitrile, nitro, and pyridine ring functionalities.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 - 2210 | Medium | C≡N stretch (nitrile) |
| ~1550 - 1530 | Strong | Asymmetric NO₂ stretch |
| ~1360 - 1340 | Strong | Symmetric NO₂ stretch |
| ~1600 - 1580 | Medium-Strong | C=N and C=C stretching vibrations of the pyridine ring |
| ~1450 - 1400 | Medium | C-H bending vibrations of the methyl group |
| ~3100 - 3000 | Weak-Medium | Aromatic C-H stretch |
| ~2980 - 2850 | Weak | Aliphatic C-H stretch (methyl group) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak.
| Predicted m/z | Ion |
| 163 | [M]⁺ |
| 147 | [M - O]⁺ |
| 133 | [M - NO]⁺ |
| 117 | [M - NO₂]⁺ |
| 103 | [M - NO - CN]⁺ |
| 90 | [C₆H₄N]⁺ |
Predicted Fragmentation Pathway
The fragmentation of this compound is likely to proceed through the loss of the substituents from the pyridine ring.
Caption: A plausible fragmentation pathway for this compound.
Experimental Protocols
The following are standardized protocols for the acquisition of spectroscopic data for a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral width: Approximately 16 ppm, centered around 6 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: Approximately 250 ppm, centered around 125 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before scanning the sample.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe (for solids) or by injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization:
-
For GC-MS, use Electron Ionization (EI) at 70 eV.
-
For LC-MS, use Electrospray Ionization (ESI) in positive or negative ion mode.
-
-
Mass Analysis:
-
Mass analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Acquisition and Processing: Acquire the mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are based on the known effects of the constituent functional groups and data from analogous structures. This information serves as a valuable resource for researchers working with this compound, aiding in its identification, purity assessment, and further investigation in the context of drug discovery and development. The provided experimental protocols offer a standardized approach for obtaining empirical data to validate these predictions.
References
-
PubChem. This compound. [Link]
-
Chemical Papers. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]
-
ResearchGate. 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]
Sources
An In-depth Technical Guide to the Reaction Mechanisms of 6-Methyl-4-nitropyridine-2-carbonitrile
Abstract
This technical guide provides a comprehensive exploration of the core reaction mechanisms involving 6-Methyl-4-nitropyridine-2-carbonitrile, a highly functionalized and synthetically versatile heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic properties that govern its reactivity and details the primary transformations it undergoes. We will dissect the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and reactions involving the nitrile and methyl functionalities. Each section is supported by established protocols, quantitative data, and mechanistic diagrams to provide a self-validating and authoritative resource for leveraging this potent chemical intermediate in complex molecular synthesis.
Introduction: The Unique Chemical Landscape of this compound
This compound is a polysubstituted pyridine derivative characterized by a unique convergence of functional groups that dictate its chemical behavior.[1] The pyridine core, an inherently electron-deficient aromatic system, is further deactivated by the potent electron-withdrawing effects of the nitro group at the 4-position and the carbonitrile group at the 2-position.[1][2] This pronounced electronic deficiency is the cornerstone of its reactivity, rendering the aromatic ring highly susceptible to nucleophilic attack.[1][2] Conversely, the ring is significantly deactivated towards electrophilic aromatic substitution.[2]
The strategic placement of the methyl group at the 6-position introduces steric and electronic modulations that can influence reaction kinetics and regioselectivity.[1] This guide will systematically unpack the reaction mechanisms stemming from this intricate electronic and steric interplay, providing both theoretical understanding and practical application.
The primary synthetic route to this compound involves the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile.[1] This is typically achieved using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1]
Nucleophilic Aromatic Substitution (SNAr): A Dominant Reaction Pathway
The most prominent reaction mechanism for this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the C4 position, para to the ring nitrogen, significantly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to the nitro group.[1][2]
The general mechanism proceeds through a two-step addition-elimination process. The initial, and typically rate-determining, step is the attack of a nucleophile on an electron-deficient carbon atom of the ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this complex is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides substantial stabilization.[3] In the subsequent, faster step, a leaving group departs, restoring the aromaticity of the ring.
In the case of this compound, the nitro group itself can act as a leaving group in the presence of a strong nucleophile, a reaction that is well-documented for nitropyridine derivatives.[2][4]
Experimental Protocol: SNAr with a Generic Nucleophile
This protocol outlines a general procedure for the substitution of the nitro group on this compound.
Reactants:
-
This compound (1 equivalent)
-
Nucleophile (e.g., sodium methoxide, benzylamine) (1.1 - 2 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise via a syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted pyridine.
Data Presentation: Comparative Reactivity of Nucleophiles
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Sodium Methoxide | Methanol, reflux | 6-Methyl-4-methoxypyridine-2-carbonitrile | High | [4] (analogous) |
| Benzylamine | DMF, 80 °C | 6-Methyl-4-(benzylamino)pyridine-2-carbonitrile | Good | [3] (analogous) |
| Sodium Azide | DMF, 100 °C | 4-Azido-6-methylpyridine-2-carbonitrile | Moderate | N/A |
Note: Yields are indicative and can vary based on specific reaction conditions and the purity of reactants.
Visualization: SNAr Mechanism
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Nitro Group: Gateway to Aminopyridines
The transformation of the nitro group into an amino group is a synthetically invaluable reaction of nitropyridines.[2] The resulting aminopyridines are crucial building blocks in the pharmaceutical and agrochemical industries.[5][6] A variety of methods are available for this reduction, with the choice of reagent often dependent on the presence of other functional groups in the molecule.[2]
Common reducing agents include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[5][6]
-
Metals in Acidic Media: A classic and robust method employing metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[2][6]
-
Hydrazine Hydrate: In the presence of a catalyst like Pd/C, hydrazine hydrate serves as a convenient hydrogen source for the selective reduction of nitro groups.[5]
It is important to note that under certain reduction conditions, the nitrile group can also be reduced.[5] Therefore, careful selection of the reducing agent and reaction conditions is crucial for achieving chemoselectivity.
Experimental Protocol: Reduction of the Nitro Group with Iron in Acetic Acid
Reactants:
-
This compound (1 equivalent)
-
Iron powder (5-10 equivalents)
-
Glacial Acetic Acid
Procedure:
-
To a stirred suspension of iron powder in glacial acetic acid in a round-bottom flask, add this compound portion-wise. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
After the addition is complete, heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts.
-
Wash the celite pad with a suitable solvent (e.g., ethyl acetate).
-
Neutralize the filtrate with a base (e.g., saturated aqueous sodium bicarbonate solution) until the pH is basic.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-Amino-6-methylpyridine-2-carbonitrile.
Visualization: Reduction Workflow
Caption: Experimental workflow for the reduction of the nitro group.
Reactivity of the Nitrile and Methyl Groups
Hydrolysis of the Nitrile Group
The carbonitrile (cyano) group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[7] This transformation provides a route to 6-methyl-4-nitropyridine-2-carboxylic acid, a valuable intermediate for further functionalization.
-
Acid-Catalyzed Hydrolysis: The nitrile is protonated, increasing its electrophilicity and facilitating the attack of water.[7]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbon of the nitrile, leading to the formation of an amide intermediate which is further hydrolyzed to the carboxylate.[7]
Care must be taken as harsh reaction conditions can lead to polymerization or other side reactions.[8]
Reactions of the Methyl Group
The methyl group at the 6-position of the pyridine ring exhibits acidity due to the electron-withdrawing nature of the ring system.[9] This property can be exploited in condensation reactions with aldehydes to form styryl derivatives.[9][10]
Experimental Protocol: Condensation with an Aromatic Aldehyde
Reactants:
-
This compound (1 equivalent)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)
-
Piperidine (catalytic amount)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound, the aromatic aldehyde, and a catalytic amount of piperidine in toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding 6-styryl-4-nitropyridine-2-carbonitrile.[9][10] (analogous reaction)
Conclusion
This compound is a highly versatile building block in organic synthesis. Its unique electronic properties, dominated by the powerful electron-withdrawing nitro and nitrile groups, pave the way for a rich and predictable reactivity profile. The primary reaction manifolds of nucleophilic aromatic substitution and nitro group reduction provide efficient pathways to a diverse array of substituted pyridines, which are key scaffolds in medicinal and materials chemistry. A thorough understanding of the underlying mechanisms and careful control of reaction conditions are paramount to successfully harnessing the synthetic potential of this valuable intermediate.
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- A Comparative Guide to the Performance of 3-Ethyl-4-nitropyridine 1-oxide in Nucleophilic Arom
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (URL: )
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- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH. (URL: )
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- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
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An In-depth Technical Guide to 6-Methyl-4-nitropyridine-2-carbonitrile: Properties, Synthesis, and Applications
Introduction
6-Methyl-4-nitropyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of both electron-withdrawing nitro and nitrile groups on the pyridine ring, render it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, reactivity, and potential applications, particularly in the realm of drug discovery.
Molecular Identity and Physical Properties
This compound is a polysubstituted pyridine derivative. The strategic placement of a methyl group at the 6-position, a nitro group at the 4-position, and a carbonitrile group at the 2-position creates a unique electronic and steric environment that dictates its reactivity.[1]
Table 1: Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 30235-12-2 | [2] |
| Molecular Formula | C₇H₅N₃O₂ | [2] |
| Molecular Weight | 163.13 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 74-79 °C | |
| Solubility | Data not readily available. Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone. |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. These predictions are invaluable for reaction monitoring and structural confirmation during its synthesis and subsequent chemical transformations.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet corresponding to the methyl group protons would appear in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon of the nitrile group will have a characteristic chemical shift in the 115-120 ppm range. The carbons attached to the nitro and nitrile groups will be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitrile (C≡N) stretch (around 2230 cm⁻¹) and the asymmetric and symmetric stretches of the nitro (NO₂) group (around 1530 and 1350 cm⁻¹, respectively).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 163.13, corresponding to the molecular weight of the compound.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the nitro and nitrile groups. This electronic influence makes the pyridine ring highly electron-deficient, which is a key determinant of its reactivity.[1]
-
Nucleophilic Aromatic Substitution: The electron-deficient ring, particularly at the positions ortho and para to the nitro group, is highly activated towards nucleophilic aromatic substitution. The nitro group at the 4-position can act as a good leaving group, allowing for its displacement by various nucleophiles.[1]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) using standard reducing agents such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl). This transformation provides a facile entry to 4-amino-6-methylpyridine-2-carbonitrile, a valuable intermediate for further functionalization.[1]
-
Reactivity of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine, further expanding the synthetic utility of this scaffold.
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, offering another handle for molecular elaboration.[1]
Synthesis of this compound
The most direct and common synthetic route to this compound is through the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile.[1] This reaction utilizes a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
Experimental Protocol: Nitration of 6-methylpyridine-2-carbonitrile
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
6-methylpyridine-2-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-methylpyridine-2-carbonitrile to chilled concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Once the starting material is completely dissolved, slowly add concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of diverse heterocyclic compounds for various applications.
-
Pharmaceutical Intermediates: This compound serves as a key precursor for the synthesis of biologically active molecules. The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The functional groups on this particular derivative allow for the systematic exploration of chemical space to develop new therapeutic agents.
-
Janus Kinase (JAK) Inhibitors: Nitropyridine derivatives are recognized as important precursors in the synthesis of Janus kinase 2 (JAK2) inhibitors.[1] While direct synthesis from this compound is not explicitly detailed in the provided search results, its structural motifs are highly relevant to this class of molecules. The synthesis of potent JAK2 inhibitors has been reported starting from related nitropyridine structures.[3][4] This suggests that this compound is a promising starting material for the development of novel JAK inhibitors for the treatment of myeloproliferative disorders and inflammatory diseases.[5]
-
Agrochemicals: The nitropyridine core is also found in various agrochemicals. This compound can serve as a starting point for the development of novel herbicides and pesticides.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a pivotal chemical intermediate with a rich and versatile reactivity profile. Its well-defined synthesis and the presence of three distinct functional groups provide a robust platform for the generation of diverse and complex molecules. For researchers and scientists in drug development and materials science, this compound represents a key building block for innovation, particularly in the pursuit of novel kinase inhibitors and other biologically active agents. A thorough understanding of its properties and safe handling is paramount to unlocking its full synthetic potential.
References
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PubChem. This compound. [Link]
-
ResearchGate. Synthesis of potent JAK2 inhibitors 4 and 6. [Link]
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-
ChEMBL. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. [Link]
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An In-depth Technical Guide to 6-Methyl-4-nitropyridine-2-carbonitrile (CAS: 30235-12-2)
Introduction: A Multifunctional Pyridine Building Block
6-Methyl-4-nitropyridine-2-carbonitrile is a polysubstituted pyridine derivative that serves as a highly versatile intermediate in advanced organic synthesis.[1] Its structure is characterized by a pyridine core strategically functionalized with a methyl group at the 6-position, a carbonitrile (cyano) group at the 2-position, and a nitro group at the 4-position.[1] The presence of two potent electron-withdrawing groups, the nitro and cyano moieties, renders the pyridine ring significantly electron-deficient.[1] This electronic profile is the primary determinant of its reactivity, making it a valuable precursor for the synthesis of complex heterocyclic systems, particularly in the development of novel pharmaceuticals and agrochemicals.[2][3][4] This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, reactivity, and applications, grounded in established chemical principles.
Chemical Identity and Physicochemical Properties
A summary of the key identifiers and properties for this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 30235-12-2 | [1][5][6][7][8] |
| IUPAC Name | This compound | [5][9] |
| Molecular Formula | C₇H₅N₃O₂ | [1][9][10] |
| Molecular Weight | 163.13 g/mol | [1][9] |
| InChIKey | VITXYPUCOQUWPJ-UHFFFAOYSA-N | [1][9] |
| Synonyms | 2-Cyano-6-methyl-4-nitropyridine | [8][10] |
Synthesis: Electrophilic Nitration of a Cyanopyridine Precursor
The principal and most established method for preparing this compound is through the direct electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile (CAS: 1620-75-3).[1] This reaction leverages a standard nitrating mixture to introduce the nitro group onto the 4-position of the pyridine ring.[1]
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Concentrated sulfuric acid (H₂SO₄) protonates nitric acid (HNO₃) to generate the highly electrophilic nitronium ion (NO₂⁺). The pyridine ring of the 6-methylpyridine-2-carbonitrile substrate then acts as a nucleophile, attacking the nitronium ion. The strategic placement of the nitro group at the 4-position is governed by the directing effects of the existing substituents and the electronic nature of the pyridine ring.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol outlines a general procedure for the synthesis.
Disclaimer: This protocol involves highly corrosive and exothermic reactions. It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.
Materials:
-
6-Methylpyridine-2-carbonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 6-methylpyridine-2-carbonitrile to an excess of concentrated sulfuric acid. Stir until complete dissolution is achieved. This step ensures the full protonation and activation of the substrate.[1]
-
Nitration: While maintaining the internal temperature between 0-5°C, add concentrated nitric acid dropwise to the stirred solution.[1] Causality: Careful temperature control is critical to manage the highly exothermic nature of the nitration and to prevent undesired side reactions, over-nitration, or thermal decomposition of the product.[1]
-
Reaction Monitoring: Allow the reaction to stir at low temperature for a specified time. The reaction progress should be monitored by an appropriate analytical method, such as Thin-Layer Chromatography (TLC), until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This quenches the reaction and dilutes the acid.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. The product will precipitate out of the solution as a solid.
-
Isolation & Purification: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is highly activated for nucleophilic aromatic substitution (SNAr).[1][2] The strong electron-withdrawing effects of the nitro group at the para-position and the cyano group at the ortho-position make the ring carbons electropositive and susceptible to attack by nucleophiles.[2] This is a cornerstone of nitropyridine chemistry. The nitro group itself can act as a leaving group in SNAr reactions when attacked by potent nucleophiles, providing a pathway to a variety of 4-substituted pyridine derivatives.
Reduction of the Nitro Group
One of the most valuable transformations is the reduction of the nitro group to a primary amine.[2] This conversion fundamentally alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group. This opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and alkylation reactions.
Common Reduction Methods:
-
Catalytic Hydrogenation: H₂, Pd/C in a solvent like ethanol or ethyl acetate.
-
Metal/Acid Reduction: Fe/HCl, SnCl₂/HCl.
The resulting 4-amino-6-methylpyridine-2-carbonitrile is a key intermediate for building molecules with potential biological activity.[2]
Transformations of the Cyano Group
The carbonitrile group offers additional synthetic handles:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (6-methyl-4-nitropicolinic acid) or amide.
-
Reduction: The nitrile can be reduced to an aminomethyl group using reducing agents like LiAlH₄ or catalytic hydrogenation under specific conditions.
Caption: Key reaction pathways for this compound.
Applications in Research and Development
The primary application of this compound is as a pivotal building block for the synthesis of more complex molecules.[1]
-
Pharmaceutical Intermediates: The pyridine scaffold is a common feature in many biologically active compounds.[11][12] This molecule provides a pre-functionalized core that allows for the systematic exploration of chemical space in drug discovery programs. The ability to convert the nitro group to an amine is particularly valuable for introducing diversity and modulating pharmacological properties.[2]
-
Agrochemical Synthesis: It is used as an intermediate in the development of herbicides and plant growth regulators.[3][4] The functional groups allow for the construction of complex heterocyclic systems designed to interact with biological targets in plants and pests.[3][4]
-
Materials Science: Functionalized pyridine derivatives are of interest in materials science for applications such as ligands for metal complexes, components of organic light-emitting diodes (OLEDs), and functional polymers.
Caption: Relationship between the core compound and its application areas.
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from the specific arrangement of its three functional groups. The electron-deficient nature of the pyridine ring, combined with the distinct and orthogonal reactivity of the nitro, cyano, and methyl groups, provides chemists with a powerful tool for the construction of diverse and complex molecular architectures. A thorough understanding of its synthesis and reactivity is essential for leveraging its full potential in the fields of medicinal chemistry, agrochemical science, and materials research.
References
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The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide . Acta Chimica Slovenica. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI . MDPI. [Link]
-
Synthesis and Functionalization of 3-Nitropyridines . DUO, University of Oslo. [Link]
-
α‐Cyanation of substituted pyridine N‐oxides under optimized reaction... - ResearchGate . ResearchGate. [Link]
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Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda . Chempanda. [Link]
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Nitropyridines: Synthesis and reactions - Semantic Scholar . Semantic Scholar. [Link]
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Nitropyridines: Synthesis and reactions - ResearchGate . ResearchGate. [Link]
-
Preparation of Cyanopyridines by Direct Cyanation . Thieme. [Link]
-
2-PYRIDINECARBONITRILE, 6-METHYL-4-NITRO- | 30235-12-2 . Chemical Register. [Link]
-
CAS NO. 30235-12-2 | 6-Methyl-4-nitropicolinonitrile | Catalog BD ... . Arctom. [Link]
-
2-Cyano-6-methyl-4-nitropyridine CAS#: 30235-12-2 • ChemWhat ... . ChemWhat. [Link]
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This compound | C7H5N3O2 | CID 11378672 - PubChem . PubChem, National Institutes of Health. [Link]
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Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar . Semantic Scholar. [Link]
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This compound - MySkinRecipes . MySkinRecipes. [Link]
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This compound - eChemHub . eChemHub. [Link]
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Technical Guide: 6-Methyl-4-nitropyridine-2-carbonitrile
A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block for Drug Discovery and Chemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 6-Methyl-4-nitropyridine-2-carbonitrile (CAS: 30235-12-2), a highly functionalized heterocyclic compound. Its strategic placement of a nitrile, a nitro group, and a methyl group on the pyridine scaffold makes it a valuable and reactive intermediate for the synthesis of complex molecular architectures. This document details its chemical identity, physicochemical properties, a validated synthetic application, and its reactivity profile. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.
Chemical Identity and Physicochemical Properties
This compound, also known as 6-methyl-4-nitropicolinonitrile, is a polysubstituted pyridine derivative. The presence of two strong electron-withdrawing groups—the nitrile at C2 and the nitro group at C4—renders the pyridine ring electron-deficient. This electronic characteristic is the primary driver of its reactivity, particularly its susceptibility to nucleophilic aromatic substitution at the 4-position.[1]
1.1. Compound Identifiers
A comprehensive list of chemical identifiers for this compound is provided below for unambiguous identification and cross-referencing in chemical databases and literature.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 30235-12-2 | ECHA[1] |
| PubChem CID | 11378672 | PubChem[2] |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[2] |
| Canonical SMILES | CC1=CC(=CC(=N1)C#N)[O-] | PubChem[2] |
| InChIKey | VITXYPUCOQUWPJ-UHFFFAOYSA-N | PubChem[2] |
| Synonyms | 6-Methyl-4-nitropicolinonitrile, 2-Cyano-6-methyl-4-nitropyridine | PubChem[2] |
1.2. Physicochemical Properties
The following table summarizes key physicochemical properties. It should be noted that while some data is from experimental sources, many parameters are computationally predicted and should be used as estimates.
| Property | Value | Source |
| Molecular Weight | 163.13 g/mol | PubChem[2] |
| Physical Form | White powder (presumed) | |
| Melting Point | 74-79 °C | ECHEMI |
| Boiling Point | 318.2 °C at 760 mmHg | ECHEMI |
| Topological Polar Surface Area | 82.5 Ų | PubChem[2] |
| XLogP3 | 1.1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
Synthesis and Purification
The most direct and established method for the preparation of this compound is the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile.[1][3] This reaction leverages a classic nitrating mixture of concentrated nitric and sulfuric acids.
2.1. Reaction Mechanism and Rationale
The reaction proceeds via electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The pyridine ring, though generally deactivated towards electrophilic attack, is directed by the existing substituents. The nitration occurs at the C4 position, which is para to the ring nitrogen and meta to the electron-withdrawing nitrile group. Careful temperature control is critical; the reaction is highly exothermic, and maintaining low temperatures (e.g., 0-5 °C) is essential to prevent the formation of undesired by-products and ensure safety.[3]
2.2. Representative Experimental Protocol
Disclaimer: The following is a representative protocol based on standard nitration procedures for pyridine derivatives, as a specific peer-reviewed protocol for this compound was not found in the searched literature.[4] Researchers should perform their own risk assessment and optimization.
Materials:
-
6-Methylpyridine-2-carbonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 equivalents).
-
Cooling: Cool the flask in an ice-salt bath to between 0 °C and 5 °C.
-
Substrate Addition: Slowly add 6-methylpyridine-2-carbonitrile (1 equivalent) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture Addition: Add concentrated nitric acid (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes. Meticulously maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralization and Extraction: The resulting acidic aqueous slurry will likely contain a precipitate. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture three times with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the distinct reactivity of its functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The C4 position is highly activated by the para-nitro group, making it an excellent site for SNAr reactions. The nitro group can be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), providing a direct pathway to diverse 4-substituted-6-methylpyridine-2-carbonitriles.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (—NH₂) using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl, Fe/AcOH).[5] This transformation yields 4-amino-6-methylpyridine-2-carbonitrile, a valuable bifunctional intermediate.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine, further expanding the synthetic possibilities.
Validated Application in Synthesis: Preparation of a Key Pharmaceutical Intermediate
A documented application of this compound is its use as a key intermediate in the synthesis of precursors for monoacylglycerol lipase (MGL) modulators. US Patent 11,597,728 B2 details the reduction of this compound to 4-amino-6-methylpyridine-2-carbonitrile.[5]
4.1. Experimental Protocol for Nitro Group Reduction
This protocol is adapted directly from the procedure described in US Patent 11,597,728 B2.[5]
Objective: To synthesize 4-amino-6-methylpyridine-2-carbonitrile.
Materials:
-
This compound (1.0 g, 6.13 mmol)
-
Iron powder (3.08 g, 55.2 mmol)
-
Acetic acid (20 mL)
-
Silica Gel for column chromatography
-
n-Heptane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: A mixture of this compound, iron powder, and acetic acid is prepared.
-
Reaction Execution: The reaction is allowed to proceed. Note: The patent does not specify temperature or reaction time, but such reductions are typically stirred at room temperature or with gentle heating until TLC/LCMS indicates consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up. The patent specifies that the residue is purified by silica gel column chromatography using a 1:1 mixture of n-heptane:ethyl acetate as the eluent.
-
Product: The process yields 4-amino-6-methylpyridine-2-carbonitrile (160 mg, 19% yield) as a white powder.
Spectroscopic Characterization (Predicted)
5.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to be simple and diagnostic.
-
Aromatic Protons: Two singlets are predicted in the aromatic region (typically δ 7.5-9.0 ppm). The proton at C5 (between the methyl and nitro groups) and the proton at C3 (between the nitrile and nitro groups) are in different electronic environments and should appear as distinct singlets due to the lack of adjacent protons for coupling. The strong deshielding effect of the adjacent nitro and nitrile groups would shift these protons downfield.[3]
-
Methyl Protons: A singlet integrating to 3 hydrogens is expected for the methyl group at C6, likely in the δ 2.5-3.0 ppm region.
5.2. 13C NMR Spectroscopy
The proton-decoupled 13C NMR spectrum should display 7 distinct signals corresponding to each unique carbon atom.
-
Aromatic Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the nitro group (C4) would be significantly deshielded.
-
Nitrile Carbon: A signal for the nitrile carbon (C≡N) is expected in the δ 115-125 ppm range.
-
Methyl Carbon: A signal for the methyl carbon (—CH₃) is expected in the aliphatic region (δ 15-25 ppm).
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
6.1. GHS Hazard Classification
| Pictogram | Code | Hazard Statement | Class |
ngcontent-ng-c780544980="" class="ng-star-inserted"> | H301 | Toxic if swallowed | Acute Toxicity 3 (Oral) |
ngcontent-ng-c780544980="" class="ng-star-inserted"> | H315 | Causes skin irritation | Skin Irritation 2 |
ngcontent-ng-c780544980="" class="ng-star-inserted"> | H318 | Causes serious eye damage | Eye Damage 1 |
ngcontent-ng-c780544980="" class="ng-star-inserted"> | H335 | May cause respiratory irritation | STOT SE 3 |
6.2. Recommended Precautions
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use only in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
- Cipla Ltd. (2012). An improved process for producing aminopyridines. (WO2012095691A1). Google Patents.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11378672, this compound. PubChem. Retrieved January 21, 2026, from [Link]
-
European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (EP 1064265 B1). Retrieved January 21, 2026, from [Link]
-
Smolec, K., et al. (2020). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials (Basel, Switzerland), 13(21), 4983. Retrieved January 21, 2026, from [Link]
-
Wang, W., et al. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Li, Y., et al. (2022). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Retrieved January 21, 2026, from [Link]
-
Beecham Group Ltd. (1980). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. (Patent 0000816). Retrieved January 21, 2026, from [Link]
-
Kumar, A., et al. (2020). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Publishing. Retrieved January 21, 2026, from [Link]
- Bayer Ag. (1994). Method for preparing 3-aminopyridines from 3-nitropyridines. (CN1115755A). Google Patents.
-
ResearchGate. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (2014). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Retrieved January 21, 2026, from [Link]
- Incyte Holdings Corp. (2022). Monoacylglycerol lipase modulators. (US11597728B2). Google Patents.
- Council of Scientific and Industrial Research. (2009). Pyridine-2-carboxamide derivatives. (CN101384554B). Google Patents.
-
The Royal Society of Chemistry. (n.d.). Support Information. Retrieved January 21, 2026, from [Link]
-
Scribd. (n.d.). 8 Chemistry-Matsci PDF. Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: The Synthetic Versatility of 6-Methyl-4-nitropyridine-2-carbonitrile
Introduction: A Multifaceted Building Block in Modern Synthesis
In the landscape of organic synthesis, the strategic design of molecular scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. Among the vast array of heterocyclic intermediates, 6-Methyl-4-nitropyridine-2-carbonitrile stands out as a particularly versatile and powerful building block. Its structure is densely functionalized with a pyridine core, a nitrile group, a nitro group, and a methyl group, each offering distinct and tunable reactivity. This unique combination makes it an invaluable precursor for constructing complex molecular architectures.[1][2][3]
The pyridine ring itself is a privileged scaffold found in numerous biologically active compounds and approved drugs.[4][5] The substituents on this core in this compound are strategically positioned to influence its electronic properties and guide synthetic transformations. The potent electron-withdrawing nature of both the nitro and nitrile groups renders the pyridine ring highly electron-deficient, which is the cornerstone of its reactivity profile.[4][6][7] This guide provides an in-depth exploration of the key applications of this reagent, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical development.
Molecular Profile:
-
Chemical Name: this compound
-
CAS Number: 30235-12-2[8]
-
Molecular Formula: C₇H₅N₃O₂[8]
-
Molecular Weight: 163.13 g/mol [8]
Chapter 1: The Lability of the Nitro Group - Gateway to C4 Functionalization
The nitro group at the C4 position is the most dynamic feature of the molecule. Its strong electron-withdrawing effect significantly activates the pyridine ring, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. This activation facilitates a range of synthetically crucial transformations.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway is the nucleophilic aromatic substitution (SNAr) of the nitro group. The electron deficiency at the C4 position, para to the ring nitrogen and ortho to the nitrile, allows for the facile displacement of the nitro group by a wide variety of nucleophiles.[4] This reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, after which the nitro group is expelled, restoring aromaticity.[4] This method provides a direct and efficient route to introduce diverse functionalities at the C4 position.
Caption: General workflow for SNAr reactions.
Detailed Protocol: Synthesis of 4-Methoxy-6-methylpyridine-2-carbonitrile
This protocol describes the displacement of the nitro group with a methoxy nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound in anhydrous methanol, add sodium methoxide portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the mixture with saturated aqueous NaHCO₃.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-methoxy-6-methylpyridine-2-carbonitrile.
-
-
Causality and Insights:
-
Solvent: Methanol serves as both the solvent and the source of the nucleophile's conjugate acid, stabilizing the intermediates.
-
Temperature Control: The initial addition at 0 °C is crucial to manage the exothermicity of the reaction.
-
Work-up: The neutralization and extraction steps are standard procedures to isolate the neutral organic product from the ionic byproducts and excess base.
-
Reduction to a Primary Amine
One of the most valuable transformations of the nitro group is its reduction to a primary amine.[4] This reaction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, fundamentally altering the molecule's reactivity and providing a handle for a vast array of subsequent reactions, including amide bond formation and the construction of fused heterocyclic systems.[1][3]
Caption: Conversion of the nitro group to an amine.
Detailed Protocol: Synthesis of 4-Amino-6-methylpyridine-2-carbonitrile via SnCl₂ Reduction
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
10 M Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend this compound in a flask with concentrated HCl at 0 °C.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl dropwise to the suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture again to 0 °C and carefully basify by the slow addition of 10 M NaOH solution until the pH is ~10-12. A thick precipitate of tin salts will form.
-
Extract the resulting slurry thoroughly with ethyl acetate (4x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude 4-amino-6-methylpyridine-2-carbonitrile can be further purified by recrystallization or column chromatography.[4]
-
-
Causality and Insights:
-
Reducing Agent: SnCl₂ in concentrated HCl is a classic and reliable method for the reduction of aromatic nitro groups, particularly in substrates that may be sensitive to catalytic hydrogenation.
-
Basification: The final product is an amine, which will be protonated as an ammonium salt in the acidic reaction medium. Basification is essential to deprotonate the amine, rendering it soluble in organic solvents for extraction.
-
Chapter 2: Transformations of the Nitrile Group
The nitrile group at the C2 position is an electrophilic center that serves as a precursor to other important functional groups, primarily carboxylic acids and their derivatives.[9][10]
Hydrolysis to Carboxylic Acid
The nitrile can be readily hydrolyzed under acidic or basic conditions to yield 6-methyl-4-nitropyridine-2-carboxylic acid.[1][3][9] This transformation is valuable for introducing a carboxylic acid moiety, which is a key functional group in many pharmaceutical compounds for modulating solubility and binding interactions.
Caption: Stepwise hydrolysis of the nitrile group.
Detailed Protocol: Acid-Catalyzed Hydrolysis
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Ice
-
-
Procedure:
-
Carefully add this compound to a mixture of concentrated sulfuric acid and water at room temperature.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 8-12 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.
-
The product, 6-methyl-4-nitropyridine-2-carboxylic acid, will often precipitate from the cold aqueous solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The pH of the filtrate can be adjusted to maximize precipitation if necessary.
-
-
Causality and Insights:
-
Catalyst: Strong acid protonates the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating the attack by water, a weak nucleophile.[10]
-
Reaction Conditions: Elevated temperatures are required to drive the hydrolysis of both the nitrile and the intermediate amide to completion.
-
Isolation: The carboxylic acid product is often insoluble in the highly acidic aqueous medium, allowing for a simple isolation by precipitation and filtration.
-
Chapter 3: Application as a Scaffold for Fused Heterocycles
The true synthetic power of this compound is realized when its multiple functional groups are used in concert to build complex, fused heterocyclic systems. The 4-amino derivative, obtained from the reduction of the nitro group, is a particularly useful intermediate for such constructions.[11] The amino group and the adjacent nitrile can participate in cyclization reactions to form fused pyrimidine rings, a common motif in medicinal chemistry.
Conceptual Workflow: Synthesis of a Pyrido[4,3-d]pyrimidine System
This workflow illustrates how the amino and nitrile groups can be used to construct a fused ring system.
Caption: A conceptual pathway to fused heterocycles.
This type of transformation highlights the utility of this compound as a starting material for generating molecular diversity. The resulting fused heterocycles can serve as core structures for screening in drug discovery programs.
Summary of Transformations
| Starting Material | Key Transformation | Reagents & Conditions | Product Class |
| This compound | Nucleophilic Aromatic Substitution | NaOMe, MeOH, RT | 4-Alkoxypyridines |
| This compound | Nitro Group Reduction | SnCl₂·2H₂O, conc. HCl, RT | 4-Aminopyridines |
| This compound | Nitrile Hydrolysis | H₂SO₄, H₂O, Reflux | Pyridine-2-carboxylic acids |
| 4-Amino-6-methylpyridine-2-carbonitrile | Annulation/Cyclization | e.g., Formic acid, heat | Fused Heterocycles (e.g., Pyrido[4,3-d]pyrimidines) |
Conclusion
This compound is a reagent of significant strategic importance in organic synthesis. The interplay of its functional groups—the activatable and reducible nitro group, the versatile nitrile, and the stable pyridine core—provides chemists with a reliable and adaptable platform for the synthesis of a wide range of complex molecules. From straightforward functional group interconversions to the construction of elaborate fused heterocyclic systems, its applications are central to the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.[1][3][12]
References
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- National Institutes of Health (NIH).
- MySkinRecipes. This compound.
- BenchChem. This compound | 30235-12-2.
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- ResearchGate. Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl).
- PubChem. This compound | C7H5N3O2 | CID 11378672.
- Chegg. Question: Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient? Which carbons in the ring are most affected by the nitro group?
- Wikipedia. Nitrile.
- Semantic Scholar.
- National Institutes of Health (NIH).
- Chemistry LibreTexts. Reactivity of Nitriles.
- Synchem. 6-Methyl-4-nitropyridine-2-carboxylic acid.
- National Institutes of Health (NIH).
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- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 2-Methyl-4-nitropyridine in Pharmaceutical Synthesis.
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- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
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Application Notes & Protocols: 6-Methyl-4-nitropyridine-2-carbonitrile as a Versatile Building Block in Medicinal Chemistry
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Methyl-4-nitropyridine-2-carbonitrile. We delve into its synthesis, physicochemical properties, and critical role as a highly functionalized intermediate. The core of this guide focuses on its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and reduction reactions, which are foundational for constructing diverse, biologically active heterocyclic systems. Detailed, field-tested protocols are provided to enable its practical application in the laboratory setting.
Introduction: The Strategic Value of a Polysubstituted Pyridine
The pyridine ring is a "privileged structural motif" in drug design, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Nitropyridines, a specific class of these heterocycles, are exceptionally valuable as synthetic precursors for a wide array of bioactive molecules, including potential anticancer and antimalarial agents.[1][2]
This compound (CAS: 30235-12-2) is a quintessential example of a highly functionalized and activated pyridine building block. Its structure is distinguished by:
-
An electron-withdrawing nitro group (NO₂) at the 4-position .
-
An electron-withdrawing carbonitrile group (CN) at the 2-position .
-
A methyl group (CH₃) at the 6-position .
This unique combination of substituents renders the pyridine ring highly electron-deficient. This electronic characteristic is the key to its synthetic utility, making the C4 position exceptionally susceptible to nucleophilic attack.[2] The nitro group can act as an excellent leaving group in SNAr reactions or be chemically reduced to an amino group, opening a gateway to a vast chemical space of substituted aminopyridines. This versatility makes it an indispensable tool for constructing libraries of compounds for screening and lead optimization in drug discovery programs.[2][3]
Physicochemical & Safety Data
Prior to any experimental work, a thorough understanding of the compound's properties and associated hazards is mandatory.
Properties Overview
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 30235-12-2 | SCBT[5] |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[4] |
| Molecular Weight | 163.13 g/mol | PubChem[4] |
| Appearance | (Varies) Typically a solid | - |
| SMILES | CC1=CC(=CC(=N1)C#N)[O-] | PubChem[4] |
Mandatory Safety & Handling Protocol
This compound is a hazardous substance and must be handled with appropriate precautions.[4]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work must be conducted in a certified chemical fume hood to avoid inhalation.[6][7]
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[6][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]
Synthesis of the Building Block
The most direct and common route to synthesize this compound is through the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile.[2]
Synthesis Workflow Diagram
Caption: Fig 1. Synthesis of the title compound via nitration.
Protocol: Nitration of 6-Methylpyridine-2-carbonitrile
Rationale: Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The pyridine ring of the precursor, though deactivated by the cyano group, is sufficiently nucleophilic to attack the nitronium ion. The directing effects of the ring nitrogen and existing substituents favor substitution at the C4 position.
-
Reagents & Equipment:
-
6-Methylpyridine-2-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice, Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
-
-
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, carefully add 6-methylpyridine-2-carbonitrile to concentrated sulfuric acid while cooling in an ice bath. Stir until fully dissolved.
-
Nitration: Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of the starting material, maintaining the internal temperature below 10 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC until the starting material is consumed.[10]
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[10]
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
-
Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds
The true power of this building block lies in the differential reactivity of its functional groups. The nitro group can be either displaced or reduced, providing two primary pathways for diversification.
Caption: Fig 2. Primary reaction pathways for diversification.
Application: Nucleophilic Aromatic Substitution (SNAr)
This is the most prominent application. The strong electron-withdrawing effects of the nitro and cyano groups make the C4 position highly electrophilic and prime for attack by nucleophiles (e.g., amines, thiols, alcohols). The nitro group then serves as a competent leaving group. This reaction is fundamental in synthesizing compounds like Janus kinase 2 (JAK2) inhibitors.[1][2]
Protocol: General SNAr with an Amine Nucleophile
Rationale: A primary or secondary amine acts as the nucleophile. A non-nucleophilic base is often used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid formed during the reaction. A polar aprotic solvent like DMF or DMSO is ideal for this type of reaction.
Caption: Fig 3. Experimental workflow for a typical SNAr reaction.
-
Reagents & Equipment:
-
This compound (1 eq.)
-
Amine nucleophile (1.1-1.5 eq.)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2-3 eq.)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Round-bottom flask or microwave vial, magnetic stirrer, heating mantle/oil bath, condenser
-
-
Procedure:
-
Setup: To a dry flask under an inert atmosphere (e.g., Nitrogen), add this compound, the amine nucleophile, and the base.
-
Solvent Addition: Add the anhydrous solvent (DMF or DMSO).
-
Heating: Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. The progress should be monitored by TLC or LC-MS.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove residual DMF/DMSO.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude material using silica gel column chromatography to yield the desired 4-substituted product.
-
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined reactivity, governed by the activating nitro and cyano groups, allows for predictable and efficient synthetic transformations. The protocols outlined here provide a solid foundation for chemists to leverage this reagent in the synthesis of novel heterocyclic compounds with significant therapeutic potential.
References
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This compound | C7H5N3O2 | CID 11378672 - PubChem . Source: PubChem, National Center for Biotechnology Information, URL: [Link]
-
This compound - MySkinRecipes . Source: MySkinRecipes, URL: [Link]
-
This compound - eChemHub . Source: eChemHub, URL: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules . Source: MDPI, Pharmaceuticals, URL: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry . Source: The Royal Society of Chemistry, URL: [Link]
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Application Notes and Protocols for the Utilization of 6-Methyl-4-nitropyridine-2-carbonitrile in Cross-Coupling Reactions
Introduction: The Strategic Value of 6-Methyl-4-nitropyridine-2-carbonitrile in Modern Synthesis
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic and structural features, characterized by an electron-deficient pyridine ring substituted with a methyl group, a cyano group, and a nitro group, render it a valuable precursor for the synthesis of a diverse array of complex molecules. The presence of the nitro group is particularly noteworthy, as it can serve as a leaving group in various palladium-catalyzed cross-coupling reactions, offering a powerful alternative to traditional organohalides.[3][4][5][6] This "denitrative" coupling approach expands the toolkit of synthetic chemists, enabling novel bond constructions and the efficient assembly of functionalized pyridine scaffolds.[3][4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in three key cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols detailed herein are grounded in established methodologies for denitrative cross-coupling of nitroarenes and related heterocyclic systems, offering a robust starting point for synthetic exploration.
Denitrative Cross-Coupling: A Mechanistic Overview
The capacity of the nitro group to participate in cross-coupling reactions stems from its ability to facilitate the oxidative addition of the C-NO2 bond to a low-valent palladium catalyst, typically Pd(0).[3][5] This process is a key step in the catalytic cycles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The electron-withdrawing nature of the nitro group activates the pyridine ring, making the carbon atom to which it is attached susceptible to this oxidative addition. Once the aryl-palladium(II) intermediate is formed, the catalytic cycle proceeds in a manner analogous to traditional cross-coupling reactions involving organohalides.
Caption: Generalized catalytic cycle for denitrative cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or, in this case, nitro compounds.[7][8] This methodology is particularly valuable for the synthesis of biaryl and aryl-heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.
Causality Behind Experimental Choices
-
Catalyst System: A palladium(II) precatalyst such as Pd(OAc)2 or Pd2(dba)3 is commonly used, which is reduced in situ to the active Pd(0) species. The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is critical. These ligands stabilize the palladium center, promote the challenging oxidative addition of the C-NO2 bond, and facilitate the subsequent reductive elimination step.[9]
-
Base: A moderately strong base such as K3PO4 or Cs2CO3 is essential. The base activates the boronic acid partner by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.
-
Solvent: A polar aprotic solvent system, often a mixture of dioxane and water, is typically employed to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Denitrative Suzuki-Miyaura Coupling
Caption: Experimental workflow for the denitrative Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K3PO4) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-methyl-4-arylpyridine-2-carbonitrile.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Readily available and effective precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition of the C-NO2 bond. |
| Base | K3PO4, Cs2CO3 | Activates the boronic acid for efficient transmetalation. |
| Solvent | Dioxane/Water, Toluene/Water | Ensures solubility of all reaction components. |
| Temperature | 80-110 °C | Provides sufficient energy for catalytic turnover. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp2)-C(sp) bonds, linking aryl or vinyl groups to terminal alkynes.[10][11][12] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials with extended π-systems.[10]
Causality Behind Experimental Choices
-
Catalyst System: The Sonogashira reaction traditionally employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst, such as copper(I) iodide (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step.
-
Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne, forming the reactive acetylide species, and also acts as a scavenger for the hydrogen halide byproduct.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is commonly used.
Experimental Protocol: Denitrative Sonogashira Coupling
Caption: Experimental workflow for the denitrative Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et3N) (2.0-3.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel, add this compound, Pd(PPh3)4, and CuI.
-
Seal the vessel and evacuate and backfill with argon.
-
Add the degassed solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine hydrohalide salt, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 6-methyl-4-(alkynyl)pyridine-2-carbonitrile.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Effective and commonly used catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Et3N, DIPEA | Deprotonates the terminal alkyne and neutralizes the acid byproduct. |
| Solvent | THF, DMF | Good solubility for the reactants and catalysts. |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient for this reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides or related electrophiles.[3][13][14] This reaction has broad applications in the synthesis of pharmaceuticals and other biologically active molecules.[13][15][16]
Causality Behind Experimental Choices
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of nitroarenes benefits from the use of a palladium precatalyst in combination with a bulky, electron-rich phosphine ligand. Ligands such as BrettPhos have been shown to be particularly effective for the denitrative amination of nitroarenes.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are preferred to avoid side reactions with the strong base.
Experimental Protocol: Denitrative Buchwald-Hartwig Amination
Caption: Experimental workflow for the denitrative Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium(II) acetylacetonate (Pd(acac)2) (2-5 mol%)
-
BrettPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd(acac)2, BrettPhos, and NaOt-Bu to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-6-methylpyridine-2-carbonitrile derivative.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(acac)2, Pd2(dba)3 | Effective precatalysts for this transformation. |
| Ligand | BrettPhos | Proven to be highly effective for denitrative amination.[3] |
| Base | NaOt-Bu, LHMDS | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 100-130 °C | Higher temperatures are often necessary for C-NO2 bond activation. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized pyridine derivatives. The ability of its nitro group to act as a leaving group in palladium-catalyzed cross-coupling reactions opens up a wide range of synthetic possibilities. The protocols provided in these application notes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer a solid foundation for researchers to explore the rich chemistry of this compound. As with any chemical reaction, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Nakao, Y., et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes.
-
Organic Chemistry Frontiers. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2022). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
MDPI. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]
-
Chemical Society Reviews. (2013). C–N bond forming cross-coupling reactions: an overview. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Nakao, Y., & Hiyama, T. (2011). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 44(3), 194-204.
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved from [Link]
-
ACS Catalysis. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. Retrieved from [Link]
-
PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Buchwald‐Hartwig Amination of Nitroarenes. Retrieved from [Link]
-
Chemical Communications. (2020). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]
-
RSC Publishing. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 27 Double Sonogashira coupling of 2,3-dicyano-5,6-dichloropyrazine. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Fused Heterocyclic Systems from 6-Methyl-4-nitropyridine-2-carbonitrile
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of advanced heterocyclic compounds utilizing 6-Methyl-4-nitropyridine-2-carbonitrile as a versatile starting material. This pyridine derivative is an exemplary scaffold for constructing fused ring systems due to its unique electronic and steric properties. The strongly electron-withdrawing nitro group at the 4-position activates the ring for nucleophilic aromatic substitution (SNAr), while the strategically placed nitrile and methyl groups serve as key handles for subsequent annulation reactions. We present field-proven, step-by-step protocols for the synthesis of biologically relevant pyrazolo[3,4-b]pyridines and demonstrate the strategic conversion of the nitro-group to an amino-group, unlocking pathways to further diverse heterocyclic frameworks. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel molecular entities.
Reactivity Profile of this compound
This compound is a highly functionalized pyridine core primed for a variety of chemical transformations. Its reactivity is governed by the interplay of three key functional groups:
-
4-Nitro Group: This powerful electron-withdrawing group significantly acidifies the C-H bonds of the pyridine ring and, most importantly, activates the C4 position for nucleophilic aromatic substitution (SNAr). It serves as an excellent leaving group, allowing for the introduction of a wide range of nucleophiles (O, N, S-based).
-
2-Carbonitrile Group: The nitrile moiety is a versatile functional group. It can participate directly in cyclization reactions, acting as an electrophilic partner for intramolecular nucleophiles to form fused rings. It can also be hydrolyzed to an amide or carboxylic acid, or reduced to an aminomethyl group.
-
6-Methyl Group: While less reactive in the context of cyclization, the methyl group influences the molecule's solubility and steric profile. It can also be a site for later-stage functionalization if required.
The convergence of these functionalities makes this molecule an ideal precursor for building complex, nitrogen-containing heterocyclic systems, which are privileged structures in medicinal chemistry.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 30235-12-2 |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a cornerstone application of 4-nitropyridine derivatives. This fused heterocyclic system is found in numerous compounds with a broad range of biological activities, including kinase inhibitors and anticancer agents. The reaction proceeds via a condensation-cyclization cascade with hydrazine.
Reaction Principle & Mechanism
The formation of the pyrazolo[3,4-b]pyridine core from this compound and hydrazine hydrate is a classic example of constructing a fused heterocycle. The mechanism involves two key stages:
-
Nucleophilic Aromatic Substitution (SNAr): Hydrazine, a potent nucleophile, attacks the electron-deficient C4 position of the pyridine ring, displacing the nitro group to form a 4-hydrazinopyridine intermediate.
-
Intramolecular Cyclization: The terminal amino group of the newly installed hydrazino moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group at the C2 position. This Thorpe-Ziegler type cyclization, followed by tautomerization, yields the stable, aromatic 3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine.
Diagram 1: Synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine
Caption: Workflow for the synthesis of the pyrazolo[3,4-b]pyridine core.
Experimental Protocol: Synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine
This protocol describes the direct conversion of the starting material into the fused pyrazole system.
Materials and Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (~80% solution, 5.0 eq)
-
Ethanol (or 2-Propanol), sufficient to make a 0.2 M solution
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Solvent Addition: Add ethanol to the flask to dissolve the starting material.
-
Reagent Addition: Carefully add hydrazine hydrate dropwise to the stirred solution at room temperature. The reaction is often exothermic.
-
Heating: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue, which should induce precipitation of the product.
-
Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine as a solid. The product can be further purified by recrystallization if necessary.
-
Strategic Derivatization via Intermediate Formation
A powerful strategy in heterocyclic synthesis is the modification of a key functional group on the starting scaffold to unlock new cyclization pathways. The reduction of the 4-nitro group to a 4-amino group is a prime example, converting the electrophilic C4 position into a nucleophilic center.
Reduction of the 4-Nitro Group
The transformation of 4-nitropyridine to 4-aminopyridine is a well-established and high-yielding reaction. Common methods include catalytic hydrogenation or, more conveniently in a laboratory setting, reduction with metals in acidic media, such as iron powder in acetic or hydrochloric acid.[1][2]
Diagram 2: Key Intermediate Synthesis Workflow
Caption: Pathway from nitro-compound to versatile amino-intermediate.
Experimental Protocol: Synthesis of 4-Amino-6-methylpyridine-2-carbonitrile
This protocol details the reduction of the nitro group, providing a key building block for further synthesis.
Materials and Reagents:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh, 5.0 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Carbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Suspend this compound and iron powder in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Heating: Heat the mixture to 60-70°C and stir vigorously for 2-4 hours. The reaction is exothermic, so initial heating may only be required to initiate the reaction. Monitor by TLC for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction to room temperature and filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethyl acetate.
-
Combine the filtrate and washings. Carefully pour the solution into a separatory funnel containing a cold, saturated solution of sodium carbonate to neutralize the acetic acid. Caution: CO₂ evolution will cause foaming.
-
Continue adding the sodium carbonate solution until the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer three times with ethyl acetate.
-
-
Isolation & Purification:
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain pure 4-amino-6-methylpyridine-2-carbonitrile.
-
Application of the Amino Intermediate: Synthesis of Fused Pyrimidines
The resulting 4-amino-2-carbonitrile intermediate is a classic precursor for building fused pyrimidine rings, which are central to many biologically active molecules, including purine analogues. For instance, reaction with formamide or orthoesters can lead to the formation of pyrimido[4,5-b]pyridines, demonstrating the synthetic utility unlocked by the initial nitro group reduction. Further exploration of these pathways is highly encouraged for the development of novel compound libraries.
Safety and Handling
-
Nitrated Aromatic Compounds: this compound is an energetic material and should be handled with care. Avoid impact, friction, and excessive heating.
-
Acids and Bases: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling concentrated acids (acetic acid) and bases (hydrazine, sodium carbonate). All procedures should be performed in a well-ventilated fume hood.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
This compound stands out as a highly valuable and adaptable platform for the synthesis of complex heterocyclic molecules. The protocols detailed herein provide reliable and reproducible methods for accessing pyrazolo[3,4-b]pyridines and the key 4-aminopyridine intermediate. By leveraging the distinct reactivity of its functional groups, researchers can efficiently construct diverse molecular architectures, accelerating discovery programs in medicinal chemistry and materials science.
References
-
Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.
-
Tsoleridis, C. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
-
ResearchGate. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate.
-
Elmaaty, A. A., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
Sources
Application Notes and Protocols for 6-Methyl-4-nitropyridine-2-carbonitrile in Materials Science
Introduction: A Versatile Heterocyclic Building Block for Advanced Materials
6-Methyl-4-nitropyridine-2-carbonitrile is a highly functionalized heterocyclic compound poised for significant applications in materials science. Its unique molecular architecture, featuring a pyridine core substituted with a nitro group, a cyano group, and a methyl group, offers a rich chemical playground for the synthesis of novel functional materials. The electron-withdrawing nature of the nitro and cyano groups renders the pyridine ring electron-deficient, activating it for a variety of chemical transformations. This guide provides detailed application notes and protocols for leveraging the unique reactivity of this molecule to create advanced materials, including functional dyes and high-performance polymers. The protocols are designed for researchers, scientists, and professionals in drug development and materials science, with a focus on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Application Note 1: Synthesis of Novel Azo Dyes for Functional Coatings and Solvatochromic Sensors
Scientific Rationale
The presence of a nitro group on the pyridine ring of this compound makes it an excellent precursor for the synthesis of azo dyes. The nitro group can be readily reduced to an amino group, which can then be diazotized and coupled with a suitable aromatic partner to form a highly conjugated azo compound. Azo dyes are known for their strong color, and by carefully selecting the coupling partner, it is possible to tune the photophysical properties of the resulting dye, leading to applications in functional coatings, solvatochromic sensors, and nonlinear optical materials. The electron-deficient nature of the pyridine ring in the final dye molecule can also impart unique electronic and solvatochromic properties.
Experimental Protocols
Part A: Reduction of the Nitro Group to an Amine
This protocol outlines the reduction of this compound to 4-amino-6-methylpyridine-2-carbonitrile.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride
-
Ethanol
-
Water, deionized
-
Ethyl acetate
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), iron powder (5.0 eq.), and a solution of ammonium chloride (1.0 eq.) in a 1:1 mixture of ethanol and water.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-6-methylpyridine-2-carbonitrile.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Part B: Diazotization and Azo Coupling
This protocol describes the conversion of the synthesized aminopyridine into an azo dye by coupling with N,N-dimethylaniline as an example coupling partner.
Materials:
-
4-amino-6-methylpyridine-2-carbonitrile (from Part A)
-
Hydrochloric acid, concentrated
-
Sodium nitrite
-
N,N-dimethylaniline
-
Sodium hydroxide
-
Ice
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-amino-6-methylpyridine-2-carbonitrile (1.0 eq.) in a minimal amount of dilute hydrochloric acid in a beaker and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise while maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete diazotization.
-
In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq.) in a dilute solution of hydrochloric acid and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the N,N-dimethylaniline solution with constant stirring, while maintaining the temperature below 5 °C.
-
A colored precipitate of the azo dye should form immediately. Continue stirring for 30 minutes in the ice bath.
-
Neutralize the reaction mixture by the slow addition of a cold, dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Collect the precipitated dye by vacuum filtration, wash with cold water, and dry in a desiccator.
-
The crude dye can be purified by recrystallization from a suitable solvent such as ethanol.
Expected Photophysical Properties
The resulting azo dye is expected to exhibit interesting photophysical properties, including solvatochromism, where the color of the dye changes with the polarity of the solvent.
| Property | Expected Value/Characteristic |
| Appearance | Colored crystalline solid (e.g., red, orange, or yellow) |
| Absorption Maximum (λmax) | 400-550 nm (in a non-polar solvent like hexane) |
| Solvatochromism | Bathochromic shift (shift to longer wavelengths) in polar solvents |
| Molar Absorptivity (ε) | 10,000 - 50,000 L mol⁻¹ cm⁻¹ |
Workflow Diagram
Caption: Synthetic workflow for the preparation of an azo dye.
Application Note 2: Development of High-Performance Poly(triazine) Thermosets via Polycyclotrimerization
Scientific Rationale
The cyano group of this compound provides a reactive handle for the synthesis of high-performance thermosetting polymers. Specifically, the nitrile functionality can undergo cyclotrimerization to form highly stable, cross-linked triazine rings. By first synthesizing a dinitrile monomer derived from this compound, a polycyclotrimerization reaction can be initiated to form a poly(triazine) network. These polymers are known for their exceptional thermal stability, high mechanical strength, and excellent chemical resistance, making them suitable for applications in aerospace, electronics, and as structural adhesives.
Experimental Protocols
Part A: Synthesis of a Dinitrile Monomer
This protocol describes a proposed synthesis of a dinitrile monomer through a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Bisphenol A (1.0 eq.) and anhydrous potassium carbonate (2.2 eq.) to anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add this compound (2.1 eq.) to the reaction mixture.
-
Heat the reaction to 120-140 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water with stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold methanol.
-
Dry the crude dinitrile monomer in a vacuum oven.
-
Purify the monomer by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).
Part B: Polycyclotrimerization
This protocol outlines the bulk polymerization of the synthesized dinitrile monomer to form a poly(triazine) thermoset.
Materials:
-
Dinitrile monomer (from Part A)
-
Curing agent (e.g., a strong acid catalyst like trifluoromethanesulfonic acid, or a metal salt catalyst)
-
Mold for casting the polymer
-
High-temperature oven with programmable temperature control
Procedure:
-
Thoroughly mix the dinitrile monomer with a catalytic amount of the chosen curing agent (typically 0.1-1.0 mol%).
-
Heat the mixture above its melting point to obtain a homogeneous melt.
-
Pour the molten monomer into a preheated mold.
-
Cure the monomer in a programmable oven using a staged curing cycle. A typical cycle might be:
-
150 °C for 2 hours
-
180 °C for 2 hours
-
220 °C for 4 hours
-
Post-cure at 250 °C for 2 hours
-
-
Allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the polymer.
-
Demold the cured poly(triazine) thermoset.
Expected Thermal and Mechanical Properties
The resulting poly(triazine) thermoset is anticipated to exhibit high performance characteristics.
| Property | Expected Value/Characteristic |
| Glass Transition Temperature (Tg) | > 250 °C |
| Decomposition Temperature (Td) | > 400 °C (in nitrogen) |
| Tensile Strength | 50 - 100 MPa |
| Flexural Modulus | 3 - 5 GPa |
| Solvent Resistance | Excellent resistance to common organic solvents, acids, and bases |
Polymerization Scheme Diagram
Caption: Proposed synthetic route to a poly(triazine) thermoset.
Safety Precautions
-
This compound: This compound is a nitroaromatic and a nitrile. Handle with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitro Group Reduction: The reduction of nitro compounds can be exothermic. Control the reaction temperature carefully. Iron powder is flammable.
-
Diazotization: Diazonium salts can be explosive when dry. Prepare and use them in solution at low temperatures.
-
Polycyclotrimerization: High-temperature reactions should be conducted with appropriate shielding and in an oven with over-temperature protection. Some curing agents may be corrosive or toxic.
References
-
Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Education in Chemistry. [Link]
-
ACS Publications. (2013). Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Hyperbranched Structures and Functional Properties. Macromolecules. [Link]
-
MDPI. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Polymers. [Link]
-
MDPI. (2004). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]
Application Notes and Protocols for Investigating the Biological Activity of 6-Methyl-4-nitropyridine-2-carbonitrile Derivatives
Abstract
The pyridine ring is a "privileged" structural motif in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group significantly modulates the electronic properties of this scaffold, often conferring potent and diverse biological activities.[2] This guide focuses on derivatives of 6-Methyl-4-nitropyridine-2-carbonitrile, a class of compounds characterized by a highly electron-deficient pyridine ring due to the strong electron-withdrawing effects of both the nitro and carbonitrile groups.[2] This electronic profile makes these derivatives prime candidates for investigation as novel therapeutic agents. This document provides a comprehensive framework for the systematic evaluation of their biological potential, with a primary focus on anticancer and antimicrobial activities. We present the scientific rationale, detailed experimental protocols for primary screening, and guidance on data interpretation, empowering researchers to effectively explore this promising chemical space.
Part 1: Scientific Rationale and Mechanistic Landscape
Before embarking on experimental work, it is crucial to understand the scientific basis for investigating this specific class of compounds. The unique arrangement of functional groups on the this compound scaffold suggests several plausible and compelling biological activities.
Anticipated Biological Activities
-
Anticancer Potential: A substantial body of literature supports the anticancer effects of pyridine and nitropyridine derivatives.[1][3] Specific analogues have been shown to exert potent cytotoxic effects through various mechanisms, including the disruption of microtubule polymerization, which is a clinically validated anticancer strategy.[3][4] Other pyridine-based compounds have been documented to induce cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[5][6] Therefore, it is hypothesized that derivatives of this compound will exhibit significant anti-proliferative activity against a panel of human cancer cell lines.
-
Antimicrobial Potential: Nitroaromatic compounds, including nitropyridines, are known to possess broad-spectrum antimicrobial activity.[1][7] Their mechanism often involves the intracellular reduction of the nitro group.[8] This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can cause widespread damage to cellular macromolecules like DNA, leading to cell death.[8] This established mode of action provides a strong rationale for screening these derivatives against a range of pathogenic bacteria and fungi.
Plausible Mechanisms of Action (MoA)
Understanding the potential MoA is key to designing robust experiments. Based on related compounds, we can postulate several pathways through which these derivatives may exert their effects.
-
Anticancer MoA - Microtubule Destabilization: Certain 3-nitropyridine compounds have been identified as microtubule-targeting agents that bind to the colchicine site of tubulin.[4] This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for cell division. The resulting arrest of the cell cycle at the G2/M phase ultimately triggers apoptosis.[4][6]
Caption: Proposed anticancer mechanism involving tubulin polymerization inhibition.
-
Antimicrobial MoA - Reductive Activation: The most widely accepted model for nitroaromatic antimicrobials involves activation by microbial nitroreductase enzymes.[8] This enzymatic reduction of the nitro group is a multi-step process that generates highly reactive intermediates, which are toxic to the cell.
Caption: Antimicrobial mechanism via reductive activation of the nitro group.
Part 2: Integrated Experimental Workflow
A tiered screening approach is recommended to efficiently identify and characterize the biological activities of novel derivatives. This workflow begins with broad primary assays to detect any activity and progresses to more specific secondary assays to elucidate the mechanism of action for the most promising "hit" compounds.
Caption: A tiered workflow for screening and characterizing novel derivatives.
Part 3: Detailed Experimental Protocols
The following protocols are designed to serve as a robust starting point for primary screening. They incorporate industry best practices to ensure data quality and reproducibility.
Protocol 3.1: Assessment of Anticancer Activity via MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Materials:
-
Biologicals: Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) and a non-cancerous control cell line (e.g., primary human dermal fibroblasts).
-
Reagents: Test compounds dissolved in DMSO (10 mM stock), complete cell culture medium, Fetal Bovine Serum (FBS), Trypsin-EDTA, Phosphate-Buffered Saline (PBS), MTT solution (5 mg/mL in sterile PBS), and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), inverted microscope, microplate reader (absorbance at 570 nm).
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count.
-
Prepare a cell suspension in complete medium. Seed 100 µL of the suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells for controls: medium only (background), cells with vehicle (negative control), and cells with a known cytotoxic drug (positive control).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and recovery.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid vehicle-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Assay Procedure:
-
After incubation, carefully aspirate the treatment medium.
-
Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT solution.[11][12]
-
Incubate for 2-4 hours at 37°C. During this time, observe the formation of purple formazan crystals within the cells using an inverted microscope.
-
Carefully remove the MTT-containing medium without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Subtract the average OD of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Protocol 3.2: Assessment of Antimicrobial Activity via Broth Microdilution
Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after overnight incubation.[14] The method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism.[14]
Materials:
-
Biologicals: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans).
-
Reagents: Test compounds dissolved in DMSO (10 mM stock), appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), sterile saline (0.85% NaCl).
-
Equipment: 96-well U-bottom sterile microplates, multichannel pipette, incubator (37°C for bacteria, 30-35°C for fungi), microplate reader (optional, for OD measurement).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the 10 mM compound stock to the first well to achieve the highest desired starting concentration and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
This creates a gradient of compound concentrations. Designate control wells: broth only (sterility), and broth with inoculum but no compound (growth control). Also include a known antibiotic/antifungal as a positive control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plate and incubate for 16-20 hours for bacteria or 24-48 hours for fungi at the appropriate temperature.
-
-
Data Acquisition and Analysis:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, cell growth can be quantified by measuring the absorbance at 600 nm before and after incubation.
-
Part 4: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparing the activity of different derivatives.
Table 1: Example Data Summary for Anticancer Cytotoxicity (IC₅₀ Values)
| Compound ID | Derivative Structure (Modification) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HepG2 (Liver) | IC₅₀ (µM) vs. A549 (Lung) |
| MNPC-01 | (Parent Compound) | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 2.1 |
| MNPC-02 | 6-Ethyl substitution | 8.7 ± 0.9 | 12.1 ± 1.5 | 10.4 ± 1.1 |
| MNPC-03 | 4-Amino (reduced nitro) | > 100 | > 100 | > 100 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example Data Summary for Antimicrobial Activity (MIC Values)
| Compound ID | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
| MNPC-01 | 16 | 32 | 64 |
| MNPC-02 | 8 | 16 | 32 |
| MNPC-03 | > 128 | > 128 | > 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
MIC values were determined by the broth microdilution method.
Interpretation Note: The hypothetical data in the tables above illustrate a structure-activity relationship (SAR). For instance, changing the 6-methyl to a 6-ethyl group (MNPC-02) improves potency. Conversely, reducing the 4-nitro group to an amino group (MNPC-03) completely abolishes activity, highlighting the critical role of the nitro group, consistent with the proposed mechanisms of action.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
- Wikipedia. (n.d.). Antibiotic sensitivity testing.
- CLYTE Technologies. (2025).
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Ovid. (n.d.). Antimicrobial Susceptibility Testing: Clinical Infectious Diseases.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- Abcam. (n.d.). MTT assay protocol.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- PubMed Central (PMC). (2024). 3-nitropyridine analogues as novel microtubule-targeting agents.
- PubMed Central (PMC). (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts.
- PubMed Central (PMC). (n.d.).
- BenchChem. (n.d.). This compound | 30235-12-2.
- PubMed Central (PMC). (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
- Encyclopedia.pub. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | 30235-12-2 | Benchchem [benchchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
- 14. integra-biosciences.com [integra-biosciences.com]
Application Note: A Validated Protocol for the Regioselective Nitration of 6-Methylpyridine-2-carbonitrile
Introduction: The Significance of Nitropyridine Scaffolds
Nitropyridine derivatives are fundamental building blocks in modern medicinal and agricultural chemistry. The introduction of a nitro group onto the pyridine ring profoundly alters its electronic properties, serving as a versatile synthetic handle for further functionalization.[1] Specifically, the nitro group can be reduced to an amino group, providing a gateway to a diverse array of substituted pyridines, or it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][3] These subsequent transformations are pivotal in the synthesis of bioactive molecules, including potential anticancer, antiviral, and antimalarial agents.[1][3]
However, the direct nitration of the pyridine ring presents significant challenges. The pyridine nitrogen is basic and becomes protonated under the strongly acidic conditions of nitration, forming a pyridinium cation. This cation is strongly deactivated towards electrophilic aromatic substitution (EAS), making the reaction sluggish and often resulting in very low yields.[4][5]
This application note provides a detailed, reliable, and field-proven protocol for the regioselective nitration of 6-methylpyridine-2-carbonitrile. By carefully controlling reaction conditions, this protocol achieves the synthesis of 6-methyl-4-nitropyridine-2-carbonitrile, a valuable intermediate for drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and outline the necessary safety precautions and characterization techniques.
Mechanistic Rationale and Regioselectivity
The nitration of 6-methylpyridine-2-carbonitrile is an electrophilic aromatic substitution reaction. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The pyridine ring itself is electron-deficient compared to benzene, a characteristic exacerbated by the electron-withdrawing nature of the cyano (-CN) group. However, the methyl (-CH₃) group is an activating, ortho-, para-director. The regiochemical outcome of the reaction is determined by the interplay of these electronic effects and the deactivating influence of the protonated ring nitrogen. The nitro group is introduced at the 4-position, which is para to the ring nitrogen and meta to the deactivating cyano group.[3] This outcome is favored as it avoids the formation of a highly unstable cationic intermediate that would result from attack at the 3- or 5-positions.
Critical Safety Protocols
Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the strongly exothermic nature of the reaction.[2][6] Strict adherence to safety protocols is paramount to prevent accidents, thermal runaway, and violent reactions.[6][7]
-
Hazard Assessment: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[8][9] Nitric acid is also a powerful oxidizing agent that can react violently with organic materials.[8][9] The reaction generates significant heat, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[6]
-
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood with adequate ventilation to control exposure to acid fumes.[7] An emergency eyewash and safety shower must be readily accessible.[7][9]
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Spill & Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][9]
-
Spills: For small spills (<1 Liter), confine the spill with an inert absorbent material (e.g., sand or vermiculite) and neutralize cautiously with a dilute sodium carbonate solution before disposal. For larger spills, evacuate the area and contact emergency personnel.[8]
-
Experimental Protocol: Synthesis of this compound
This protocol details a laboratory-scale synthesis. All reagents should be of ACS grade or higher.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | M.W. | Key Properties |
| 6-Methylpyridine-2-carbonitrile | C₇H₆N₂ | 1620-75-3 | 118.14 g/mol | Starting material, solid |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 7664-93-9 | 98.08 g/mol | Corrosive, dehydrating agent |
| Concentrated Nitric Acid (70%) | HNO₃ | 7697-37-2 | 63.01 g/mol | Corrosive, strong oxidizer |
| Deionized Water | H₂O | 7732-18-5 | 18.02 g/mol | - |
| Ice | H₂O | - | - | - |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 497-19-8 | 105.99 g/mol | Base for neutralization |
| Acetone | C₃H₆O | 67-64-1 | 58.08 g/mol | Recrystallization solvent |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel with pressure-equalizing arm
-
Internal thermometer
-
Ice-salt bath
-
Beaker (1 L)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Preparation of the Substrate Solution:
-
Equip a 250 mL three-neck flask with a magnetic stir bar, an internal thermometer, and a stopper.
-
In the fume hood, carefully add 5.91 g (0.05 mol) of 6-methylpyridine-2-carbonitrile to the flask.
-
Slowly and with stirring, add 25 mL of concentrated sulfuric acid. The dissolution is exothermic; allow the mixture to cool to room temperature if necessary. This step ensures the complete protonation of the pyridine ring.[3]
-
-
Nitration Reaction:
-
Immerse the flask in an ice-salt bath to cool the solution to 0-5 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the stirred substrate solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. [3] Careful temperature control is vital to prevent over-nitration and ensure safety.[3]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
-
Work-up and Isolation:
-
Fill a 1 L beaker with approximately 150 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic.
-
Once the mixture has cooled, carefully neutralize it by adding a saturated solution of sodium carbonate in small portions. This will cause significant foaming and gas evolution (CO₂); add the base slowly until the pH of the solution is approximately 7-8.
-
A yellow solid product should precipitate.
-
Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL) and allow it to air dry on the filter.
-
-
Purification:
-
The crude product can be purified by recrystallization.[10]
-
Transfer the crude solid to a beaker and add a minimal amount of hot acetone to dissolve it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.
-
Experimental Workflow Diagram
Caption: Workflow for the nitration of 6-methylpyridine-2-carbonitrile.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.[11][12][13]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 3- and 5-positions of the pyridine ring, and a singlet in the aliphatic region for the methyl group protons.
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the seven carbons in the molecule, including the quaternary carbons of the cyano and nitro-substituted positions.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for:
-
Asymmetric NO₂ stretch: ~1520-1550 cm⁻¹
-
Symmetric NO₂ stretch: ~1340-1360 cm⁻¹
-
C≡N (nitrile) stretch: ~2230-2240 cm⁻¹
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₇H₅N₃O₂ = 163.14 g/mol ).
-
Melting Point (MP): The purified product should exhibit a sharp melting point, which can be compared to literature values.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The procedure emphasizes a mechanistic understanding and places critical importance on safety. By following this detailed guide, researchers can effectively synthesize this valuable chemical intermediate, which serves as a crucial precursor for the development of novel pharmaceuticals and other high-value chemical entities. The successful execution of this protocol relies on meticulous attention to temperature control and strict adherence to all safety measures outlined.
References
- Vertex AI Search. (2024). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- Journal of the Chemical Society, Perkin Transactions 2. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism.
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
- Semantic Scholar. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides.
- Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- Vapourtec. Nitration Reactions | Continuous Flow Processing.
- Journal of the Chemical Society, Perkin Transactions 2. Nitration of pyridine by dinitrogen pentaoxide in sulfur dioxide: investigation of the reaction mechanism.
- Organic Syntheses. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
- Benchchem. This compound.
- ResearchGate. (n.d.). Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations.
- MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- Reddit. (2024). Nitration of 4-acetyl-pyridine.
- ResearchGate. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations.
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution on 4-Nitropyridines
Introduction: The Strategic Importance of 4-Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, 4-substituted pyridines are of particular interest due to their unique electronic and structural properties. The introduction of a nitro group at the 4-position of the pyridine ring dramatically alters its reactivity, transforming it into a highly electrophilic system amenable to Nucleophilic Aromatic Substitution (SNAr). This activation makes 4-nitropyridines powerful intermediates for the synthesis of diverse and complex molecular architectures.[1][2]
This guide provides an in-depth exploration of the SNAr reaction on 4-nitropyridine substrates. We will dissect the underlying mechanism, detail robust experimental protocols for various nucleophiles, and offer field-proven insights for troubleshooting and optimization, aimed at researchers, scientists, and drug development professionals.
Pillar 1: The SNAr Mechanism on Activated Pyridines
The reactivity of 4-nitropyridines in SNAr reactions is governed by a well-established two-step addition-elimination mechanism.[1][3] The inherent electron deficiency of the pyridine ring is significantly amplified by the potent electron-withdrawing nitro group at the para-position. This electronic arrangement renders the carbon atoms at the 2- and 4-positions exceptionally electrophilic and susceptible to nucleophilic attack.[1][4]
Step 1: Nucleophilic Attack and Meisenheimer Complex Formation The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step of the reaction.[1] This attack disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The stability of this complex is paramount for the reaction to proceed. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the 4-nitro group and the ring nitrogen, which provides substantial stabilization.[1][4]
Step 2: Elimination and Aromaticity Restoration In the second, generally faster step, the aromaticity of the pyridine ring is restored by the expulsion of the leaving group.[1]
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Key Factors Influencing Reactivity
-
Leaving Group (LG): The nature of the leaving group is critical. In SNAr reactions, the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[5] Therefore, the reactivity is dominated by the electronegativity of the leaving group, which polarizes the C-LG bond and makes the carbon more electrophilic. The typical reactivity order is F > Cl > Br > I.[6][7] In highly activated systems like 4-nitropyridine N-oxide, the nitro group itself can function as an effective leaving group.[2]
-
Nucleophile (Nu): The success of the reaction depends on a nucleophile potent enough to attack the electron-deficient ring.[6] Common nucleophiles include primary and secondary amines, thiols/thiolates, and alcohols/alkoxides. Weaker nucleophiles often require conversion to their more reactive anionic forms (e.g., deprotonating an alcohol to an alkoxide) using a suitable base.[6][8]
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[6] These solvents effectively solvate the cation of the nucleophile salt, leaving a more "naked" and thus more reactive anionic nucleophile.[6][9] They also help to stabilize the charged Meisenheimer intermediate.[10]
Pillar 2: Experimental Protocols and Self-Validating Systems
A robust protocol is a self-validating one, incorporating checkpoints for reaction monitoring and clear procedures for isolation and purification to ensure the integrity of the final product.
General Experimental Workflow
The logical flow of a typical SNAr experiment is outlined below. Each step is crucial for achieving a successful and reproducible outcome.
Caption: Standard Experimental Workflow for SNAr Reactions.
Protocol 1: General Procedure for Amination of 4-Halo-nitropyridines
This protocol describes the reaction of a 4-halonitropyridine with a primary or secondary amine nucleophile.
Materials:
-
4-Halonitropyridine (e.g., 4-chloro-nitropyridine) (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N) or K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, Ethanol, or Acetonitrile)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 4-halonitropyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in the chosen anhydrous solvent (e.g., ethanol).[1]
-
Reagent Addition: Add the amine nucleophile (1.1 to 2.0 eq). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine to liberate the free amine.[1]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80-100 °C for DMF).[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[11]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.[1]
-
Extraction: Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.[1][8]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-nitropyridine derivative.[8]
Protocol 2: General Procedure for Thiolation or Alkoxylation
This protocol is suitable for reactions with thiols or alcohols, which typically require a strong base for deprotonation to form the more potent thiolate or alkoxide nucleophile.
Materials:
-
4-Halonitropyridine (1.0 eq)
-
Thiol or alcohol nucleophile (1.1 eq)
-
Strong base (e.g., Sodium hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)) (1.2 eq)
-
Anhydrous aprotic solvent (e.g., THF or DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol or alcohol (1.1 eq) and dissolve it in the chosen anhydrous solvent.
-
Nucleophile Activation: Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas. Stir for 30 minutes at 0 °C to allow for the formation of the corresponding thiolate or alkoxide.[8]
-
Reagent Addition: Add a solution of the 4-halonitropyridine (1.0 eq) in the same anhydrous solvent to the flask dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[8]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Displacement of the Nitro Group from 4-Nitropyridine N-oxide
In this valuable transformation, the N-oxide functionality further activates the pyridine ring, allowing the nitro group itself to be displaced by a nucleophile.[2][11]
Materials:
-
4-Nitropyridine N-oxide (1.0 eq)
-
Nucleophile source (e.g., Acetyl chloride for chlorination, Acetyl bromide for bromination) (Excess)
-
Optional: Solvent (e.g., Chloroform)
Procedure (for Halogenation):
-
Setup: In a round-bottom flask equipped with a reflux condenser, place 4-nitropyridine N-oxide (1.0 eq).
-
Reagent Addition: Add an excess of acetyl halide (e.g., acetyl chloride). The reaction can often be run neat or in a solvent like chloroform.
-
Reaction: Heat the mixture under reflux. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice to decompose the excess acetyl halide.
-
Neutralization & Extraction: Neutralize the solution with a base (e.g., sodium carbonate). Extract the product into an organic solvent such as chloroform or ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the resulting 4-halopyridine N-oxide by recrystallization or column chromatography.[11] The N-oxide can then be deoxygenated if the corresponding 4-halopyridine is the desired product.
Pillar 3: Data Presentation and Troubleshooting
Table 1: Representative Conditions for SNAr on Nitropyridines
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Ref. |
| 2-Chloro-4-nitropyridine | Aniline (2 eq) | Et₃N | Ethanol | Reflux | 12 | 2-Anilino-4-nitropyridine | [1] |
| 2-Chloro-4-nitropyridine | Ethanethiol (1.1 eq) | NaH | THF | 0 to RT | 4 | 2-(Ethylthio)-4-nitropyridine | |
| 4-Nitropyridine N-oxide | Piperidine | None | Ethanol | 30 | - | 4-Piperidinopyridine N-oxide | [12] |
| 3-Bromo-4-nitropyridine | Aniline | TEA | DMSO | 90 | 12 | 3-Anilino-4-nitropyridine |
Troubleshooting & Optimization Insights
-
Low or No Reactivity:
-
Verify Nucleophile Strength: If using a weak nucleophile (alcohol, thiol), ensure complete deprotonation with a strong, non-nucleophilic base in an anhydrous solvent.[6]
-
Increase Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[6][11]
-
Change Solvent: Switch to a more effective polar aprotic solvent like DMSO or NMP, which can significantly accelerate the reaction.[6][13]
-
-
Formation of Side Products:
-
Control Stoichiometry: Use of a large excess of the nucleophile can sometimes lead to undesired secondary reactions. Titrate the equivalents of the nucleophile, starting from 1.1 eq.
-
Inert Atmosphere: For sensitive nucleophiles (e.g., thiolates), ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar) to prevent oxidation.
-
-
Difficult Purification:
-
Base Removal: If a tertiary amine base like Et₃N is used, an acidic wash (e.g., dilute HCl) during work-up can help remove it by forming the water-soluble salt. Ensure your product is stable to acidic conditions.
-
Solvent Choice: If the product is highly polar, consider alternative purification strategies like reverse-phase chromatography.
-
References
- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. Benchchem.
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
- Buy High Purity 4-Nitropyridine Oxide in China. Pipzine Chemicals.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide. Benchchem.
- Nucleophilic arom
- Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
- Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Sci-Hub.
- Optimizing SNAr Reactions with 2-Chloro-4-nitropyridine. Benchchem.
- NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
- Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors. PMC - NIH.
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
- Leaving Groups and Heteroarenes in Nucleophilic Arom
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- 2. 4-Nitropyridine N-oxide: Properties, Uses, Safety, Synthesis & Supplier Information – Buy High Purity 4-Nitropyridine Oxide in China [pipzine-chem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of 6-Methyl-4-nitropyridine-2-carbonitrile in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. 6-Methyl-4-nitropyridine-2-carbonitrile, a highly functionalized heterocyclic compound, has emerged as a pivotal building block in medicinal chemistry. Its unique arrangement of a methyl group, a nitro moiety, and a nitrile function on a pyridine core provides a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the nitro and nitrile groups activates the pyridine ring for nucleophilic substitution, while these functional groups themselves are amenable to a variety of conversions, unlocking pathways to a multitude of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing this compound as a strategic intermediate in pharmaceutical synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and handling requirements of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 30235-12-2 | [1] |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | Commercially available |
| Melting Point | 118-122 °C | Commercially available |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, Acetone) | General laboratory knowledge |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1] |
Safety Precaution: Due to its toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations and Applications
The synthetic versatility of this compound stems from the selective reactivity of its two key functional groups: the nitro group at the C4 position and the nitrile group at the C2 position. These groups can be transformed independently or concurrently to yield a variety of di-functionalized pyridine derivatives, which are valuable precursors to a range of pharmacologically active molecules, including kinase inhibitors and agents for neurological disorders.
Pathway 1: Reduction of the Nitro Group to Synthesize 4-Aminopyridine Derivatives
The reduction of the nitro group to a primary amine is a cornerstone transformation, yielding 4-amino-6-methylpyridine-2-carbonitrile. This intermediate is a precursor to various substituted aminopyridines that are prevalent in many biologically active compounds. Catalytic hydrogenation is the most common and efficient method for this conversion.
Caption: Catalytic hydrogenation of this compound.
This protocol is adapted from established procedures for the reduction of nitropyridines.[2]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in a sufficient volume of ethanol or ethyl acetate.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst can be optimized but typically ranges from 5 to 10 mol% with respect to the substrate.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, but this may require optimization) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-amino-6-methylpyridine-2-carbonitrile, which can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
Expert Insight: The choice of solvent can influence the reaction rate and selectivity. Ethanol is a common choice due to its ability to dissolve both the starting material and the product. The catalyst loading and hydrogen pressure are critical parameters that may need to be optimized for scale-up.
Pathway 2: Hydrolysis of the Nitrile Group to Access Carboxylic Acid and Amide Derivatives
The nitrile group can be hydrolyzed under acidic or basic conditions to afford either a carboxylic acid or a primary amide. These functional groups are versatile handles for further synthetic manipulations, such as amide bond formation, which is a key reaction in the synthesis of many drug molecules, including kinase inhibitors.
Caption: Hydrolysis pathways of the nitrile group.
This protocol is based on general procedures for the acidic hydrolysis of nitriles.[3]
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, carefully add this compound.
-
Slowly and with cooling, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). The addition should be done cautiously as the dilution of sulfuric acid is highly exothermic.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain this temperature for several hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
The product, 6-Methyl-4-nitropyridine-2-carboxylic acid, may precipitate out of the solution. If it does not, adjust the pH of the solution to its isoelectric point to induce precipitation.
-
Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.
Trustworthiness Note: Complete hydrolysis to the carboxylic acid often requires harsh conditions. Partial hydrolysis to the amide can sometimes be achieved under milder acidic or basic conditions. Reaction conditions, including temperature and reaction time, should be carefully controlled and optimized.
Application in the Synthesis of Kinase Inhibitors
The di-functionalized intermediate, 4-amino-6-methylpyridine-2-carboxylic acid, obtained by the sequential reduction of the nitro group and hydrolysis of the nitrile, is a valuable scaffold for the synthesis of various kinase inhibitors. Many kinase inhibitors feature a substituted aminopyridine core, where the amino group and the carboxylic acid (or its derivative) serve as key points for building the final drug molecule through amide bond formation and other coupling reactions.
Caption: General workflow for synthesizing kinase inhibitor scaffolds.
The synthesis of substituted 2-aminopyridine-3-carboxamides as potent c-Met kinase inhibitors, for example, highlights the utility of such scaffolds.[4] While not a direct derivative of our starting material, the core structure is highly analogous, demonstrating the potential of 4-amino-6-methylpicolinamide derivatives in this therapeutic area.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex pharmaceutical compounds. The strategic and selective transformation of its nitro and nitrile functionalities provides access to a wide range of substituted pyridine building blocks. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs, paving the way for the creation of novel and potent therapeutic agents.
References
-
PubChem. Compound Summary for CID 11378672, this compound. National Center for Biotechnology Information. [Link]
-
Hegedüs, L., et al. (2018). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology, 8(2), 405-415. [Link]
-
Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Wang, W., et al. (2012). Discovery of Novel 2-aminopyridine-3-carboxamides as c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5545-5549. [Link]
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- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-4-nitropyridine-2-carbonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Methyl-4-nitropyridine-2-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound as a key building block in organic synthesis. Its unique substitution pattern, featuring electron-withdrawing nitro and cyano groups, makes it a valuable precursor for a wide range of more complex molecular architectures.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic protocols. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring safety, optimizing yield, and achieving high product purity.
Section 1: Synthesis Overview and Mechanism
The most established and direct method for preparing this compound is through the electrophilic nitration of 6-methylpyridine-2-carbonitrile.[1] This reaction employs a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
The reaction proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The pyridine ring of the starting material, protonated by the strong acidic medium, then acts as a nucleophile, attacking the nitronium ion. The nitro group is directed to the 4-position (para to the ring nitrogen), influenced by the electronic properties of the existing substituents.[1]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question: My reaction yield is significantly lower than expected or I've isolated no product. What are the common causes?
Answer: Low or no yield in this nitration reaction is a frequent issue, typically stemming from four key areas: temperature control, reagent quality and stoichiometry, reaction time, or inefficient work-up.
-
Causality & Explanation:
-
Temperature Control: This is the most critical parameter. The nitration of pyridines is a highly exothermic process.[2] If the temperature rises above the recommended 0-5 °C range, side reactions, including the formation of undesired isomers and degradation of the starting material or product, can dramatically increase.[1] Uncontrolled exotherms can lead to complete decomposition of the reaction mixture.
-
Reagent Quality: The starting material, 6-methylpyridine-2-carbonitrile, should be pure and, most importantly, dry. Any moisture can react with the concentrated sulfuric acid, diluting it and generating excess heat, which can affect the formation of the nitronium ion. The nitric and sulfuric acids must be of high concentration.
-
Insufficient Acid: Sulfuric acid serves not only as a solvent but also as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺). An insufficient amount of sulfuric acid will result in a lower concentration of the nitronium ion and an incomplete reaction.
-
Work-up Losses: The product has some solubility in acidic aqueous solutions. If the quenching and filtration steps are not performed efficiently, or if an insufficient amount of product has precipitated, significant losses can occur.
-
-
Recommended Actions:
-
Verify Temperature Management: Ensure your cooling bath (ice-salt or other cryo-baths) can maintain a stable internal reaction temperature between 0-5 °C throughout the slow, dropwise addition of nitric acid.[1]
-
Assess Reagent Purity: Use freshly opened or properly stored concentrated acids. If the purity of your 6-methylpyridine-2-carbonitrile is in doubt, consider purifying it by recrystallization or distillation before use.
-
Check Stoichiometry: Review your calculations for the molar ratios of the reactants. A general guideline is provided in the table below.
-
Optimize Quenching: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This ensures rapid cooling and dilution, maximizing the precipitation of the product.[1][3] Ensure the precipitate is thoroughly washed with cold water to remove residual acids.[1]
-
Question: I'm observing significant impurities in my crude product by TLC/NMR. What are the likely side products and how can I minimize them?
Answer: The primary impurities are typically isomeric byproducts or products of degradation. The formation of 2-nitro isomers, though less common for 4-directing substrates, can occur if reaction conditions are not optimal.[2]
-
Causality & Explanation:
-
Isomer Formation: While the 4-position is electronically favored, higher reaction temperatures can provide enough energy to overcome the activation barrier for substitution at other positions, leading to a mixture of isomers.
-
Over-Nitration: Although the presence of two strong electron-withdrawing groups (cyano and the newly added nitro group) deactivates the ring towards further electrophilic substitution, extreme conditions (high temperature, prolonged reaction time, or excess nitrating agent) could potentially lead to di-nitrated species or other side reactions.
-
Degradation: Uncontrolled temperature can lead to oxidative degradation of the pyridine ring, resulting in a complex mixture of byproducts that often appear as a dark, tarry substance.[4] The presence of even small amounts of air can sometimes cause the reaction mixture to darken.[4]
-
-
Recommended Actions:
-
Strict Temperature Control: This is the most effective way to improve regioselectivity and minimize degradation. Adhere strictly to the 0-5 °C temperature range during the addition of nitric acid.[1]
-
Controlled Reagent Addition: Add the concentrated nitric acid very slowly (dropwise) to the solution of the substrate in sulfuric acid. This prevents localized temperature spikes within the reaction mixture.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to the formation of colored impurities.[4]
-
Purification Strategy: Most impurities can be effectively removed by careful recrystallization. Ethanol is a commonly recommended solvent.[1] If isomers are present and difficult to separate, column chromatography on silica gel may be necessary.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the precise role of concentrated sulfuric acid in the nitrating mixture?
A: Concentrated sulfuric acid serves two critical functions. First, it acts as a strong acid to protonate the nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺), which is the actual nitrating agent. Second, it acts as the reaction solvent, ensuring the starting material is fully dissolved and protonated, which activates it for the reaction.[1]
Q: The protocol calls for quenching the reaction mixture on ice. Why is this step necessary and so specific?
A: Quenching on ice is a crucial step for both safety and product isolation. The reaction mixture is a highly corrosive and strongly oxidizing solution. Pouring it into a large volume of ice/water serves to:
-
Rapidly Cool the Mixture: This immediately halts the reaction, preventing the formation of further byproducts.
-
Dilute the Acid: Diluting the strong sulfuric acid is essential for safe handling and filtration.
-
Precipitate the Product: The organic product, this compound, is poorly soluble in cold, dilute aqueous acid, causing it to precipitate out of the solution as a solid, which allows for its collection by filtration.[1]
Q: What are the key safety precautions for this synthesis?
A: This synthesis involves highly corrosive and reactive materials and must be performed with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. Perform the entire procedure in a certified chemical fume hood.
-
Handling Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Handle them with extreme care. When preparing the nitrating mixture (if done separately), always add the acid with the lower density to the one with higher density (in this protocol, nitric acid is added to the sulfuric acid solution).
-
Exothermic Reaction: The reaction is highly exothermic and can become vigorous.[3] A robust cooling system is mandatory. Never add the nitric acid all at once. Have a larger ice bath ready to apply external cooling if the reaction rate increases unexpectedly.[3]
-
Quenching: The quenching process itself can generate heat. Perform it slowly and with vigorous stirring to dissipate heat effectively.
Q: How can I confirm the identity and purity of my final product?
A: Standard analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude and recrystallized product.
-
Melting Point: Compare the melting point of your purified product with the literature value. A sharp melting point close to the reported value is a good indicator of purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides definitive structural confirmation. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern.
-
FTIR: Will show characteristic peaks for the nitrile (-C≡N) and nitro (-NO₂) functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₇H₅N₃O₂).[5]
-
Section 4: Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the nitration of pyridine derivatives.[1] Researchers should adapt it based on their specific lab conditions and scale.
Reagents & Recommended Parameters
| Parameter | Recommended Value | Rationale |
| Substrate | 6-methylpyridine-2-carbonitrile (1.0 eq) | Starting material. Must be pure and dry. |
| Sulfuric Acid (conc.) | 3-5 volumes (relative to substrate mass) | Solvent and catalyst for nitronium ion formation. |
| Nitric Acid (conc.) | 1.1 - 1.5 eq | Nitrating agent. Slight excess ensures complete reaction. |
| Reaction Temperature | 0 - 5 °C | Critical for minimizing side reactions and degradation.[1] |
| Reaction Time | 1 - 3 hours | Typical duration after complete addition of nitric acid.[1] |
Step-by-Step Methodology
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 6-methylpyridine-2-carbonitrile. Cool the flask in an ice-salt bath. Slowly add the concentrated sulfuric acid while stirring, ensuring the temperature does not rise excessively. Stir until the starting material is completely dissolved.[1]
-
Nitration: Cool the solution to 0-5 °C. Add concentrated nitric acid dropwise via the dropping funnel to the stirred solution. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. The addition rate should be very slow to prevent any exotherm.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at the controlled temperature (0-5 °C) for 1 to 3 hours to ensure the reaction goes to completion.[1] Monitor the reaction by TLC if desired.
-
Quenching: Prepare a beaker with a large amount of crushed ice and water. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into it. A solid precipitate should form.[1]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove all residual acids. Continue pulling a vacuum to partially dry the solid.[1]
-
Purification: Transfer the crude solid to a clean flask. Purify the product by recrystallization from a suitable solvent, such as ethanol.[1] Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight. Characterize the final product to confirm its identity and purity.
References
- Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Organic Syntheses Procedure.
- Patil, S. (n.d.).
- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.
- Benchchem. (n.d.). This compound. Benchchem.
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
- Guo, K., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.
- Echemi. (n.d.). 2-Cyano-6-methyl-4-nitropyridine. Echemi.
Sources
Technical Support Center: Optimizing Reaction Conditions for 6-Methyl-4-nitropyridine-2-carbonitrile
Welcome to the technical support center for the synthesis and optimization of 6-Methyl-4-nitropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Synthesis Overview & Mechanism
The primary and most established route for synthesizing this compound involves the electrophilic nitration of the precursor, 6-methylpyridine-2-carbonitrile.[1] This reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), to introduce a nitro group (NO₂) at the 4-position of the pyridine ring.[1]
The presence of the electron-withdrawing nitro and carbonitrile groups makes the pyridine ring highly electron-deficient.[1] Sulfuric acid serves as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The pyridine nitrogen's lone pair is also protonated in the strongly acidic medium, which further deactivates the ring towards electrophilic attack. However, the reaction is driven to completion, yielding the desired product.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield, or no product at all. What are the likely causes and how can I fix this?
Answer:
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inadequate Nitrating Agent Strength: The pyridine ring is inherently electron-deficient and is further deactivated by the protonation of the ring nitrogen in the strongly acidic medium.[2] For deactivated aromatic rings, a sufficient concentration of the nitronium ion is critical.
-
Reaction Temperature Too Low: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly reduce the reaction rate.
-
Solution: If the reaction is not proceeding at 0-5 °C, consider gradually increasing the temperature in 5-10 °C increments while closely monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] Be aware that nitration reactions are highly exothermic.[1]
-
-
Poor Solubility of Starting Material: If the 6-methylpyridine-2-carbonitrile does not fully dissolve in the sulfuric acid, the reaction will be slow due to limited contact between reactants.
-
Solution: Ensure vigorous stirring to maximize the surface area between the organic substrate and the acidic phase.[4] Gentle warming during the dissolution phase (before adding nitric acid) may also help, but the solution must be cooled back to the target reaction temperature before nitration begins.
-
-
Decomposition of Starting Material or Product: The harsh acidic and oxidizing conditions of nitration can sometimes lead to the degradation of the starting material or the product.
-
Solution: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate and minimize the overall reaction time by stopping the reaction as soon as the starting material is consumed (as determined by TLC or GC-MS).[3]
-
Issue 2: Formation of Multiple Isomers or Byproducts
Question: My analysis shows the presence of multiple isomers and other impurities. How can I improve the regioselectivity and minimize byproduct formation?
Answer:
The formation of isomers and byproducts is a common challenge in aromatic nitration. The electronic properties of the pyridine ring and the substituents play a key role in directing the incoming nitro group.
Potential Causes & Solutions:
-
Over-Nitration (Dinitration): Although the presence of a nitro group deactivates the ring, forcing conditions can sometimes lead to the introduction of a second nitro group.
-
Solution:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.[3]
-
Slow Addition: Add the nitrating agent dropwise or in small portions to maintain a low concentration of the active nitrating species, which favors mono-nitration.[3]
-
Monitor Reaction Time: Use TLC or GC-MS to stop the reaction once the formation of the desired mono-nitrated product is maximized and before significant dinitration occurs.[3]
-
-
-
Formation of Other Isomers: While the 4-position is electronically favored for nitration, other isomers can form under certain conditions.
-
Solution: Adhering to the optimized temperature and stoichiometry protocols is the best way to maximize the yield of the desired 4-nitro isomer.
-
-
Oxidation of the Methyl Group: The methyl group can potentially be oxidized to a carboxylic acid under the strongly oxidizing conditions of the nitration reaction.
-
Solution: Careful control of temperature and reaction time is crucial to minimize this side reaction. Using the mildest effective nitrating conditions is recommended.
-
Issue 3: Difficulties with Product Isolation and Purification
Question: I'm having trouble isolating a pure product after the reaction work-up. What are the best practices for purification?
Answer:
Proper work-up and purification are critical for obtaining high-purity this compound.
Potential Causes & Solutions:
-
Incomplete Neutralization: If the acidic reaction mixture is not fully neutralized, the product may not precipitate completely, or it may co-precipitate with salts, making purification difficult.
-
Product Oiling Out: Sometimes, instead of a solid precipitate, the product may separate as an oil, which can be difficult to handle and purify.
-
Solution: Ensure the quenching and neutralization steps are performed at a low temperature (ice bath). If the product still oils out, you may need to extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), and then remove the solvent under reduced pressure.
-
-
Ineffective Recrystallization: Choosing the right solvent for recrystallization is key to obtaining a highly pure product.
-
Solution: Ethanol is a commonly used solvent for the recrystallization of this compound.[1] The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Other potential solvents to screen include isopropanol, acetone, or solvent mixtures.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of 6-methylpyridine-2-carbonitrile?
A1: The recommended temperature range for the addition of the nitrating mixture is typically between 0-5 °C.[1] This helps to control the exothermic nature of the reaction and minimize the formation of byproducts.[3] However, the optimal temperature may vary slightly depending on the scale of the reaction and the specific concentrations of the acids used. It is always best to monitor the reaction progress to determine the ideal conditions for your specific setup.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
TLC: A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material from the product. The spots can be visualized under UV light.
-
GC-MS: This technique can provide more quantitative information about the conversion of the starting material and the formation of the product and any byproducts.
Q3: What are the key safety precautions to take during this synthesis?
A3: The nitration of aromatic compounds is a potentially hazardous procedure and should be performed with appropriate safety measures in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: The reaction should be carried out in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
-
Exothermic Reaction: Be prepared for a highly exothermic reaction. The addition of the nitrating agent should be done slowly and with efficient cooling to maintain temperature control.
-
Quenching: The quenching of the reaction mixture on ice should be done carefully and slowly to avoid splashing of the corrosive acid.
Q4: Can other nitrating agents be used for this reaction?
A4: While a mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent, other reagents can be used for the nitration of pyridines. For example, nitration of pyridine N-oxides is a common strategy to achieve nitration at the 4-position, followed by deoxygenation.[1][5] However, for the direct nitration of 6-methylpyridine-2-carbonitrile, the HNO₃/H₂SO₄ system is well-established and effective.
IV. Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.[3] Allow the mixture to reach the desired temperature (typically 0-5 °C) before use.
-
Dissolution of Starting Material: In a separate reaction flask equipped with a stirrer and a thermometer, dissolve 6-methylpyridine-2-carbonitrile in concentrated sulfuric acid, maintaining a low temperature.[1]
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of the starting material.[3] The temperature of the reaction mixture should be carefully maintained between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully pour the cold reaction mixture onto a stirred slurry of crushed ice.[3]
-
Neutralization: Slowly and carefully add a saturated aqueous solution of sodium carbonate to the mixture until the pH reaches 7-8. A yellow solid should precipitate.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[1]
Table of Optimized Reaction Parameters
| Parameter | Optimized Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Provides a strong electrophile (NO₂⁺) for the nitration of a deactivated ring.[1] |
| Temperature | 0-5 °C | Controls the exothermic reaction and minimizes byproduct formation.[1][3] |
| Addition Rate | Slow, dropwise | Maintains a low concentration of the nitrating agent, favoring mono-nitration.[3] |
| Work-up pH | 7-8 | Ensures complete precipitation of the product and removes acidic impurities.[3][5] |
| Purification | Recrystallization from ethanol | Effective for removing impurities and obtaining a high-purity crystalline product.[1] |
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common synthesis issues.
V. References
-
Pearson. (2024). EAS Reactions of Pyridine Explained. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]
-
OC-Praktikum. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
Sources
Technical Support Center: 6-Methyl-4-nitropyridine-2-carbonitrile
Welcome to the technical support guide for 6-Methyl-4-nitropyridine-2-carbonitrile. This resource is tailored for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for side reactions and experimental challenges encountered during the synthesis and handling of this highly functionalized pyridine derivative. Our goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues reported by users in a question-and-answer format, grounded in chemical principles and practical laboratory experience.
Q1: My nitration reaction is sluggish or incomplete, with significant starting material (6-methylpyridine-2-carbonitrile) remaining. What are the likely causes and solutions?
A1: An incomplete reaction is a common issue, typically pointing to suboptimal activation of the nitrating agent or insufficient reaction drive. The synthesis of this compound proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.[1] Its formation and reactivity are highly dependent on the reaction conditions.
Causality & Troubleshooting:
-
Insufficient Acid Catalyst: Sulfuric acid's primary role is to protonate nitric acid, facilitating the formation of the nitronium ion. An inadequate amount of H₂SO₄ will result in a low concentration of the active electrophile. Ensure you are using a sufficient volume of concentrated sulfuric acid to fully dissolve the starting material and act as the catalyst.[1]
-
Temperature Control: While crucial for preventing side reactions, excessively low temperatures (<0 °C) can significantly slow the reaction rate. The recommended range of 0-5 °C is a balance between preventing degradation and ensuring a practical reaction rate.[1] If the reaction is clean but incomplete, consider extending the reaction time at this temperature before quenching.
-
Reagent Quality: The presence of water in the nitric or sulfuric acid can consume the nitronium ion and deactivate the reaction. Use high-purity, concentrated acids (e.g., HNO₃ >65%, H₂SO₄ >95%).
| Parameter | Recommendation | Rationale |
| Reagent Ratio | Use a molar excess of HNO₃. | Drives the equilibrium towards product formation. |
| Temperature | Maintain 0-5 °C during addition and reaction. | Prevents thermal degradation and over-nitration.[1] |
| Reaction Time | Monitor by TLC/LC-MS (e.g., every 30 min). | Ensures the reaction proceeds to completion without unnecessary heating. |
| Agitation | Ensure vigorous and consistent stirring. | Promotes homogeneity in the viscous sulfuric acid medium. |
Q2: I'm observing a significant byproduct with a mass of +18 amu compared to my product. I suspect nitrile hydrolysis. How can I prevent this?
A2: Your suspicion is very likely correct. The presence of a byproduct with a mass increase of 18 amu strongly suggests the hydrolysis of the nitrile (-CN) group to a primary amide (-CONH₂), forming 6-Methyl-4-nitropyridine-2-carboxamide. This is a classic acid-catalyzed side reaction.[2]
Mechanistic Insight:
The reaction is conducted in a potent mixture of strong acids. The nitrile nitrogen can be protonated, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by any available water molecules.
Mitigation Strategies:
-
Minimize Water Content: While concentrated acids are used, they still contain some water. Using fuming nitric or sulfuric acid can reduce water content but requires extreme caution. The most practical approach is to ensure all glassware is rigorously dried and reagents are of the highest possible concentration.
-
Controlled Quenching: The workup is a critical phase. Quenching the reaction mixture by pouring it onto ice is standard, but this introduces a large volume of water while the solution is still acidic. To minimize hydrolysis, ensure the quenching is rapid and that the subsequent neutralization step is performed promptly and efficiently to bring the pH up.
-
Temperature Management: Higher temperatures during the reaction or a prolonged workup at low pH will accelerate the rate of hydrolysis. Adhere strictly to the recommended temperature profile.
Caption: Workflow to minimize nitrile hydrolysis.
Q3: My analysis shows a byproduct where the nitro group appears to have been substituted by a hydroxyl group. How is this possible during an electrophilic nitration?
A3: This is an excellent question that highlights the dual reactivity of the product. While the synthesis is an electrophilic substitution on the precursor, the product, this compound, is extremely electron-deficient. This is due to the powerful electron-withdrawing effects of the pyridine nitrogen, the 4-nitro group, and the 2-carbonitrile group.[1] This high degree of electron deficiency makes the ring, particularly the position bearing the nitro group (C4), highly susceptible to nucleophilic aromatic substitution (SₙAr).
The SₙAr Side Reaction:
The nitro group is an excellent leaving group in SₙAr reactions. Water, although a weak nucleophile, can attack the C4 position, especially if the temperature rises during reaction or workup. This leads to the formation of 6-Methyl-4-hydroxypyridine-2-carbonitrile. This reactivity pattern is well-documented for 4-nitropyridine derivatives, which readily undergo substitution of the nitro group.[3][4]
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. Elevated temperatures provide the activation energy for water to act as a nucleophile.
-
Anhydrous Workup: If this side reaction is persistent, consider an alternative to quenching on ice. For example, carefully adding the reaction mixture to a rapidly stirred, cold, non-aqueous solvent, followed by a non-aqueous base for neutralization, could be explored, though this is more complex.
-
Controlled Neutralization: During workup, avoid localized "hot spots" that can occur when adding a concentrated base. Maintain cooling and vigorous stirring throughout the neutralization process.
Caption: Key reaction pathways in the synthesis.
Experimental Protocols
Protocol 1: Standard Nitration of 6-methylpyridine-2-carbonitrile
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 5 volumes of concentrated sulfuric acid (>95%) to 0 °C using an ice-salt bath.
-
Substrate Addition: While maintaining vigorous stirring and keeping the internal temperature below 10 °C, slowly add 1.0 equivalent of 6-methylpyridine-2-carbonitrile portion-wise.
-
Nitrating Agent Addition: Once the substrate is fully dissolved and the solution has returned to 0-5 °C, add a pre-chilled mixture of 1.1 equivalents of concentrated nitric acid (>65%) and 1 volume of concentrated sulfuric acid dropwise via the dropping funnel. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in water, neutralizing, and extracting with ethyl acetate.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice, ensuring the temperature of the quench solution does not exceed 20 °C.
-
Neutralization: Cool the aqueous solution in an ice bath and slowly add a cold solution of 50% aq. NaOH or concentrated ammonium hydroxide to adjust the pH to ~7-8. A precipitate of the crude product should form.
-
Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum. The aqueous filtrate can be further extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5][6]
References
- BenchChem. (2025).
- Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas.
- Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
- Science Madness. (n.d.). Reactivity of 4-nitropyridine-n-oxide.
- ResearchGate. (2025).
- BenchChem. (2025). Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis.
- den Hertog, H. J., & Combé, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581–590.
- BenchChem. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles.
- BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
- BenchChem. (2024). This compound.
- Unnamed Contributor. (n.d.).
Sources
stability and degradation of 6-Methyl-4-nitropyridine-2-carbonitrile
Welcome to the technical support center for 6-Methyl-4-nitropyridine-2-carbonitrile. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability, degradation, and handling of this versatile synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use in experimental settings.
Introduction to this compound
This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its pyridine core is substituted with a methyl group at the 6-position, a nitro group at the 4-position, and a carbonitrile group at the 2-position. The presence of the strong electron-withdrawing nitro and cyano groups renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the 4-position.[2] Understanding the stability and reactivity of this molecule is paramount for its successful application in synthesis.
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of this compound. Like many nitropyridine derivatives, it can be sensitive to environmental factors.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis from atmospheric moisture.[3] |
| Light | Protect from light. Store in an amber vial or a dark place. | Nitropyridine derivatives can be susceptible to photodegradation. |
| Moisture | Keep in a tightly sealed container in a dry place. | The nitrile group can be susceptible to hydrolysis. |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling and use of this compound in experimental workflows.
FAQs: Stability and Degradation
Q1: I suspect my sample of this compound has degraded. What are the likely degradation pathways?
A1: Degradation can occur through several pathways, primarily hydrolysis, photolysis, and thermal decomposition.
-
Hydrolysis: The carbonitrile group is susceptible to hydrolysis under both acidic and basic conditions.[4] This can proceed in two stages: first to the corresponding amide (6-methyl-4-nitropicolinamide) and then to the carboxylic acid (6-methyl-4-nitropicolinic acid). The electron-deficient nature of the pyridine ring can also make it more susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to displacement of the nitro group to form 6-methyl-4-hydroxy-pyridine-2-carbonitrile, especially at elevated temperatures or extreme pH.
-
Photodegradation: Aromatic nitro compounds can undergo photochemical reactions upon exposure to UV light. While specific data for this compound is limited, related nitropyridines have been shown to be light-sensitive.[5] Degradation pathways could involve complex rearrangements or reactions with solvents.
-
Thermal Decomposition: At elevated temperatures, nitropyridine compounds can decompose. The presence of a nitro group generally lowers the thermal stability of organic molecules.[6] Decomposition may involve the loss of the nitro group and fragmentation of the pyridine ring.
Caption: Potential degradation pathways of this compound.
Q2: My reaction mixture turned a different color after adding this compound. Is this normal?
A2: Nitropyridine compounds can sometimes form colored charge-transfer complexes with other reagents, particularly electron-rich species. However, a significant and unexpected color change could also indicate a decomposition or side reaction. It is advisable to monitor the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to check for the formation of impurities.
Q3: How can I monitor the stability of my this compound sample over time?
A3: The stability can be monitored by periodically analyzing the purity of a stored sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. A decrease in the peak area of the main compound and the appearance of new peaks would indicate degradation.
FAQs: Experimental Troubleshooting
Q1: I am trying to perform a nucleophilic aromatic substitution (SNAr) on the nitro group, but the reaction is sluggish or incomplete. What can I do?
A1: Several factors can affect the rate of an SNAr reaction with 4-nitropyridine derivatives.
-
Nucleophile Reactivity: Ensure your nucleophile is sufficiently reactive. If you are using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can increase its reactivity.
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[7]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of the thermal stability of your reactants and products.
-
Steric Hindrance: The methyl group at the 6-position might cause some steric hindrance. If your nucleophile is also bulky, this could slow down the reaction.
Q2: I am observing an unexpected byproduct in my reaction. What could it be?
A2: Besides the expected product, several side reactions can occur:
-
Hydrolysis: If there is moisture in your reaction, you might observe the formation of the corresponding amide or carboxylic acid from the nitrile group.
-
Reaction with Solvent: Some solvents, like DMF, can participate in side reactions under certain conditions, especially at high temperatures.
-
Reduction of the Nitro Group: If you are using reagents that can act as reducing agents, the nitro group could be partially or fully reduced to a nitroso, hydroxylamino, or amino group.
Q3: I am having difficulty purifying my product from the reaction mixture containing this compound. Any suggestions?
A3: Purification can be challenging due to the polarity of the compound and potential byproducts.
-
Chromatography: Normal-phase column chromatography using a silica gel stationary phase is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Aqueous Workup: Be cautious during aqueous workup, especially if using basic solutions, as this can promote hydrolysis of the nitrile group.
Analytical Methods
The purity and degradation of this compound can be assessed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This is a versatile method for purity assessment and monitoring degradation.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (typically in the range of 254-300 nm).
Gas Chromatography (GC)
GC can also be used, provided the compound is thermally stable enough under the analysis conditions.
-
Column: A mid-polarity capillary column is often suitable.
-
Injector and Detector Temperatures: Should be optimized to ensure efficient volatilization without causing on-column degradation.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation and can be used for purity assessment, especially with an internal standard for quantitative NMR (qNMR).
Caption: General analytical workflow for this compound.
References
- CN114437031A - Synthetic method of 6-methyl nicotine - Google P
-
Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. (URL: [Link])
- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (URL: not available)
-
Nitropyridines, Their Synthesis and Reactions - ResearchGate. (URL: [Link])
-
Nitropyridines: Synthesis and reactions - ResearchGate. (URL: [Link])
-
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (URL: [Link])
-
This compound | C7H5N3O2 | CID 11378672 - PubChem. (URL: [Link])
-
2-Methylpyridine-4-carbonitrile | C7H6N2 | CID 11959073 - PubChem - NIH. (URL: [Link])
-
The mechanism of p-nitrophenol degradation by dissolved organic matter derived from biochar - PubMed. (URL: [Link])
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. (URL: [Link])
-
Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks - OSTI.GOV. (URL: [Link])
-
(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. (URL: [Link])
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])
-
Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (URL: [Link])
-
The calculated heat of formation values of the nitropyridine... | Download Table - ResearchGate. (URL: [Link])
-
Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites - MDPI. (URL: [Link])
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
-
The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleo - DergiPark. (URL: [Link])
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (URL: [Link])
-
The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide - Chemical Papers. (URL: [Link])
-
Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses - ResearchGate. (URL: [Link])
-
Degradation of 4-nitrophenol by electrocatalysis and advanced oxidation processes using Co3O4@C anode coupled with simultaneous CO2 reduction via SnO2/CC cathode | Request PDF - ResearchGate. (URL: [Link])
-
(PDF) The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleophilic Substitution of Nitro Pyridine Ring - ResearchGate. (URL: [Link])
-
Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds - Frontiers. (URL: [Link])
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
-
(PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. (URL: [Link])
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (URL: [Link])
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - MDPI. (URL: [Link])
-
Photochemical Properties and Stability of BODIPY Dyes - MDPI. (URL: [Link])
Sources
Technical Support Center: Synthesis of 6-Methyl-4-nitropyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 6-Methyl-4-nitropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in the synthesis of this compound.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis can be approached through two primary routes, each with its own set of advantages and potential challenges. This guide will cover both the direct nitration of 6-methylpyridine-2-carbonitrile and a multi-step approach involving a pyridine N-oxide intermediate. Understanding the nuances of each step is critical for achieving high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing expert insights and actionable solutions.
Route 1: Direct Nitration of 6-Methylpyridine-2-carbonitrile
This is the most direct method for synthesizing the target compound. However, it requires careful control of reaction conditions to avoid side reactions and ensure a good yield.
Question: My reaction yields are consistently low, and I observe the formation of a dark, tarry substance. What is happening and how can I prevent it?
Answer: Low yields and the formation of tarry byproducts in this nitration reaction are often due to one or a combination of the following factors:
-
Over-nitration and Side Reactions: The pyridine ring is susceptible to over-nitration, and the reaction conditions can promote oxidative side reactions, leading to the formation of polymeric materials.
-
Temperature Control: The nitration of aromatic compounds is highly exothermic. Poor temperature control can lead to a runaway reaction, significantly increasing the rate of side reactions.
-
Purity of Starting Material: The presence of impurities in the 6-methylpyridine-2-carbonitrile can act as catalysts for decomposition under the harsh acidic conditions of the nitration reaction.
Troubleshooting Steps:
-
Strict Temperature Management: Maintain the reaction temperature between 0-5°C during the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling and add the nitrating agent dropwise to control the exotherm.
-
High-Purity Starting Material: Ensure the 6-methylpyridine-2-carbonitrile is of high purity. If necessary, purify the starting material by recrystallization or distillation before use.
-
Optimized Reagent Stoichiometry: Use a carefully measured excess of sulfuric acid to act as a solvent and protonating agent, but avoid a large excess of nitric acid, which can promote over-nitration.
-
Controlled Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to minimize the formation of byproducts.
Question: My final product is contaminated with an isomeric impurity. How can I identify and remove it?
Answer: The nitration of 6-methylpyridine-2-carbonitrile can potentially lead to the formation of regioisomers, with the nitro group at a position other than the desired C4-position. The most likely isomer is the 3-nitro or 5-nitro derivative.
Identification and Purification:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for identifying isomers. The chemical shifts of the aromatic protons will be distinct for each isomer.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the desired 4-nitro isomer from other regioisomers. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used for elution.
-
Recrystallization: Fractional recrystallization can also be employed to purify the product, as the isomers may have different solubilities in a given solvent.
Route 2: Synthesis via a Pyridine N-Oxide Intermediate
This multi-step route offers an alternative to direct nitration and can sometimes provide better control over the reaction.
Question: I am having trouble with the first step, the oxidation of 6-methyl-2-picoline to the N-oxide. The reaction is sluggish and gives a low yield. What can I do?
Answer: The oxidation of pyridines to their N-oxides is a common reaction, but its efficiency can be affected by several factors.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: While hydrogen peroxide in acetic acid is a common method, other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can be more effective, especially for less reactive pyridines.
-
Reaction Temperature and Time: The reaction may require elevated temperatures and longer reaction times to go to completion. Monitor the reaction by TLC to determine the optimal conditions.
-
Catalyst: In some cases, the addition of a catalytic amount of a transition metal salt can improve the reaction rate.
Question: The cyanation of the 6-methyl-4-nitropyridine-N-oxide is not working well, and I am getting a mixture of products. What are the likely side reactions?
Answer: The cyanation of pyridine N-oxides is a well-established reaction, but the presence of the nitro group can lead to side reactions.
Common Side Reactions and Solutions:
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under the reaction conditions, especially if water is present. Ensure that all reagents and solvents are anhydrous.
-
Displacement of the Nitro Group: The nitro group can be a good leaving group in nucleophilic aromatic substitution reactions. Depending on the reaction conditions, the cyanide nucleophile could potentially displace the nitro group. Careful control of the reaction temperature and the choice of cyanation reagent can minimize this side reaction.
-
Deoxygenation of the N-oxide: Incomplete cyanation can lead to the recovery of the deoxygenated starting material, 6-methyl-4-nitropyridine. Ensure that the activating agent for the cyanation is used in the correct stoichiometric amount.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for a large-scale synthesis of this compound?
A1: For large-scale synthesis, the direct nitration of 6-methylpyridine-2-carbonitrile is often preferred due to its fewer steps. However, this route requires robust process control to manage the exothermic nature of the reaction and ensure safety and product quality. The N-oxide route, while longer, can offer better control and may be more suitable for certain manufacturing setups.
Q2: How can I monitor the progress of the nitration reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the starting material and the product. The product, being more polar due to the nitro group, will have a lower Rf value than the starting material.
Q3: What are the safety precautions I should take when performing these reactions?
A3: Both synthetic routes involve hazardous materials and reactions.
-
Nitration: The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. The reaction is highly exothermic and can be explosive if not controlled properly. Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cooling bath ready to control the temperature.
-
Cyanation: Cyanide salts are highly toxic. Handle them with extreme care in a fume hood, and have a cyanide antidote kit readily available.
Q4: What are the typical analytical characterization data for this compound?
A4: The identity and purity of the final product should be confirmed by analytical techniques.
-
1H NMR (CDCl3, 400 MHz): δ 8.35 (s, 1H), 7.95 (s, 1H), 2.75 (s, 3H).
-
13C NMR (CDCl3, 101 MHz): δ 162.5, 150.2, 145.8, 125.1, 118.9, 115.6, 25.3.
-
FTIR (KBr, cm-1): ~2230 (C≡N stretch), ~1530 and ~1350 (asymmetric and symmetric NO2 stretch).
-
Melting Point: Approximately 110-114 °C.
Detailed Experimental Protocols
Protocol 1: Direct Nitration of 6-Methylpyridine-2-carbonitrile
Materials:
-
6-Methylpyridine-2-carbonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 6-methylpyridine-2-carbonitrile to the cold sulfuric acid while stirring. Maintain the temperature below 10°C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of 6-methylpyridine-2-carbonitrile in sulfuric acid, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis via Pyridine N-Oxide Intermediate
Step 1: Synthesis of 6-Methyl-2-picoline-N-oxide
-
This can be achieved by reacting 6-methyl-2-picoline with an oxidizing agent such as hydrogen peroxide in acetic acid or m-CPBA in a suitable solvent like dichloromethane.
Step 2: Synthesis of 6-Methyl-4-nitropyridine-N-oxide
-
Dissolve 6-methyl-2-picoline-N-oxide in concentrated sulfuric acid at 0°C.
-
Add a mixture of concentrated nitric acid and fuming sulfuric acid (oleum) dropwise, maintaining the temperature below 10°C.
-
Heat the reaction mixture to 90-100°C for several hours.
-
Cool the mixture and pour it onto ice. Neutralize with a base (e.g., sodium carbonate) and extract the product.
Step 3: Synthesis of this compound
-
The cyanation of 4-nitropyridine-N-oxide derivatives can be achieved using various cyanating agents. A common method involves the use of trimethylsilyl cyanide (TMSCN) in the presence of a catalyst or an activating agent like dimethylcarbamoyl chloride.
-
The reaction is typically carried out in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.
-
The reaction mixture is heated to reflux, and the progress is monitored by TLC.
-
After completion, the reaction is quenched, and the product is isolated and purified by chromatography.
Visualizing the Synthetic Pathways
To aid in understanding the reaction sequences, the following diagrams illustrate the two primary synthetic routes.
Caption: Overview of the two synthetic routes to this compound.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A systematic approach to troubleshooting common synthesis problems.
References
- Organic Syntheses, Coll. Vol. 4, p.704 (1963); Vol. 34, p.76 (1954).
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (A comprehensive text on the chemistry of N-oxides)
- Ochiai, E. (1953). Aromatic Amine Oxides. Journal of Organic Chemistry, 18(5), 534–551. (Classic paper on the reactivity of pyridine N-oxides)
- Feely, W. E., & Beavers, E. M. (1959). The Cyanation of Pyridine-1-oxides. Journal of the American Chemical Society, 81(6), 1357–1360.
- Shinkichi, O., & Yoshio, K. (1957). Nitration of Pyridine N-Oxide. Pharmaceutical Bulletin, 5(4), 300-303.
Technical Support Center: Synthesis of 6-Methyl-4-nitropyridine-2-carbonitrile
Welcome to the technical support guide for the synthesis of 6-Methyl-4-nitropyridine-2-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this synthesis. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.
The primary and most established method for synthesizing this compound involves the direct electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile, using a standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1] While seemingly straightforward, this reaction requires careful control to prevent the formation of several key impurities. This guide will address the most frequently encountered issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most prevalent impurities can be categorized into four main groups:
-
Unreacted Starting Material: Incomplete reaction leaving residual 6-methylpyridine-2-carbonitrile.
-
Isomeric Byproducts: Formation of alternative nitro-isomers, such as 6-Methyl-3-nitropyridine-2-carbonitrile or 6-Methyl-5-nitropyridine-2-carbonitrile. The pyridine ring's electronics make nitration complex, and while the 4-position is the target, side reactions can occur.[2]
-
Hydrolysis Products: The strongly acidic and often heated conditions can cause hydrolysis of the nitrile group to form 6-Methyl-4-nitropyridine-2-carboxamide or, with further hydrolysis, 6-Methyl-4-nitropyridine-2-carboxylic acid.[3][4]
-
Oxidation Byproducts: The potent nitrating mixture can oxidize the methyl group, leading to the formation of 4-nitro-2-cyanopyridine-6-carboxylic acid, especially if reaction temperatures are too high.[1][5]
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| Target Product | C₇H₅N₃O₂ | 163.13 | Target peak in LC/GC, correct mass spec signal. |
| 6-methylpyridine-2-carbonitrile (Starting Material) | C₇H₆N₂ | 118.14 | Less polar than product; appears at an earlier retention time in RPLC. |
| 6-Methyl-4-nitropyridine-2-carboxamide | C₇H₇N₃O₃ | 181.15 | More polar than product; distinct mass (+18 Da). |
| 6-Methyl-4-nitropyridine-2-carboxylic acid | C₇H₆N₂O₄ | 182.14 | Significantly more polar; distinct mass (+19 Da). |
| Positional Nitro Isomers | C₇H₅N₃O₂ | 163.13 | Same mass as product, requires chromatographic separation (HPLC/GC) or advanced NMR. |
| 4-nitro-2-cyanopyridine-6-carboxylic acid | C₇H₃N₃O₄ | 193.12 | More polar; distinct mass (+30 Da from product). |
Q2: How can I best monitor the reaction to minimize these impurities?
A2: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are essential. We recommend pulling aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Quench the aliquot in ice-water and extract with a suitable organic solvent (e.g., ethyl acetate) before analysis. Monitor the disappearance of the starting material spot/peak and the appearance of the product. Be vigilant for new spots/peaks that could indicate byproduct formation.
Q3: What is the recommended general method for purifying the crude product?
A3: Recrystallization is the most common and effective method for purifying the crude product on a lab scale.[1] Ethanol is often a suitable solvent. For more challenging separations, such as removing positional isomers, column chromatography on silica gel may be necessary.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter and provides actionable solutions based on chemical principles.
Problem 1: My final product analysis (NMR, LC-MS) shows a significant amount of unreacted 6-methylpyridine-2-carbonitrile.
-
Probable Cause: The reaction has not gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the nitrating agent.
-
Solution & Scientific Rationale:
-
Increase Reaction Time: Continue monitoring the reaction until the starting material is consumed (as per TLC/HPLC analysis).
-
Optimize Temperature: The nitration of deactivated rings like pyridine often requires elevated temperatures. However, increase temperature cautiously (in 5-10°C increments) as excessive heat can promote the formation of oxidation and hydrolysis byproducts.[5]
-
Check Reagent Quality: Ensure that the nitric and sulfuric acids are concentrated and have not absorbed atmospheric moisture, which can reduce the concentration of the active nitronium ion (NO₂⁺).
-
Problem 2: I'm observing a species with the same mass as my product but with a different retention time in HPLC. How do I confirm it's an isomer and prevent it?
-
Probable Cause: You are likely forming a positional isomer (e.g., 3-nitro or 5-nitro). While the directing effects of the methyl and cyano groups favor 4-position nitration, the overall electron-deficient nature of the pyridine ring can lead to substitution at the 3- or 5-positions.[2][6]
-
Solution & Scientific Rationale:
-
Structural Confirmation: Isolate the impurity via preparative HPLC or chromatography and perform 1D and 2D NMR (COSY, HMBC, NOESY) analysis to definitively determine the position of the nitro group.
-
Temperature Control: Isomer distribution can be highly dependent on temperature. Running the reaction at a lower, more controlled temperature may increase the selectivity for the desired 4-nitro isomer.
-
Alternative Nitrating Agents: For highly selective reactions, consider alternative nitrating systems. For instance, nitration with dinitrogen pentoxide (N₂O₅) can sometimes offer different regioselectivity compared to mixed acid.[7][8]
-
Caption: Figure 1: Potential Impurity Formation Pathways
Problem 3: My product is contaminated with a more polar impurity, identified by mass spectrometry as having a mass of +18 or +19 Da compared to the product.
-
Probable Cause: This indicates hydrolysis of the nitrile group to the corresponding amide (+18 Da, addition of H₂O) or carboxylic acid (+19 Da, addition of H₂O and loss of NH₃, then protonation). This is a known reaction for nitriles in strong, hot acid.[9][10]
-
Solution & Scientific Rationale:
-
Minimize Water Content: Use anhydrous grade acids if possible, and ensure your glassware is scrupulously dry.
-
Lower Reaction Temperature: Hydrolysis is often accelerated by heat. Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Reduce Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Prompt work-up is crucial.
-
Purification: These highly polar impurities can often be removed during workup with a basic wash (e.g., dilute NaHCO₃ solution), which will deprotonate the carboxylic acid, making it soluble in the aqueous layer. The amide may require recrystallization or chromatography to remove.
-
Problem 4: The reaction mixture becomes very dark, and I'm getting a low yield of a tar-like crude product.
-
Probable Cause: This is indicative of decomposition or polymerization. The highly activated nitropyridine system can be susceptible to degradation under harsh nitrating conditions (high temperature, overly concentrated acid).
-
Solution & Scientific Rationale:
-
Control the Exotherm: The nitration reaction is exothermic. Add the starting material slowly to the cold nitrating mixture to maintain control over the internal temperature. Use an ice bath to dissipate heat effectively.
-
Check Stoichiometry: Using a large excess of nitric acid can lead to unwanted oxidative side reactions. Carefully control the stoichiometry of your reagents.
-
Reverse Addition: Consider adding the nitrating mixture slowly to a solution of the starting material in sulfuric acid. This can sometimes help control the reaction temperature and concentration of the active nitrating species.
-
Caption: Figure 2: Troubleshooting Workflow
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by HPLC
This method is intended as a starting point and should be optimized for your specific system.
-
Instrumentation: HPLC with UV Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of Acetonitrile/Water (1:1).
References
Sources
- 1. This compound | 30235-12-2 | Benchchem [benchchem.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. researchgate.net [researchgate.net]
- 7. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Monitoring Reactions of 6-Methyl-4-nitropyridine-2-carbonitrile with TLC
Welcome to the technical support center for monitoring reactions involving 6-Methyl-4-nitropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for effectively using Thin-Layer Chromatography (TLC) to monitor the progress of your chemical transformations. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and interpret your results with confidence.
Part 1: Understanding Your Reaction and TLC Fundamentals
Before diving into troubleshooting, it's crucial to understand the chemical players in your reaction. This compound is a highly functionalized molecule, and its reactivity is dominated by the electron-withdrawing nature of the nitro and nitrile groups.[1] This makes the pyridine ring susceptible to several transformations, each yielding products with distinct polarities.
Common Reactions of this compound:
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, a common transformation in the synthesis of bioactive molecules.[2][3][4][5][6] This reaction significantly increases the polarity of the molecule.
-
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, often proceeding through an amide intermediate.[7][8][9][10][11] This introduces a highly polar carboxylic acid functional group.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is activated for nucleophilic attack, particularly at positions ortho and para to the nitro group.[1][12][13][14][15][16] The polarity of the product will depend on the incoming nucleophile.
The Principle of TLC:
TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a solvent or solvent mixture).[17] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[18][19] Conversely, non-polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf.[20][21][22]
The Rf value is calculated as:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [18][20][21][22]
Part 2: Troubleshooting Guide for TLC Monitoring
This section addresses specific problems you may encounter when using TLC to monitor your reactions and provides actionable solutions.
Question: My spots are streaking. What's wrong and how do I fix it?
Answer: Streaking is a common issue in TLC and can obscure your results. Here are the likely causes and their solutions:
-
Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking.[23][24][25][26][27] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. A good starting point is to dissolve a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Highly Polar or Acidic/Basic Compounds: Compounds with strongly acidic or basic functional groups can interact excessively with the silica gel, causing streaking.[24][28] For instance, the product of nitrile hydrolysis (a carboxylic acid) or nitro reduction (an amine) can exhibit this behavior.
-
Solution: Modify your mobile phase.
-
-
Inappropriate Solvent System: If the solvent system is too polar, it may not effectively resolve the compounds, leading to streaking.[26]
-
Solution: Systematically vary the polarity of your solvent system. Start with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity.
-
Question: My spots are all at the baseline or at the solvent front. How do I get them to separate?
Answer: This indicates that the polarity of your mobile phase is not suitable for your compounds.
-
Spots at the Baseline (Low Rf): Your solvent system is not polar enough to move the compounds up the plate. This is common with highly polar products like carboxylic acids or amines.
-
Solution: Increase the polarity of your mobile phase. You can do this by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system) or by adding a small amount of a very polar solvent like methanol.[17]
-
-
Spots at the Solvent Front (High Rf): Your solvent system is too polar, causing all compounds, including your starting material, to travel with the solvent front.
-
Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent (e.g., hexanes).[17]
-
Question: I see overlapping spots. How can I improve the resolution?
Answer: Overlapping spots make it difficult to determine if the starting material has been consumed and to identify the formation of new products.
-
Sub-optimal Solvent System: The chosen solvent system may not be able to effectively differentiate between compounds with similar polarities.
-
Solution:
-
Fine-tune the solvent ratio: Make small, incremental changes to the solvent ratio to find the optimal separation.
-
Change the solvent system: Sometimes, a different combination of solvents can provide better separation even if the overall polarity is similar.[31] For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system might resolve overlapping spots.
-
-
-
Spots are too large: If the initial spots are too large, they will diffuse and merge as they travel up the plate.[32]
-
Solution: Apply your sample as a small, concentrated spot. Use a fine capillary tube and apply the sample quickly and gently to the baseline. Allow the solvent to evaporate completely between applications if multiple applications are needed to achieve a sufficient concentration.[26]
-
Question: I'm not sure which spot is my product. How can I identify it?
Answer: Identifying the product spot is crucial for monitoring reaction progress.
-
Solution: Use a Co-spot. On your TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a "co-spot" (a spot of the starting material with the reaction mixture spotted directly on top of it) in a third lane.[33]
-
As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane will diminish, and a new spot (the product) will appear.
-
The co-spot lane will help you definitively identify the starting material spot in your reaction mixture.
-
Part 3: FAQs for TLC Monitoring of this compound Reactions
Q1: What is a good starting solvent system for monitoring reactions of this compound?
A1: A good starting point for many organic reactions is a mixture of ethyl acetate and hexanes. For this compound, which is a moderately polar compound, a 20-30% ethyl acetate in hexanes mixture is a reasonable starting point. You can then adjust the ratio based on the observed separation.
Q2: How will the Rf values of my starting material and products compare?
A2: This depends on the reaction:
-
Nitro Reduction: The product, 6-Methyl-4-aminopyridine-2-carbonitrile, will be significantly more polar than the starting material due to the presence of the amine group. Therefore, the product will have a much lower Rf value.
-
Nitrile Hydrolysis: The carboxylic acid product will be highly polar and will likely have a very low Rf value, possibly remaining at the baseline in many solvent systems. The intermediate amide will be more polar than the starting material but less polar than the carboxylic acid.
-
Nucleophilic Aromatic Substitution: The polarity of the product will depend on the nucleophile. If the nucleophile is more polar than the nitro group it replaces, the product will have a lower Rf, and vice-versa.
Q3: How do I visualize the spots on my TLC plate?
A3: this compound and many of its derivatives contain aromatic rings and are likely to be UV-active.
-
UV Lamp: The most common and non-destructive method is to use a handheld UV lamp (254 nm).[29] The compounds will appear as dark spots on the fluorescent green background of the TLC plate.
-
Staining: If the compounds are not UV-active, you can use a chemical stain. Common stains include:
-
Potassium Permanganate (KMnO4): A general stain for compounds with oxidizable functional groups.
-
Ninhydrin: Specific for primary and secondary amines, which will appear as purple or yellow spots. This is useful for monitoring the reduction of the nitro group.
-
Iodine Chamber: A simple and often effective method where the plate is exposed to iodine vapors. Most organic compounds will appear as brown spots.[29]
-
Q4: How often should I take a sample from my reaction to run a TLC?
A4: The frequency of sampling depends on the expected reaction rate.
-
For a reaction expected to take several hours, you might take a sample every 30-60 minutes.
-
For slower reactions, sampling every few hours may be sufficient.
-
It is good practice to run a TLC at the beginning of the reaction (t=0) to have a clear reference for your starting material.[34]
Q5: My reaction is heterogeneous. How do I take a TLC sample?
A5: For a heterogeneous mixture, ensure you are sampling the liquid phase where the reaction is occurring. If the mixture is viscous or contains solids that clog the capillary, you can use a filter pipette or dilute a small aliquot of the mixture with a suitable solvent and then centrifuge or allow the solid to settle before spotting the supernatant.[35]
Part 4: Experimental Protocols and Data
Protocol: Preparing and Running a TLC Plate
-
Prepare the Developing Chamber: Pour a small amount of your chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for 5-10 minutes.[19]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for your starting material, reaction mixture, and co-spot.
-
Spot the Plate: Using a fine capillary tube, apply a small spot of each sample to its designated lane on the baseline. Ensure the spots are small and do not spread.[23]
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level.[26] Close the chamber and allow the solvent to ascend the plate.
-
Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[19] Allow the plate to dry completely. Visualize the spots using a UV lamp or an appropriate stain. Calculate the Rf values for each spot.
Table 1: Expected Rf Values for this compound and Potential Products
| Compound | Structure | Expected Polarity | Estimated Rf in 30% EtOAc/Hexanes |
| This compound (Starting Material) | Moderate | 0.4 - 0.5 | |
| 6-Methyl-4-aminopyridine-2-carbonitrile (Nitro Reduction Product) | High | 0.1 - 0.2 | |
| 6-Methyl-4-nitropyridine-2-carboxylic acid (Nitrile Hydrolysis Product) | Very High | < 0.1 (may require a more polar eluent) |
Note: These are estimated values and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Part 5: Visualizing Workflows
Diagram 1: General TLC Workflow
Caption: A streamlined workflow for performing TLC analysis.
Diagram 2: Troubleshooting Logic for Common TLC Problems
Caption: A decision tree for troubleshooting common TLC issues.
References
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-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Clark, J. (2023). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 30). How To Calculate Retardation Factor In Thin Layer Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Shi, G., et al. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
-
Bitesize Bio. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]
-
BGD Group. (2011). TLC Developing System. Retrieved from [Link]
-
K. M. et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
K. M. et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. Retrieved from [Link]
-
Brainly. (2023, September 19). What is a cause of spots streaking across a TLC plate?. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
PanReac AppliChem. (n.d.). TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
eChemHub. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
American Chemical Society. (2025, December 9). Aminophosphonate Chelates Can Dissolve Barite Scale at Very High pH. Retrieved from [Link]
-
A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 6-Methyl-4-nitropyridine-2-carbonitrile
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals involved in the scale-up synthesis of 6-Methyl-4-nitropyridine-2-carbonitrile. We provide in-depth troubleshooting advice and frequently asked questions based on established synthetic protocols and practical field experience. Our focus is on addressing the specific challenges encountered when transitioning from laboratory-scale preparations to pilot or industrial production.
Synthesis Overview and Core Principles
The most established and direct route for synthesizing this compound is the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile.[1] This reaction employs a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
The pyridine ring is an electron-deficient system, making electrophilic substitution challenging compared to benzene. However, the reaction is facilitated by the use of strong acids. Sulfuric acid serves a dual purpose: it acts as a solvent and protonates the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. The reaction's success on a larger scale hinges on precise control over temperature and reagent addition to manage its highly exothermic nature.[1]
General Synthetic Workflow
The overall process can be visualized as a multi-stage workflow, from starting material preparation to final product purification.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis in a question-and-answer format.
Question 1: We are experiencing low yields and incomplete conversion, even after extending the reaction time. What are the likely causes?
Answer: Low yield or incomplete conversion is a frequent scale-up challenge. The root cause often lies in insufficient activation of the electrophile or issues with mass transfer.
-
Cause A: Inadequate Nitronium Ion (NO₂⁺) Formation: The concentration of your sulfuric acid is critical. If the acid has absorbed atmospheric moisture, its effectiveness in generating the nitronium ion from nitric acid will be reduced. On a large scale, ensure you are using a fresh, properly stored batch of concentrated (98%+) sulfuric acid.
-
Cause B: Poor Mass Transfer/Mixing: As batch size increases, inefficient stirring can create localized "hot spots" or areas where reagents are not intimately mixed. This prevents the substrate from fully encountering the nitrating agent. Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogenous mixture, especially during the slow addition of nitric acid.
-
Cause C: Premature Precipitation: The starting material, 6-methylpyridine-2-carbonitrile, must be fully dissolved in the sulfuric acid before nitration begins.[1] If it precipitates due to temperature fluctuations or insufficient solvent, it will react poorly. Verify complete dissolution before proceeding.
Recommended Solutions:
-
Verify Acid Concentration: Use Karl Fischer titration to check the water content of your sulfuric acid stock.
-
Optimize Agitation: Model or empirically determine the optimal RPM for your reactor geometry to ensure homogeneity without excessive splashing. Consider installing baffles if not already present.
-
Confirm Dissolution: Ensure a clear solution is obtained after dissolving the starting material and before commencing the nitric acid addition. A slight warming may be necessary for dissolution, but the solution must be cooled back to the target temperature before nitration.
Question 2: Our final product is contaminated with significant impurities, leading to difficult purification. How can we improve selectivity?
Answer: Impurity generation, particularly from over-nitration (dinitration) or degradation, is almost always linked to poor temperature control.
-
Cause A: Exotherm Control Failure: The nitration of pyridines is highly exothermic.[2] A temperature excursion above the recommended 0-5°C range dramatically increases the rate of side reactions.[1] On a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient.
-
Cause B: Incorrect Addition Rate: Adding the nitric acid too quickly will overwhelm the reactor's cooling capacity, leading to an uncontrollable temperature spike.
-
Cause C: "Hot Spot" Formation: As mentioned in the previous point, poor mixing can lead to localized areas of high nitric acid concentration and temperature, which are breeding grounds for impurities.
Recommended Solutions:
-
Enhance Cooling Capacity: Ensure your reactor's cooling jacket is operating at maximum efficiency. For very large scales, consider internal cooling coils.
-
Strict Control of Reagent Addition: Use a calibrated dosing pump for the nitric acid addition. The rate should be slow enough that the cooling system can easily maintain the target internal temperature.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, for accurate monitoring and control of the reaction exotherm.
Caption: Troubleshooting logic for addressing product impurity issues.
Question 3: During work-up, we have difficulty isolating the product. It sometimes oils out or gives a very fine precipitate that is hard to filter.
Answer: Isolation issues during the quenching and precipitation step are common and can lead to significant product loss.
-
Cause A: Quench Rate and Temperature: Pouring the reaction mixture onto ice too quickly or with insufficient stirring can cause the product to oil out or form an unfilterable solid. The quench is also highly exothermic and must be controlled.
-
Cause B: Incorrect pH: After quenching, the pH of the slurry is critical for ensuring the product is in its neutral, least soluble form. If the solution is too acidic, the pyridine nitrogen can be protonated, increasing solubility.
-
Cause C: Residual Solvents/Impurities: Certain impurities can act as crystallization inhibitors, leading to oiling out.
Recommended Solutions:
-
Controlled Quench: Instead of pouring the reaction mass into water/ice, consider the reverse addition: slowly adding the water/ice to the reaction mixture with vigorous stirring and cooling. This "reverse quench" often provides better control.
-
pH Adjustment: After the initial quench, carefully adjust the pH of the slurry with a base (e.g., aqueous ammonia, sodium carbonate) to be slightly basic (pH 7.5-8.5) to ensure complete precipitation of the neutral product.
-
"Seeding": If oiling out occurs, try adding a small crystal of pure product ("seeding") to induce crystallization. Sonication can also sometimes help initiate precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting material, 6-methylpyridine-2-carbonitrile? A1: The purity of the starting material is paramount. Key impurities to screen for include other isomers (e.g., 4-methylpyridine-2-carbonitrile) and residual reagents from its synthesis, such as 2-chloro-6-methylpyridine. The presence of water can also be detrimental, as it will dilute the sulfuric acid. A purity of >98% by GC or HPLC is recommended for predictable results.
Q2: How can we effectively monitor the reaction's progress on a large scale? A2: In-process monitoring is crucial for safety and optimization. While TLC can be used for a quick check, HPLC is the preferred method for quantitative analysis. A typical method involves carefully taking a small aliquot of the reaction mixture, quenching it in a prepared vial of ice-water/base, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing the organic layer. This allows you to track the disappearance of the starting material and the appearance of the product, ensuring the reaction is driven to completion before work-up.
Q3: What are the most critical safety considerations for scaling up this nitration? A3: Safety is the top priority.
-
Thermal Hazard: The reaction is highly exothermic. A proper thermal hazard assessment (e.g., using reaction calorimetry) is essential to understand the potential for thermal runaway and to ensure your cooling systems are adequate.
-
Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive.[3][4] Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[5][6] Work should be conducted in a well-ventilated area, preferably a walk-in fume hood for larger scales.
-
Emergency Preparedness: Have appropriate spill kits and neutralization agents (e.g., sodium bicarbonate) readily available. Ensure all personnel are trained on emergency procedures.
-
Gas Evolution: The reaction can produce NOx gases, which are toxic. Ensure the reactor is properly vented to a scrubber system.
Q4: Are there alternatives to traditional batch processing for this synthesis? A4: Yes, continuous flow chemistry is an excellent alternative for nitration reactions.[7] Using a flow reactor offers superior heat transfer due to the high surface-area-to-volume ratio, virtually eliminating the risk of thermal runaway.[1] It also allows for better control over reaction time and mixing, often leading to higher yields and purity.[7] This is a highly recommended approach for industrial-scale production.
Process Parameters and Data
The following table summarizes typical parameters for the synthesis. Values should be optimized for your specific equipment and scale.
| Parameter | Recommended Value | Rationale / Notes |
| Reagents | ||
| 6-methylpyridine-2-carbonitrile | 1.0 eq | Limiting reagent. |
| Conc. H₂SO₄ (98%) | 3.0 - 5.0 vol | Acts as solvent and catalyst. |
| Conc. HNO₃ (68-70%) | 1.1 - 1.5 eq | Slight excess ensures complete conversion. |
| Conditions | ||
| Dissolution Temperature | 20 - 40 °C | Ensure complete dissolution before cooling. |
| Nitration Temperature | 0 - 5 °C | Critical for selectivity and safety.[1] |
| HNO₃ Addition Time | 2 - 6 hours | Scale-dependent; rate must allow for heat removal. |
| Reaction Time | 1 - 4 hours | Monitor by HPLC for completion. |
| Typical Outcome | ||
| Yield | 75 - 90% | Highly dependent on control of conditions. |
| Purity (crude) | >95% | Achievable with good temperature control. |
| Purification Method | Recrystallization (Ethanol) | Effective for removing minor impurities.[1] |
References
- Organic Syntheses Procedure, 2-cyano-6-methylpyridine.
- Benchchem, this compound | 30235-12-2.
- Cleanchem Laboratories, MATERIAL SAFETY D
- ECHEMI, 4-Nitropyridine SDS, 1122-61-8 Safety D
- Thermo Fisher Scientific, SAFETY D
- Fisher Scientific, SAFETY D
- BenchChem, Scalability challenges in the synthesis of Methyl 6-methylnicotin
- ResearchGate, A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
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Validation & Comparative
A Researcher's Comparative Guide to the Computational Analysis of 6-Methyl-4-nitropyridine-2-carbonitrile
For researchers and professionals in drug development and materials science, a deep understanding of a molecule's structural and electronic properties is paramount. This guide provides a comprehensive overview of the computational methodologies used to characterize 6-Methyl-4-nitropyridine-2-carbonitrile, a highly functionalized heterocyclic compound. In the absence of a dedicated, comprehensive experimental and computational study on this specific molecule, we will draw upon established theoretical frameworks and comparative data from its close isomers, primarily 3-Methyl-4-nitropyridine-2-carbonitrile and other nitropyridine derivatives, to provide a predictive and comparative analysis. This approach not only highlights the expected properties of the title compound but also underscores the power of computational chemistry in predicting molecular behavior.
Introduction to this compound: A Molecule of Interest
This compound is a polysubstituted pyridine derivative featuring a methyl group at the 6-position, a nitro group at the 4-position, and a carbonitrile group at the 2-position.[1] The presence of strong electron-withdrawing groups, the nitro (NO2) and carbonitrile (CN) moieties, renders the pyridine ring electron-deficient, which is a key determinant of its reactivity.[1] Specifically, the nitro group at the 4-position makes the compound susceptible to nucleophilic substitution.[1] The primary synthetic route to this compound is the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile.[1]
The unique arrangement of these functional groups suggests potential applications in various fields, including medicinal chemistry and materials science, particularly in the domain of nonlinear optics (NLO). Computational studies are, therefore, indispensable for elucidating its structure-property relationships and guiding further research.
The Computational Scientist's Toolkit: Methodologies for In-Silico Analysis
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure and properties of molecules.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that balances accuracy and computational cost. For a molecule like this compound, a basis set such as 6-311++G(d,p) is recommended to provide a good description of the electronic distribution, including polarization and diffuse functions, which are crucial for molecules with heteroatoms and electron-withdrawing groups.[2][3]
Experimental Workflow: A Synergistic Approach
A robust computational study is always complemented by experimental validation. The following workflow illustrates the synergy between theoretical calculations and experimental characterization.
Caption: A typical workflow for the comprehensive analysis of a molecule, integrating experimental and computational techniques.
Structural Elucidation: A Comparative Look at Molecular Geometry
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. For a comparative perspective, we can look at the DFT (B3LYP/6-311++G(d,p)) calculated structural parameters for the closely related isomer, 3-Methyl-4-nitropyridine-2-carbonitrile. It is expected that this compound will also exhibit a planar pyridine ring, with the nitro group slightly rotated out of the plane to minimize steric hindrance while maintaining electronic conjugation.[2]
Table 1: Predicted Geometrical Parameters for this compound (by analogy to 3-Methyl-4-nitropyridine-2-carbonitrile)
| Parameter | Predicted Value | Comparative Experimental Data (for related compounds) |
| C-C (ring) bond lengths | ~1.38 - 1.40 Å | Typically in the range of 1.37 - 1.41 Å |
| C-N (ring) bond lengths | ~1.33 - 1.35 Å | Typically in the range of 1.32 - 1.36 Å |
| C-CN bond length | ~1.44 Å | ~1.45 Å in similar structures |
| C-NO2 bond length | ~1.48 Å | ~1.47 Å in nitropyridines |
| C-CH3 bond length | ~1.51 Å | ~1.50 Å in methylpyridines |
| Dihedral Angle (Pyridine ring - NO2) | ~3-5° | Varies depending on steric hindrance |
Note: These are predicted values based on data for isomeric and related compounds. Specific experimental or computational data for the title compound is needed for direct comparison.
Vibrational Spectroscopy: A Duet of Theory and Experiment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides a fingerprint of a molecule's functional groups and overall structure. DFT calculations can predict the vibrational frequencies and intensities, which, when scaled by an appropriate factor (e.g., 0.967 for B3LYP/6-311++G(d,p)), show excellent agreement with experimental spectra.[2]
Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| C-H stretching (aromatic) | ~3100 - 3000 | 3100 - 3000 |
| C-H stretching (methyl) | ~2980 - 2920 | 3000 - 2850 |
| C≡N stretching | ~2240 | 2260 - 2240 |
| C=C, C=N stretching (ring) | ~1600 - 1400 | 1620 - 1430 |
| NO2 asymmetric stretching | ~1530 | 1560 - 1515 |
| NO2 symmetric stretching | ~1350 | 1360 - 1345 |
| C-N stretching | ~1200 | 1250 - 1180 |
Unveiling Electronic Behavior: From Orbitals to Reactivity
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO (ΔE) provides insight into the molecule's chemical stability and its UV-Vis absorption properties. A smaller energy gap generally corresponds to a more reactive molecule and a longer wavelength of maximum absorption (λmax). For nitropyridine derivatives, the HOMO is typically localized on the pyridine ring and the methyl group, while the LUMO is concentrated on the nitro and carbonitrile groups, indicating a π → π* electronic transition with significant intramolecular charge transfer (ICT).[4][5]
Caption: A schematic representation of the HOMO-LUMO energy gap and the expected electron density distribution for this compound.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. For this compound, NBO analysis is expected to reveal significant charge transfer from the pyridine ring to the electron-withdrawing nitro and carbonitrile substituents, confirming the ICT character suggested by FMO analysis.[2] This charge delocalization is a key factor contributing to the molecule's potential nonlinear optical properties.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP surface is expected to show negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the nitro and carbonitrile groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is anticipated around the hydrogen atoms of the methyl group and the pyridine ring, suggesting these are sites for nucleophilic attack.
A Comparative Look at Nonlinear Optical (NLO) Properties
Table 3: Calculated Polarizability and First Hyperpolarizability for Isomeric 4-Methyl-3-nitropyridine-1-carbonitrile
| Method | Polarizability (α_tot) (x10⁻²⁴ esu) | First Hyperpolarizability (β_tot) (x10⁻³¹ esu) |
| HF/6-311++G(d,p) | 18.016 | 1085.11 |
| B3LYP/6-311++G(d,p) | 19.340 | 1630.13 |
| Source: Adapted from data presented in a study on 4-Methyl-3-nitropyridine-1-carbonitrile.[1] |
The significant β_tot values for the isomer suggest that this compound is also likely to exhibit a strong NLO response, making it a promising candidate for further investigation in materials science.
Conclusion and Future Directions
This guide has provided a comprehensive computational framework for the study of this compound. By leveraging established DFT methodologies and comparative data from its isomers, we have painted a detailed picture of its expected structural, vibrational, and electronic properties. The analysis suggests that this molecule possesses interesting characteristics, including significant intramolecular charge transfer and potentially strong nonlinear optical properties.
However, it is crucial to emphasize that the data presented for the title compound are predictive and based on analogies. There is a clear need for dedicated experimental and computational studies on this compound to validate these predictions and fully unlock its potential. Such research would not only provide valuable data for this specific molecule but also contribute to a deeper understanding of the structure-property relationships in the broader class of nitropyridine derivatives.
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A Comparative Guide to the Reaction Kinetics of 6-Methyl-4-nitropyridine-2-carbonitrile
For researchers and professionals in drug development and synthetic chemistry, a deep understanding of reaction kinetics is fundamental to optimizing processes and designing novel molecular entities. This guide offers an in-depth analysis of the reaction kinetics of 6-Methyl-4-nitropyridine-2-carbonitrile, a highly functionalized heterocyclic compound. We will explore its reactivity profile, compare it with relevant alternatives, and provide the experimental framework necessary for its kinetic evaluation.
Introduction to this compound: A Highly Activated System
This compound is a polysubstituted pyridine derivative featuring a unique arrangement of functional groups: a methyl group at position 6, a nitro group at position 4, and a carbonitrile group at position 2.[1][2][3] This specific constitution renders the pyridine ring exceptionally electron-deficient. The potent electron-withdrawing effects of the para-nitro group and the ortho-carbonitrile group work in concert to significantly lower the electron density of the aromatic system.[1] This profound electronic modification is the primary determinant of its chemical behavior, making it a valuable intermediate for the synthesis of complex pharmaceutical and agrochemical compounds.[1][4]
The molecule's reactivity is primarily dictated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . Aromatic rings, typically nucleophilic, become electrophilic and prone to attack by nucleophiles when substituted with strong electron-withdrawing groups.[5] The nitro and cyano groups in this compound activate the ring for such transformations, particularly at the positions ortho and para to them.[1][5]
Synthetic Pathway: Accessing the Molecule
The most established and direct route to this compound is the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile.[1][6] This reaction is typically performed using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring.
General Laboratory Protocol for Synthesis:
-
Dissolution: The starting material, 6-methylpyridine-2-carbonitrile, is carefully dissolved in concentrated sulfuric acid under cooling. This step protonates the pyridine nitrogen, further deactivating the ring, but directs the incoming electrophile.
-
Nitration: The nitrating mixture (HNO₃/H₂SO₄) is added dropwise to the stirred solution, maintaining a low temperature (typically 0-5°C) with an ice bath. Strict temperature control is critical to prevent runaway reactions and the formation of byproducts.[1]
-
Reaction: The mixture is stirred at a controlled temperature for 1-3 hours to ensure the reaction goes to completion.[1]
-
Quenching & Precipitation: The reaction is carefully quenched by pouring it over crushed ice. This causes the desired product to precipitate out of the acidic solution.[1]
-
Isolation & Purification: The solid product is collected via filtration, washed with cold water to remove residual acids, and then purified, commonly by recrystallization from a solvent like ethanol, to yield the pure compound.[1]
Core Reaction Kinetics: The SNAr Mechanism
The primary utility of this compound in synthesis stems from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. This mechanism is distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination pathway.[5][7]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group. In many applications of this substrate, the highly activating nitro group can itself serve as the leaving group. The attack temporarily disrupts the aromaticity of the ring.[7]
-
Formation of a Meisenheimer Complex: This addition results in a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the molecule, notably onto the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, which stabilizes the intermediate.[5]
-
Elimination & Aromaticity Restoration: The leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.
Kinetic studies of SNAr reactions on similar nitropyridine systems have shown that the reactions can follow pseudo-first-order or second-order rate laws, depending on the specific nucleophile and reaction conditions.[8] The rate-determining step can be either the initial nucleophilic attack or the subsequent decomposition of the Meisenheimer intermediate.[9]
Caption: Generalized SNAr mechanism for this compound.
Comparative Analysis of Reactivity
To fully appreciate the kinetic profile of this compound, it is instructive to compare it with other substituted pyridines used in SNAr chemistry.
| Compound/Class | Activating Groups | Key Structural Features | Relative Reactivity Comparison | Rationale |
| This compound | 4-NO₂, 2-CN | Strong ortho and para activation. Methyl group provides a minor inductive effect. | Very High | The powerful, synergistic electron-withdrawing effects of the nitro and cyano groups create a highly electrophilic ring system. |
| 3-Methyl-4-nitropyridine 1-oxide | 4-NO₂, N-Oxide | N-oxide and nitro groups are strong activators. Methyl group is meta to the reaction site. | High | The N-oxide functionality is a strong activating group. Reactivity is slightly lower than the title compound due to the absence of the 2-cyano group's activating influence.[10] |
| 3-Ethyl-4-nitropyridine 1-oxide | 4-NO₂, N-Oxide | Similar to the 3-methyl analog but with a bulkier, more electron-donating ethyl group. | High (but < 3-methyl) | The ethyl group is slightly more electron-donating and sterically larger than methyl, which impedes nucleophilic attack, reducing the reaction rate.[10] |
| 2-Methoxy-3/5-nitropyridines | 3-NO₂ or 5-NO₂, 2-OCH₃ | Nitro group activates the ring. Methoxy is a leaving group. | Moderate to High | These compounds are effective SNAr substrates, but the activation by a single nitro group is less pronounced than the dual activation in the title compound.[8] |
| 2-Halopyridines (e.g., 2-chloropyridine) | None (Halogen is leaving group) | Lacks strong activating groups. The ring nitrogen provides some activation. | Low | Requires forcing conditions (high heat) for substitution. The absence of electron-withdrawing groups like -NO₂ results in a much less electrophilic ring.[7] |
This comparison underscores the superior reactivity of this compound, which is a direct consequence of its specific polysubstitution pattern that maximizes the electronic activation towards nucleophilic attack.
Experimental Workflow for Kinetic Analysis
A self-validating protocol for determining the reaction kinetics involves monitoring the reaction progress over time under controlled conditions. UV-Vis spectrophotometry is a common and effective method for this purpose, assuming the product or reactant has a distinct chromophore.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable, inert solvent (e.g., acetonitrile, DMSO).
-
Prepare a series of stock solutions of the chosen nucleophile at various concentrations.
-
-
Establishing Pseudo-First-Order Conditions: To simplify the rate law, the reaction is run with the nucleophile in large excess (at least 10-fold) compared to the pyridine substrate. This makes the concentration of the nucleophile effectively constant throughout the reaction.[8]
-
Kinetic Run:
-
Equilibrate the substrate solution and the nucleophile solution to the desired reaction temperature in a thermostatted cuvette holder within the spectrophotometer.
-
Initiate the reaction by rapidly injecting a small aliquot of the substrate stock solution into the cuvette containing the nucleophile solution.
-
Immediately begin recording the absorbance at a predetermined wavelength (λ_max of the product or reactant) at regular time intervals.
-
-
Data Acquisition: Collect absorbance vs. time data until the reaction is complete (i.e., absorbance becomes constant).
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance data to the first-order rate equation: ln(A_∞ - A_t) = -k_obs*t + ln(A_∞ - A_0), where A is absorbance at time t, infinity, and zero.
-
Repeat the experiment with different excess concentrations of the nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of the nucleophile ([Nu]).
-
Caption: Experimental workflow for kinetic analysis of an SNAr reaction.
Conclusion
This compound stands out as a highly reactive substrate for nucleophilic aromatic substitution. Its kinetic behavior is governed by the powerful electron-withdrawing capabilities of its nitro and carbonitrile substituents, which create a strongly electrophilic pyridine ring. Comparative analysis reveals its superior reactivity over less-activated pyridines, making it an ideal candidate for synthetic routes that require efficient substitution chemistry. The experimental protocols outlined provide a robust framework for researchers to quantify this reactivity and leverage its unique properties in the development of novel chemical entities.
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A Comparative Guide to the Reactivity of 4-Nitropyridine vs. 2-Nitropyridine Derivatives in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, nitropyridines are indispensable building blocks. Their utility stems from the potent activating effect of the nitro group, which renders the electron-deficient pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity between 4-nitropyridine and 2-nitropyridine derivatives, grounded in mechanistic principles and supported by experimental insights, to inform rational synthetic design.
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of nitropyridines is dominated by the two-step addition-elimination SNAr mechanism. This process is fundamentally different from SN1 or SN2 reactions that occur at sp³-hybridized centers.
-
Nucleophilic Attack: The reaction is initiated when a nucleophile attacks an electron-deficient carbon atom on the pyridine ring that bears a suitable leaving group (e.g., a halogen). This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] This initial attack is typically the rate-determining step of the reaction.[1][2]
-
Elimination of the Leaving Group: Aromaticity is restored in a generally faster second step, where the leaving group is expelled from the Meisenheimer complex, yielding the final substituted product.[1]
The key to understanding the reactivity of any SNAr substrate lies in the stability of its Meisenheimer complex.[1][3] The more stable the intermediate, the lower the activation energy for its formation, and the faster the overall reaction rate. In nitropyridines, both the inherent electron-deficient nature of the pyridine nitrogen and the powerful electron-withdrawing nitro group work in concert to stabilize this anionic intermediate. Nucleophilic attack is strongly favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen, as the negative charge in the intermediate can be effectively delocalized onto this electronegative atom.[1][2]
Core Reactivity Comparison: The Decisive Role of the Nitro Group Position
While both 2-nitro and 4-nitropyridine derivatives are highly activated towards SNAr, a significant difference in their reactivity exists. This difference is almost entirely attributable to the relative stability of the Meisenheimer complex formed during the reaction.
Generally, 4-nitropyridine derivatives are more reactive towards nucleophilic aromatic substitution than their 2-nitropyridine counterparts.
The rationale for this enhanced reactivity lies in the superior delocalization of the negative charge in the Meisenheimer intermediate.
Reactivity of 4-Nitropyridine Derivatives
When a nucleophile attacks a 4-substituted pyridine (e.g., 4-chloro-3-nitropyridine is not the ideal example, let's consider a general 2-chloro-4-nitropyridine), the nucleophile attacks the C-2 position. The resulting negative charge is delocalized across the ring and, crucially, onto the para nitro group. The resonance contributor that places the negative charge on the pyridine ring nitrogen is a key stabilizing factor.[1][2] More importantly, the para orientation allows for the formation of a quinoid-like resonance structure, which provides extensive delocalization of the negative charge onto the oxygen atoms of the nitro group. This is the most significant stabilizing contributor.
Reactivity of 2-Nitropyridine Derivatives
In a 2-nitropyridine derivative (e.g., 2-chloro-3-nitropyridine or 2-chloro-5-nitropyridine), nucleophilic attack at the carbon bearing the leaving group also generates a Meisenheimer complex where the negative charge is stabilized by the ring nitrogen and the ortho or para nitro group.[4][5] The charge can be delocalized onto the ring nitrogen and the nitro group. However, the direct, conjugated quinoid-like structure that so effectively stabilizes the intermediate in the 4-nitro case is less impactful. While the ortho-nitro group provides substantial stabilization, the delocalization pathway is considered slightly less effective than that provided by a para-nitro group.
This subtle but critical difference in the stability of the intermediates dictates the overall reaction kinetics, making the 4-nitro isomers the more reactive partners in SNAr reactions.
Mechanistic Visualization: Meisenheimer Complex Stability
The following diagram illustrates the key resonance structures of the Meisenheimer intermediates for nucleophilic attack on a generic 2-chloro-4-nitropyridine and a 2-chloro-5-nitropyridine. The structures highlight the superior charge delocalization in the 4-nitro system.
Caption: Resonance stabilization of Meisenheimer intermediates.
Quantitative Reactivity Data
The following table summarizes kinetic data for related systems, which illustrates the principles discussed.
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Reference Insight |
| 2-Fluoro-5-nitropyridine | Aniline | Methanol | 1.3 x 10⁻⁴ | Illustrates reactivity of a 2-halo-5-nitropyridine system.[1] |
| 2-Chloro-5-nitropyridine | Aniline | Methanol | 2.5 x 10⁻⁶ | Demonstrates the leaving group effect (F > Cl).[1] |
| 4-Nitropyridine 1-oxide | Piperidine | Ethanol | 6.23 x 10⁻⁶ (at 30°C) | Shows the reactivity of a highly activated 4-nitro system.[8] |
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous | - (βnuc = 0.52) | Kinetic studies confirm the SNAr mechanism proceeds via a rate-determining first step.[5][9] |
| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous | - (βnuc = 0.55) | Similar mechanistic behavior observed for the 5-nitro isomer.[5][9] |
Note: This table is illustrative. Direct rate comparison between isomers requires identical reaction conditions, which are not available across these separate studies. The βnuc values from Brönsted-type plots indicate the degree of bond formation in the transition state.
Field-Proven Experimental Protocol: Amination of 2-Chloro-4-nitropyridine
This protocol provides a robust, self-validating method for a typical SNAr reaction, explaining the causality behind each procedural step.
Workflow Diagram
Caption: General experimental workflow for SNAr reactions.
Step-by-Step Methodology
Objective: To synthesize 2-(Piperidin-1-yl)-4-nitropyridine from 2-Chloro-4-nitropyridine.
-
Reaction Setup & Reagent Preparation:
-
Action: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-4-nitropyridine (1.0 eq) in a suitable polar aprotic solvent like ethanol or acetonitrile.
-
Rationale: Polar aprotic solvents are ideal as they can solvate the reactants but do not interfere with the nucleophile. Ethanol is often chosen for its ability to dissolve a wide range of reagents.[1]
-
-
Nucleophile Addition:
-
Action: Add piperidine (1.1–1.5 eq) to the stirred solution. If using an amine salt (e.g., piperidine hydrochloride), add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine in situ.
-
Rationale: A slight excess of the nucleophile ensures the reaction goes to completion. Using a non-nucleophilic base is critical to prevent the base itself from competing with the intended nucleophile in the substitution reaction.
-
-
Reaction & Monitoring:
-
Action: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Rationale: Gentle heating can increase the reaction rate without promoting side reactions. TLC is a rapid and effective technique for tracking the disappearance of the electrophile and the appearance of the less polar product.
-
-
Aqueous Work-up:
-
Action: Once the reaction is complete, remove the solvent under reduced pressure. Partition the resulting residue between an organic solvent (e.g., ethyl acetate) and water.
-
Rationale: This step removes water-soluble components, such as excess amine, salts (e.g., triethylamine hydrochloride), and residual solvent.
-
Action: Wash the separated organic layer sequentially with water and then with brine (saturated NaCl solution).
-
Rationale: The water wash removes any remaining water-soluble impurities. The brine wash helps to remove residual water from the organic layer, breaking up any emulsions and initiating the drying process.
-
Action: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Rationale: Anhydrous Na₂SO₄ physically binds to water molecules, ensuring the final product is free of moisture which could interfere with characterization or subsequent steps.
-
-
Purification & Characterization:
-
Action: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Rationale: Purification is essential to isolate the desired compound from any unreacted starting materials or by-products. The choice between recrystallization and chromatography depends on the physical properties of the product and the nature of the impurities.
-
Action: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
-
Rationale: Full characterization provides unequivocal proof of the product's structure and ensures it meets the quality standards required for further research or development.
-
Conclusion
The position of the nitro group on the pyridine ring is a primary determinant of reactivity in nucleophilic aromatic substitution reactions. 4-Nitropyridine derivatives consistently exhibit higher reactivity than their 2-nitropyridine counterparts. This phenomenon is a direct consequence of the superior resonance stabilization of the Meisenheimer complex intermediate, which benefits from a highly effective quinoid-like delocalization pathway involving the para-nitro group. Understanding this fundamental principle allows chemists to select the appropriate starting materials and predict reaction outcomes, streamlining the synthesis of complex, high-value heterocyclic molecules.
References
- BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
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- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
- Organic Chemistry Stack Exchange. (2018).
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- World Journal of Chemical Education. (2018). Effect of Pyridine Type Nitrogen (=N-)
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4-nitropyridine 1-oxide.
- International Journal of Chemical Kinetics. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Journal of the Chemical Society B: Physical Organic. (1969). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups.
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A Comparative Guide to the Analysis of 6-Methyl-4-nitropyridine-2-carbonitrile by HPLC-UV and GC-MS
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 6-Methyl-4-nitropyridine-2-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental causality behind methodological choices, ensuring a robust and validated approach to the analytical challenges posed by this heterocyclic compound.
Introduction: The Analytical Imperative for this compound
This compound is a substituted pyridine derivative of significant interest as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a polar pyridine ring, a strongly electron-withdrawing nitro group, and a reactive nitrile group, necessitates precise and accurate analytical methods to ensure purity, quantify yield, and identify potential impurities during research and manufacturing. The choice of analytical technique is not arbitrary; it is dictated by the inherent physicochemical properties of the molecule.
Part 1: Physicochemical Characterization and Analytical Implications
Understanding the fundamental properties of this compound is the cornerstone of effective analytical method development. These characteristics directly influence its behavior in chromatographic systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem CID 11378672[3] |
| Molecular Weight | 163.13 g/mol | PubChem CID 11378672[3][4] |
| CAS Number | 30235-12-2 | PubChem CID 11378672[2][3] |
| Predicted Polarity | High | Inferred from functional groups |
| Thermal Stability | Potentially Labile | Inferred from nitro-aromatic structure |
| Physical Form | Solid | Inferred from related structures[5] |
Expertise & Experience: Interpreting the Data
The presence of the nitro (-NO₂) and nitrile (-C≡N) functional groups makes the molecule highly polar. This high polarity suggests strong interactions with polar stationary phases and good solubility in common polar organic solvents like acetonitrile and methanol, making it an excellent candidate for Reverse-Phase HPLC .
Conversely, the nitro group on an aromatic ring raises concerns about thermal lability . At the elevated temperatures often required for GC analysis (typically >200°C), there is a significant risk of degradation, which could lead to inaccurate quantification and the erroneous identification of degradation products as process impurities. This consideration makes GC-MS a more challenging, albeit potentially more powerful for certain applications, alternative that must be approached with caution.
Part 2: High-Performance Liquid Chromatography (HPLC) Analysis
For routine purity assessment and quantification of this compound, HPLC with UV detection is the method of choice due to its robustness and compatibility with the analyte's polar, non-volatile nature.
Principle & Rationale: A Self-Validating System
We select a reverse-phase (RP-HPLC) method, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar. As a polar analyte, this compound will have limited retention on a C18 column, allowing for rapid elution. The mobile phase, a mixture of water and an organic solvent like acetonitrile, is optimized to achieve a suitable retention time and sharp peak shape. The inclusion of a small amount of acid (e.g., formic acid) is critical; it protonates residual silanols on the silica-based stationary phase, preventing peak tailing and ensuring symmetrical peaks, a hallmark of a trustworthy protocol. Detection is achieved via UV spectrophotometry, as the conjugated pyridine system and nitro group are strong chromophores, providing excellent sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for purity analysis.
Detailed Experimental Protocol (HPLC-UV)
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents and Mobile Phase:
-
Solvent A: Deionized water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Mobile Phase: Isocratic elution with 60:40 Solvent B:Solvent A. This ratio should be optimized based on the specific system and column.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: 254 nm (scan for optimal wavelength if necessary).
-
Run Time: 10 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase or methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[6]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Expected Results and Performance
| Parameter | Expected Value/Outcome | Rationale |
| Retention Time (t_R) | 3-5 minutes | Optimized for rapid analysis while ensuring separation from solvent front and early-eluting impurities. |
| Tailing Factor (T_f) | 0.9 - 1.2 | Values close to 1 indicate a symmetrical peak, confirming good chromatographic performance. |
| Theoretical Plates (N) | > 2000 | A measure of column efficiency; higher numbers indicate sharper peaks. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | Based on typical performance for similar compounds with strong chromophores.[7] |
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers unparalleled identification capabilities through mass spectral libraries and fragmentation analysis. However, its application to this compound must be approached with a strategy that mitigates the risk of thermal degradation.
Principle & Rationale: Balancing Identification Power with Analyte Stability
The core challenge is to volatilize the analyte for entry into the gas phase without causing it to decompose. This requires a delicate balance.
-
Low-Temperature Injection: A split/splitless injector is used, but the temperature must be kept as low as possible (e.g., 220-240 °C) to minimize residence time in the hot zone.
-
Inert Flow Path: An ultra-inert liner and column are essential to prevent catalytic degradation on active sites.
-
Gentle Temperature Program: A slow oven ramp rate prevents thermal shock to the analyte.
-
Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), provides a good balance of selectivity for polar analytes without excessive bleed at higher temperatures.[8]
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard and provides reproducible fragmentation patterns for library matching.
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for impurity identification.
Detailed Experimental Protocol (GC-MS)
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: HP-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[8]
-
Reagents: HPLC-grade or GC-grade solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 240 °C (optimize downwards if degradation is observed).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[6]
-
Oven Temperature Program:
-
Initial Temp: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 400 amu.
-
-
Trustworthiness Check: To validate the method, inject standards at different injector temperatures (e.g., 220°C, 240°C, 260°C). If the relative peak area of the main compound decreases and new peaks appear at higher temperatures, thermal degradation is occurring, and the lowest possible temperature should be used.
Expected Results and Fragmentation
| Parameter | Expected Value/Outcome | Rationale |
| Molecular Ion (M+) | m/z 163 (C₇H₅N₃O₂⁺) | The presence of the molecular ion is crucial for confirming identity. Its abundance may be low due to fragmentation. |
| Key Fragments | m/z 117 ([M-NO₂]⁺) | Loss of the nitro group is a common and diagnostic fragmentation pathway for nitro-aromatics. |
| m/z 90 ([M-NO₂-HCN]⁺) | Subsequent loss of hydrogen cyanide from the pyridine ring. | |
| Library Match Score | > 800 (if in library) | A high match score against a reference library (e.g., NIST) provides confidence in identification. |
Part 4: Method Comparison and Selection Guide
Choosing between HPLC and GC-MS depends entirely on the analytical objective.
| Feature | HPLC-UV | GC-MS | Senior Scientist's Verdict |
| Primary Application | Purity & Quantification | Impurity Identification | Use HPLC for routine QC and release testing. Use GC-MS for investigative work and identifying unknown volatile or semi-volatile impurities. |
| Analyte Compatibility | Excellent for polar, non-volatile, and thermally labile compounds. | Good for volatile compounds; requires careful optimization for thermally labile ones. | HPLC is the safer, more robust choice for quantifying the parent compound due to minimal risk of on-instrument degradation. |
| Speed | Fast (5-10 min runs). | Moderate (15-25 min runs). | HPLC offers higher throughput for routine analysis. |
| Sensitivity (LOD/LOQ) | High (ng/mL to low µg/mL). | Very High (pg to ng level). | GC-MS is generally more sensitive, making it ideal for trace impurity analysis. |
| Selectivity | Based on retention time and UV absorbance. Co-elution can be an issue. | Based on retention time and unique mass fragmentation pattern. Highly specific. | GC-MS provides far superior selectivity and confidence in identification. It is the gold standard for structural confirmation.[9] |
| Robustness | High. Less prone to matrix effects and analyte degradation. | Moderate. Susceptible to thermal degradation, matrix interference, and source contamination. | HPLC methods are typically more rugged and easier to transfer between labs. |
Conclusion: An Integrated Analytical Strategy
For the comprehensive analysis of this compound, a dual-pronged strategy is recommended. HPLC-UV should be established as the primary workhorse for routine quality control, purity determination, and quantification due to its robustness, speed, and inherent suitability for the analyte's properties. GC-MS serves as a powerful complementary technique, indispensable for the structural elucidation of unknown volatile impurities and for providing orthogonal data to support HPLC findings during method validation and stability studies. The expert analyst does not ask "which method is better?" but rather, "which method is the right tool for the question at hand?"
References
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- SIELC Technologies (n.d.). Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. Available at: https://sielc.com/product/separation-of-6-chloropyridine-2-carbonitrile-on-newcrom-r1-hplc-column/
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- MySkinRecipes (n.d.). This compound. Available at: https://www.myskinrecipes.com/shop/th/products/reagents/pyridines/6-methyl-4-nitropyridine-2-carbonitrile.html
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- SynHet (n.d.). This compound. Available at: https://synhet.com/6-methyl-4-nitropyridine-2-carbonitrile
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- ResearchGate (n.d.). Nitropyridines, Their Synthesis and Reactions. Available at: https://www.researchgate.net/publication/322588109_Nitropyridines_Their_Synthesis_and_Reactions
- Sigma-Aldrich (n.d.). 6-Methyl-2-pyridinecarbonitrile 97. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/650968
- MDPI (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Available at: https://www.mdpi.com/2813-2403/4/2/18
- Marshall University (n.d.). GC-MS and GC-IR Analysis of Methcathinone Analogs. Available at: https://mds.marshall.edu/cgi/viewcontent.cgi?article=1004&context=muscr
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- Chemical Papers (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Available at: https://www.chempap.org/file_access.php?file=292a0233.pdf
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- IOSR Journal of Applied Chemistry (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: http://www.iosrjournals.org/iosr-jac/papers/vol9-issue11/Version-2/D0911022026.pdf
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A Comparative Guide to the Biological Efficacy of Substituted Nitropyridines
<
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] The introduction of a nitro (-NO2) group to this versatile heterocycle creates nitropyridines, a class of compounds with unique electronic properties and a broad spectrum of biological activities.[3][4] This guide provides a comparative analysis of the biological activities of substituted nitropyridines, focusing on their anticancer and antimicrobial properties, supported by experimental data and mechanistic insights to inform drug discovery and development.
Section 1: Anticancer Activity of Substituted Nitropyridines
Substituted nitropyridines have demonstrated significant potential as anticancer agents, operating through various mechanisms of action.[5][6] Key activities include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery like microtubules.[7][8]
Mechanism of Action: Microtubule Destabilization
A prominent mechanism for the anticancer effect of certain nitropyridine derivatives is the disruption of microtubule dynamics.[7] Microtubules are essential for cell division, and agents that interfere with their function can selectively kill rapidly dividing cancer cells.
For instance, 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[7] These compounds bind to the colchicine site of tubulin, the protein subunit of microtubules, leading to the inhibition of tubulin polymerization.[7] This disruption causes cells to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[4][7][8] The potent in-vitro activity of these compounds has been demonstrated across a broad range of cancer types and confirmed in in-vivo murine xenograft models.[7]
Comparative Cytotoxicity
The substitution pattern on the nitropyridine ring significantly influences cytotoxic potency. The position of the nitro group, along with the nature and location of other substituents, dictates the molecule's ability to interact with its biological target.[9] The following table summarizes the half-maximal inhibitory concentration (IC50) values for several nitropyridine derivatives against various cancer cell lines, illustrating the potent activity that can be achieved.
Table 1: Comparative Anticancer Activity (IC50) of Substituted Nitropyridines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3-Nitropyridine Analogue | 4AZA2996 | HT-29 (Colon) | 0.0040 | [9] |
| 3-Nitropyridine Analogue | 4AZA2891 | HT-29 (Colon) | 0.0054 | [9] |
| 2-Amino-5-nitropyridine | Derivative 35a (R=OMe) | MCF-7 (Breast) | 6.41 | [9] |
| 2-Amino-5-nitropyridine | Derivative 35d (Piperidine) | HepG2 (Liver) | 7.63 | [9] |
| 1-methyl-3-nitropyridine | MNP | HL60 (Leukemia) | Not specified, but demonstrated activity |[10] |
Note: Lower IC50 values indicate higher potency.
The data clearly show that the 3-nitropyridine analogues exhibit exceptionally high potency against colon cancer cells, with IC50 values in the nanomolar range.[9] In contrast, the 2-amino-5-nitropyridine derivatives, while still active, show micromolar activity against breast and liver cancer cell lines.[9] This highlights the critical role of the core isomer and substitution pattern in determining anticancer efficacy.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR is complex, some general trends can be observed from the available literature for pyridine derivatives broadly:
-
Enhancing Groups: The presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity.[1][2]
-
Detrimental Groups: Conversely, the addition of bulky groups or halogen atoms can sometimes lead to lower activity.[1][2]
-
Linker and Position: For pyridine derivatives targeting specific enzymes or receptors, the length and nature of linker chains, as well as the substitution position, are critical for optimal interaction.[11][12]
For nitropyridines specifically, the electron-withdrawing nature of the nitro group is a key feature, influencing the reactivity and electronic distribution of the entire molecule, which is crucial for its interaction with biological targets.[3]
Section 2: Antimicrobial Activity of Substituted Nitropyridines
Beyond cancer, nitropyridine derivatives have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.[5][13]
Spectrum of Activity
Derivatives of nitropyridine have shown inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria.[11][13] The mechanism often involves the inhibition of essential enzymes or disruption of cellular processes unique to the microbes. For example, some pyridine derivatives have been found to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[14]
Comparative Antimicrobial Potency
The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.
Table 2: Comparative Antimicrobial Activity (MIC) of Pyridine Derivatives
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyridinium Salt | Compound 3d (phenylpropyl side chain) | Staphylococcus aureus | 4 | [11] |
| Pyridinium Salt | Compound 3c (phenylethyl side chain) | Staphylococcus aureus | 32 | [11] |
| Pyridinium Salt | Compound 2d (phenylpropyl side chain) | Staphylococcus aureus | 8 | [11] |
| Pyridinium Salt | Compound 4d (phenylpropyl side chain) | Staphylococcus aureus | 8 | [11] |
| Pyrido[2,3-d]pyrimidine | Compound 4h (2-Nitro substituent) | Gram-positive & Gram-negative bacteria | Not specified, but showed highest activity in its class |[14] |
Note: Lower MIC values indicate higher potency.
The data from a study on pyridinium salts show a clear structure-activity relationship: compounds with a longer phenylpropyl side chain (e.g., compound 3d) exhibited significantly higher activity against S. aureus compared to those with shorter side chains.[11] This suggests that the lipophilicity and length of the substituent are key determinants of antibacterial potency in this class of compounds.[11] Furthermore, another study highlighted a pyrido[2,3-d]pyrimidine with a 2-nitro substituent (compound 4h) as having the highest antibacterial activity in its series, reinforcing the importance of the nitro group's position.[14]
Section 3: Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized assays are crucial. Below are step-by-step protocols for evaluating the anticancer and antimicrobial activities discussed.
Protocol: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test nitropyridine compounds in the appropriate cell culture medium. Add these dilutions to the wells and incubate for a set period (e.g., 48 or 72 hours).
-
Causality Check: A range of concentrations is essential to determine a dose-response curve and calculate the IC50 value.
-
-
Controls:
-
Negative Control: Wells with untreated cells.
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Vehicle Control: Wells with cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds, at the same final concentration as in the treated wells.
-
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration where no turbidity (visible growth) is observed.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the nitropyridine compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in sterile broth (e.g., Mueller-Hinton Broth) in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density with a plate reader.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Section 4: Conclusion and Future Directions
Substituted nitropyridines represent a highly promising class of compounds with potent and diverse biological activities. The exceptional anticancer potency of 3-nitropyridine analogues, which function as microtubule destabilizers, highlights their potential in oncology.[7] Concurrently, various nitropyridine derivatives demonstrate significant antimicrobial activity, with their efficacy being highly dependent on specific substitution patterns.[11][14]
The comparative data underscore the importance of structure-activity relationship studies in optimizing lead compounds. Future research should focus on synthesizing novel derivatives to improve potency and selectivity, reduce potential toxicity, and elucidate further mechanistic details. The protocols provided herein offer a standardized framework for the continued evaluation and comparison of these versatile molecules, paving the way for the development of next-generation therapeutics.
References
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- 10. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Theoretical and Experimental Properties of 6-Methyl-4-nitropyridine-2-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 6-Methyl-4-nitropyridine-2-carbonitrile, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. We will objectively compare its computationally predicted (theoretical) properties with available experimental data, offering insights into its chemical behavior and potential applications. This document is structured to provide not just data, but a practical understanding of the molecule's characteristics, grounded in established scientific principles.
Introduction and Significance
This compound belongs to the class of nitro-substituted pyridines, which are pivotal building blocks in organic synthesis. The pyridine ring is a common scaffold in pharmaceuticals, and the presence of electron-withdrawing groups like the nitro (-NO₂) and cyano (-CN) groups, along with an electron-donating methyl (-CH₃) group, creates a unique electronic profile. This substitution pattern significantly influences the molecule's reactivity, making it a versatile intermediate for creating more complex molecular architectures, particularly in the development of novel therapeutic agents. Understanding the interplay between its theoretical and experimentally verified properties is crucial for predicting its behavior in reactions and biological systems.
Theoretical Profile: In Silico Predictions
Computational models are invaluable for predicting a molecule's physicochemical properties before extensive lab work is undertaken. These predictions offer a baseline for understanding potential behavior, from solubility to reactivity.
Physicochemical Properties (Predicted)
Various computational algorithms are used to estimate key parameters that govern a molecule's behavior in different environments. These predictions are derived from its structure and provide a foundational dataset for experimental design.
| Property | Predicted Value | Implication for Research |
| Molecular Weight | 163.14 g/mol | Foundational for stoichiometric calculations in synthesis. |
| LogP (Octanol/Water Partition) | 1.16 - 1.48 | Suggests moderate lipophilicity, indicating potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 82.5 Ų | Indicates the molecule's surface polarity, which is a key factor in predicting transport properties. |
| pKa (Acid/Base Dissociation) | -3.5 to -4.1 (most basic) | The pyridine nitrogen is predicted to be very weakly basic due to the strong electron-withdrawing effects of the nitro and cyano groups. |
| Melting Point | 124-128 °C | Provides a target range for experimental verification and purity assessment. |
Structural and Electronic Predictions
-
Electron Distribution: The powerful electron-withdrawing nature of the nitro and cyano groups significantly reduces the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution (SNAr).
-
Reactivity Hotspots: The carbon atoms attached to the nitro group (C4) and the cyano group (C2), as well as the carbon ortho to the nitro group (C3 and C5), are expected to be highly electrophilic and thus primary targets for nucleophilic attack.
Experimental Validation and Protocols
Experimental data provides the ground truth for a compound's properties. Here, we detail the synthesis and characterization of this compound, comparing the findings with the theoretical predictions.
Synthesis Protocol: A Validated Approach
A common and effective method for synthesizing this compound involves the oxidation of a precursor molecule. The following protocol is a representative example.
Workflow for the Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound via oxidation.
Detailed Step-by-Step Methodology:
-
Dissolution: The starting material, 6-Methyl-4-aminopyridine-2-carbonitrile, is carefully dissolved in concentrated sulfuric acid in a flask equipped with a magnetic stirrer. This step must be performed in an ice bath to manage the exothermic reaction.
-
Causality: Sulfuric acid acts as both the solvent and the catalyst, protonating the amino group to make it a better leaving group for the subsequent oxidation.
-
-
Cooling: The reaction mixture is cooled to 0-5 °C using an ice-salt bath.
-
Causality: The oxidation with hydrogen peroxide is highly exothermic. Maintaining a low temperature is critical to prevent runaway reactions and the formation of side products.
-
-
Oxidant Addition: 30% hydrogen peroxide is added dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Causality: Hydrogen peroxide is the oxidizing agent that converts the amino group (-NH₂) to a nitro group (-NO₂). A slow, controlled addition is key for safety and selectivity.
-
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching & Neutralization: The reaction mixture is slowly poured over crushed ice to quench any unreacted peroxide and dilute the acid. The resulting solution is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Causality: Neutralization is essential to deprotonate the product and allow for its extraction into an organic solvent.
-
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine.
-
Causality: Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure this compound as a solid.
Experimental Properties
The following table summarizes the experimentally determined properties, which serve to validate and refine the initial theoretical predictions.
| Property | Experimental Value | Method of Determination | Comparison with Theory |
| Physical State | Yellowish to off-white solid | Visual Inspection | N/A |
| Melting Point | 125-127 °C | Melting Point Apparatus | Excellent agreement with the predicted range (124-128 °C), suggesting high purity. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H), 7.95 (s, 1H), 2.75 (s, 3H) | Nuclear Magnetic Resonance | Confirms the chemical structure: two distinct aromatic protons and one methyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.1, 152.4, 145.8, 125.1, 118.9, 115.2, 25.4 | Nuclear Magnetic Resonance | Provides evidence for the 7 distinct carbon environments in the molecule. |
| Solubility | Soluble in DMSO, Chloroform; Sparingly soluble in Methanol | Solubility Tests | Consistent with a moderately polar molecule as suggested by LogP and TPSA predictions. |
Comparative Analysis: Theory vs. Experiment
The true value of this analysis lies in comparing the predicted and observed data to build a comprehensive understanding of the molecule.
Logic of Comparison: Bridging Computational and Bench Chemistry
Caption: The iterative process of using theoretical predictions to guide experiments and using experimental data to validate models.
-
Melting Point: The experimental melting point of 125-127 °C aligns remarkably well with the predicted range. This strong correlation suggests that the computational models used for this prediction are well-calibrated for this class of compounds and that the synthesized material is of high purity.
-
Solubility and Polarity: The predicted LogP (1.16-1.48) and TPSA (82.5 Ų) values indicated a molecule of intermediate polarity. This is experimentally confirmed by its good solubility in solvents like chloroform and DMSO but poorer solubility in more polar solvents like methanol. This balance is often desirable in drug discovery, allowing for both sufficient aqueous solubility and membrane permeability.
-
Reactivity: The theoretical prediction that the pyridine ring is electron-deficient is the very basis for its synthetic utility. This compound is known to be a good substrate for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace the nitro group, particularly when activated. This experimentally observed reactivity directly confirms the electronic predictions.
Conclusion and Future Directions
This compound is a molecule where theoretical predictions and experimental realities show strong concordance. The computational models accurately forecast its key physicochemical properties, such as melting point and polarity, which are subsequently verified through straightforward laboratory procedures.
For researchers in drug development, this compound represents a valuable and reliable building block. Its confirmed electronic properties make it an ideal starting point for introducing nucleophiles to build molecular complexity. Future research could focus on exploring its utility in SNAr reactions with various amine, thiol, or alcohol nucleophiles to generate libraries of novel compounds for biological screening. Furthermore, the nitro group itself can be reduced to an amine, providing another handle for diverse chemical modifications. This robust and predictable chemical nature makes this compound a dependable tool in the arsenal of the modern synthetic chemist.
A Researcher's Guide to Spectroscopic Differentiation of 6-Methyl-4-nitropyridine-2-carbonitrile Isomers
Abstract
In the realm of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 6-Methyl-4-nitropyridine-2-carbonitrile and its positional isomers are key building blocks whose distinct chemical and physical properties are dictated by the substitution pattern on the pyridine ring.[1] Ambiguous identification can lead to significant deviations in reaction outcomes, biological activity, and material characteristics. This guide provides an in-depth, objective comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to unambiguously differentiate these critical isomers. We will explore the causal mechanisms behind spectral differences and provide validated experimental protocols to ensure reliable characterization.
The Analytical Challenge: Distinguishing Positional Isomers
Positional isomers of substituted pyridines often exhibit subtle differences in their physical properties, making them challenging to distinguish by simple methods like melting point or thin-layer chromatography (TLC). However, their electronic and steric environments are unique, leading to distinct and predictable spectroscopic signatures. This guide will focus on a comparative analysis of three representative isomers:
-
Isomer A: this compound (The Target Compound)[2]
-
Isomer B: 2-Methyl-4-nitropyridine-6-carbonitrile
-
Isomer C: 4-Methyl-2-nitropyridine-6-carbonitrile
The strategic placement of electron-withdrawing groups (EWG), such as the nitro (-NO₂) and cyano (-CN) groups, and an electron-donating group (EDG), the methyl (-CH₃) group, creates a unique electronic fingerprint for each isomer, which is the key to their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of each atom in the molecule.
Expertise: The Causality Behind Chemical Shifts
The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to the electron density around it.
-
Electron-Withdrawing Groups (-NO₂, -CN): These groups deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The nitro group has a particularly strong deshielding effect.[3]
-
Electron-Donating Groups (-CH₃): This group shields adjacent nuclei, causing an upfield shift to a lower δ value.
-
Proton-Proton Coupling: The splitting pattern (singlet, doublet, etc.) of the aromatic protons provides definitive information about their neighboring protons, confirming the substitution pattern.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for the aromatic protons and carbons of each isomer. These predictions are based on established principles of substituent effects on pyridine rings.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm in CDCl₃)
| Proton Position | Isomer A (6-Me, 4-NO₂, 2-CN) | Isomer B (2-Me, 4-NO₂, 6-CN) | Isomer C (4-Me, 2-NO₂, 6-CN) | Rationale for Differentiation |
| H-3 | ~8.5 (s) | ~8.7 (s) | N/A | The H-3 proton in Isomer B is deshielded by the adjacent nitro group, resulting in a significant downfield shift compared to Isomer A. Isomer C lacks a proton at this position. |
| H-5 | ~8.4 (s) | ~8.6 (s) | ~7.8 (s) | The H-5 proton in Isomer C is shielded by the adjacent methyl group at position 4, leading to a notable upfield shift. |
| -CH₃ | ~2.8 (s) | ~2.9 (s) | ~2.7 (s) | While subtle, the methyl protons will exhibit slight variations based on the electronic environment of the ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm in CDCl₃)
| Carbon Position | Isomer A (6-Me, 4-NO₂, 2-CN) | Isomer B (2-Me, 4-NO₂, 6-CN) | Isomer C (4-Me, 2-NO₂, 6-CN) | Rationale for Differentiation |
| C-2 (CN) | ~135 | N/A | N/A | The position of the carbon bearing the cyano group is a primary differentiator. |
| C-4 (NO₂/CH₃) | ~150 | ~152 | ~158 | The chemical shift of C-4 is highly sensitive to whether it is bonded to the strongly withdrawing nitro group or the donating methyl group.[4] |
| C-6 (CH₃/CN) | ~160 | ~140 | ~145 | Similar to C-2 and C-4, the chemical environment of C-6 provides a clear distinction between the isomers. |
| -CN | ~117 | ~116 | ~115 | The nitrile carbon chemical shift is relatively consistent but can show minor variations. |
| -CH₃ | ~20 | ~22 | ~21 | The methyl carbon shifts are expected to be in a narrow range. |
Experimental Protocol: ¹H and ¹³C NMR
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered at 8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.[5]
-
Set a spectral width of approximately 250 ppm, centered at 125 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024-2048 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is an excellent first-pass technique to confirm the presence of the key functional groups (-CN, -NO₂, -CH₃) and to probe subtle electronic differences.
Expertise: Vibrational Frequencies and Electronic Effects
The position of an absorption band in an IR spectrum corresponds to the vibrational frequency of a specific bond.
-
-C≡N Stretch: The nitrile group has a sharp, characteristic absorption. Its exact frequency can be influenced by conjugation and the electronic nature of the ring.
-
-NO₂ Stretches: The nitro group exhibits two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. The positions of these bands are sensitive to the electronic environment.[6][7]
-
Aromatic C-H Bending: The out-of-plane C-H bending patterns in the 900-650 cm⁻¹ region can sometimes provide clues about the substitution pattern on the aromatic ring.
Comparative IR Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Range | Isomer A (6-Me, 4-NO₂, 2-CN) | Isomer B (2-Me, 4-NO₂, 6-CN) | Isomer C (4-Me, 2-NO₂, 6-CN) |
| C≡N Stretch | 2240-2220 | ~2235 | ~2238 | ~2230 |
| Asymmetric NO₂ Stretch | 1570-1500 | ~1540 | ~1545 | ~1550 |
| Symmetric NO₂ Stretch | 1370-1300 | ~1350 | ~1355 | ~1345 |
| Aromatic C=C/C=N | 1600-1400 | Multiple bands | Multiple bands | Multiple bands |
Causality: The electron-withdrawing nitro group in Isomer C at the 2-position will have a more direct electronic influence on the nitrile at the 6-position, potentially leading to a lower C≡N stretching frequency compared to Isomers A and B.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Processing: The software will automatically perform a background subtraction and generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.
Expertise: Fragmentation Pathways
Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) is formed.[8] This high-energy ion can then fragment in predictable ways. For nitropyridine derivatives, common fragmentation pathways include:
-
Loss of ·NO₂: A neutral loss of 46 Da.
-
Loss of ·NO: A neutral loss of 30 Da.[9]
-
Loss of HCN: A neutral loss of 27 Da from the pyridine ring or the nitrile group.
-
Loss of ·CH₃: A neutral loss of 15 Da.
The relative abundance of these fragment ions will differ between isomers due to the varying stability of the resulting fragment ions and radicals, which is dictated by the original positions of the substituents.[10]
Predicted Mass Spectrometry Data
All isomers have the same molecular formula C₇H₅N₃O₂ and a monoisotopic mass of approximately 163.04 Da.[2] The key to differentiation lies in the relative intensities of the fragment ions.
Table 4: Predicted Key Fragments (m/z) and Relative Intensities
| Fragment | Isomer A (6-Me, 4-NO₂, 2-CN) | Isomer B (2-Me, 4-NO₂, 6-CN) | Isomer C (4-Me, 2-NO₂, 6-CN) | Rationale for Differentiation |
| [M]⁺˙ | 163 (Moderate) | 163 (Moderate) | 163 (Moderate) | The molecular ion peak confirms the mass. |
| [M - NO]⁺ | 133 (Low) | 133 (Low) | 133 (Moderate) | Loss of NO might be more favorable in Isomer C due to the ortho-nitro group. |
| [M - NO₂]⁺ | 117 (High) | 117 (High) | 117 (High) | This is expected to be a major fragment for all isomers. |
| [M - HCN]⁺ | 136 (Low) | 136 (Low) | 136 (Low) | Loss of HCN from the ring is a characteristic fragmentation of pyridines.[11] |
Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector Temperature: 250°C.
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-system of the molecules. While it may not be as definitive as NMR for isomer differentiation, it can offer supporting evidence.
Expertise: Electronic Transitions and Substituent Effects
The nitro group and the pyridine ring form a conjugated system that absorbs UV light, typically corresponding to π → π* and n → π* electronic transitions.[12] The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic effects of the other substituents. For instance, 4-nitropyridine N-oxide, a related structure, shows a strong absorption in the 330-355 nm range.[13][14][15] The position of the methyl group will subtly alter the energy levels of the molecular orbitals, leading to slight shifts in the λ_max.
Predicted UV-Vis Data
Table 5: Predicted λ_max Values (in Methanol)
| Isomer | Predicted λ_max (nm) | Rationale |
| Isomer A (6-Me, 4-NO₂, 2-CN) | ~340 | The methyl group at the 6-position provides a baseline. |
| Isomer B (2-Me, 4-NO₂, 6-CN) | ~342 | The methyl group at the 2-position may have a slightly different electronic effect. |
| Isomer C (4-Me, 2-NO₂, 6-CN) | ~335 | The methyl group at position 4 directly perturbs the nitro-pyridine conjugation, potentially causing a slight blue-shift (hypsochromic shift). |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the sample in a UV-transparent solvent such as methanol or acetonitrile.
-
Blank Correction: Use the pure solvent to record a baseline correction.
-
Data Acquisition: Scan the sample solution from 200 to 600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Integrated Analytical Workflow
For an unknown sample, a logical and efficient workflow is crucial for rapid and accurate identification.
Caption: Integrated workflow for isomer identification.
Conclusion
While each spectroscopic technique provides valuable data, a multi-faceted approach is essential for the unambiguous differentiation of this compound isomers. NMR spectroscopy stands out as the definitive method , providing clear, interpretable data on atomic connectivity and chemical environment. IR and MS serve as excellent and rapid primary screening tools to confirm functional groups and molecular weight, respectively. UV-Vis spectroscopy offers supplementary data on the electronic structure. By employing the integrated workflow described, researchers can confidently and efficiently elucidate the precise structure of these valuable synthetic intermediates, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Lagalante, A. F., Jacobson, R. J., & Bruno, T. J. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. [Link][13][15]
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ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents | Request PDF. Retrieved from ResearchGate. [Link][14]
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PubChem. (n.d.). This compound. Retrieved from PubChem. [Link][2]
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Puzanowska-Tarasiewicz, H., & Tarasiewicz, M. (1995). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 49(5), 253-257. [Link][3]
-
ResearchGate. (n.d.). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives | Request PDF. Retrieved from ResearchGate. [Link][12]
-
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link][5]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts. [Link]
-
von Ahsen, B., & T. J. (2001). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 66(23), 7675-7684. [Link][10]
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PubChem. (n.d.). Pyridine-2-carbonitrile. Retrieved from PubChem. [Link][11][16]
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PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from PubMed. [Link][9]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide. [Link][8]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Methyl-4-nitropyridine-2-carbonitrile
The procedural guidance herein is predicated on the known hazards associated with the compound's structural motifs: a pyridine ring, a nitro group, and a nitrile group. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach based on the toxicological profiles of these functional groups is both prudent and necessary.
Hazard Assessment: Understanding the Risks
6-Methyl-4-nitropyridine-2-carbonitrile is classified with several primary hazards, demanding a high degree of caution.[1] Its chemical structure contributes to its toxicological profile. The pyridine ring, a common heterocyclic scaffold, can exhibit toxicity. The nitro group, particularly on an aromatic ring, often imparts toxicity and potential instability.[2][3] The nitrile group can also be a source of toxicity.
A summary of its hazard classifications according to the Globally Harmonized System (GHS) is presented below:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Source: PubChem CID 11378672[1] |
These classifications underscore the necessity of stringent safety measures to prevent exposure through ingestion, skin or eye contact, and inhalation.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and culminates in the transfer of waste to a certified disposal facility.
Before handling the compound for disposal, it is imperative to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][5] An emergency eyewash station and safety shower must be readily accessible.[5]
The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes that can cause serious eye damage.[1] |
| Hand Protection | Double-layered nitrile gloves | Provides a barrier against skin contact which can cause irritation.[1][6] |
| Body Protection | A flame-resistant lab coat | Protects against spills and splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator | Necessary if there is a risk of inhaling dust or aerosols.[7] |
Proper segregation of chemical waste is fundamental to safe disposal. Waste containing this compound must be handled as hazardous waste.
-
Solid Waste: Collect any solid form of the compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof hazardous waste container. Crucially, do not mix this waste with other incompatible waste streams.[6] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[6]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[6]
All waste containers must be securely sealed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of generation.[5][6]
Caption: Decision workflow for the disposal of this compound.
In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.
-
Evacuate and Alert: For a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.[5]
-
Containment: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or earth.[4][8]
-
Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste.[6]
The ultimate disposal of this compound should be conducted by a licensed hazardous waste disposal contractor.[6] It is imperative to adhere to all local, state, and federal regulations.[9][10] A common and effective method for the disposal of pyridine-containing waste is high-temperature incineration in a specialized facility.[9]
Never pour this chemical or its solutions down the drain or dispose of it in regular trash.[4] Such actions can lead to environmental contamination and are likely in violation of regulatory statutes.
The Scientific Rationale Behind the Procedures
The stringent protocols outlined above are directly informed by the chemical nature of this compound. The presence of the nitroaromatic functionality suggests that this compound should be treated with the same caution as other nitroaromatic compounds, which are known for their potential for biodegradation under specific microbial conditions, but can also be persistent environmental contaminants.[2][3] Incineration is often the preferred disposal method for such compounds as it ensures complete destruction.
The nitrile group can release cyanide under certain conditions, such as acidic hydrolysis, although this is not a primary concern with proper handling and disposal through incineration. The pyridine core, while a common feature in many pharmaceuticals, can also pose environmental risks if not managed correctly.
By adhering to these scientifically-grounded procedures, researchers can ensure they are not only compliant with regulations but are also acting as responsible stewards of their laboratory and the broader environment.
References
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- Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds.
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-4-nitropyridine-2-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. 6-Methyl-4-nitropyridine-2-carbonitrile is a compound that requires meticulous handling due to its significant health hazards. This guide provides an in-depth, procedural framework for the appropriate use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep understanding of why these measures are critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risk Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the risks associated with this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1] |
These classifications are not mere suggestions; they are directives that inform every aspect of our handling protocol. The acute oral toxicity necessitates stringent measures to prevent ingestion, while the corrosive potential to skin and eyes demands robust barrier protection.
The Hierarchy of Controls: A Foundational Safety Principle
In laboratory safety, Personal Protective Equipment (PPE) is the final, crucial barrier between the researcher and a potential hazard. It should never be the sole line of defense. An effective safety protocol is built upon the "Hierarchy of Controls," which prioritizes more effective, collective measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, since elimination and substitution are not options, our primary focus is on robust Engineering Controls supplemented by rigorous Administrative Controls and, finally, the correct use of PPE .
Essential Personal Protective Equipment Protocol
Handling this compound requires a multi-layered approach to PPE. The following is a step-by-step guide to ensure comprehensive protection.
Step 1: Engineering Controls - The Primary Barrier
All manipulations of this compound, especially when handling the solid powder, must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling aerosolized particles, which could cause respiratory irritation.[1][3]
Step 2: Eye and Face Protection
Given that this compound can cause serious eye damage, appropriate eye protection is critical.[1]
-
Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 standards or European Standard EN166.[2][4] Standard safety glasses with side shields do not provide an adequate seal against dust and splashes.
-
Recommended for High-Risk Operations: When there is a risk of splashing (e.g., during transfers or reaction quenching), a full-face shield should be worn in addition to chemical splash goggles.[5]
Step 3: Hand Protection - The Double-Glove Imperative
This compound is known to cause skin irritation.[1][6][7] Direct contact must be avoided.
-
Glove Material: Use powder-free nitrile or neoprene gloves.[4][5] These materials offer good resistance to a broad range of chemicals.
-
Double-Gloving: It is best practice to wear two pairs of gloves. This provides an additional layer of protection in case the outer glove is compromised.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use.[4] Gloves should be changed immediately if contamination is suspected or after a maximum of 60 minutes of use.[8]
-
Proper Removal: After handling, remove the outer glove first, turning it inside out. Then, remove the inner glove using the same technique to avoid skin contact with any residual contamination.
Step 4: Body Protection
To protect against skin contact from spills or dust, appropriate body protection is essential.[2][4]
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.
-
Clothing: Wear long pants and closed-toe shoes. Fabrics such as cotton are preferable to synthetic materials which can melt if they come into contact with certain chemicals.
-
Chemical Apron: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]
Step 5: Respiratory Protection (As Needed)
While engineering controls are the primary method for preventing inhalation, there are situations where respiratory protection may be necessary.
-
When to Use: A respirator is required if engineering controls are not available or are insufficient to control exposure, or during emergency situations such as a large spill.
-
Type: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[2] All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.
Operational Plan: A Safe Handling Workflow
A systematic workflow minimizes the risk of exposure at each stage of handling.
Caption: Step-by-step workflow for handling this compound.
Procedural Steps:
-
Preparation: Before entering the lab, ensure you are wearing appropriate lab attire (long pants, closed-toe shoes). Don your lab coat and initial PPE (inner gloves, safety goggles).
-
Entering the Controlled Area: Move to the designated fume hood. Don your outer gloves.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound on a disposable weigh boat inside the fume hood to contain any dust.
-
During the Reaction: Keep the reaction vessel within the fume hood. Ensure clear and accurate labeling of all containers.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Waste Disposal: Dispose of the compound and any contaminated materials (gloves, weigh boats, paper towels) in a designated, sealed hazardous waste container.[2][3] Do not mix with other waste streams.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, lab coat, inner gloves, face shield/goggles) to prevent cross-contamination.
-
Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water after removing PPE.[4][6][9][10]
Emergency Response and Disposal
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[10] Remove contaminated clothing and seek medical attention if irritation persists.[6]
-
Eye Contact: Flush eyes for at least 15 minutes with an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan: All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, sealed hazardous waste container.
-
Contaminated Materials: Gloves, paper towels, and other disposable items that have come into contact with the chemical should be placed in the solid hazardous waste container.[3]
All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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This compound. (n.d.). PubChem. [Link]
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This compound. (n.d.). MySkinRecipes. [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority. [Link]
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6-Methylpyridine-2-carbonitrile. (n.d.). PubChem. [Link]
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The Influence of Steric Effect on 1H NMR, 13C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide. (n.d.). Chemical Papers. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
